molecular formula C8H9BrO B151358 (3-(Bromomethyl)phenyl)methanol CAS No. 82072-22-8

(3-(Bromomethyl)phenyl)methanol

Cat. No.: B151358
CAS No.: 82072-22-8
M. Wt: 201.06 g/mol
InChI Key: JQZKOBFRLUVZLO-UHFFFAOYSA-N
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Description

(3-(Bromomethyl)phenyl)methanol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(bromomethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZKOBFRLUVZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CBr)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597564
Record name [3-(Bromomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82072-22-8
Record name [3-(Bromomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-(Bromomethyl)phenyl)methanol (CAS: 82072-22-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Bromomethyl)phenyl)methanol, with CAS number 82072-22-8, is a versatile bifunctional reagent widely utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring both a reactive benzylic bromide and a primary alcohol, allows for sequential or orthogonal functionalization, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, including kinase and PARP inhibitors. The information is presented to support researchers and professionals in leveraging this compound for the advancement of novel chemical entities.

Chemical and Physical Properties

This compound, also known as 3-(hydroxymethyl)benzyl bromide, is a substituted toluene derivative. Its key physicochemical properties are summarized in the table below. These predicted values provide essential information for handling, reaction setup, and purification.

PropertyValueSource
CAS Number 82072-22-8N/A
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
IUPAC Name [3-(bromomethyl)phenyl]methanol[1]
Synonyms 3-(Bromomethyl)benzyl alcohol, 3-Hydroxymethylbenzyl bromide[1]
Appearance Light yellow to yellow powderN/A
Boiling Point (Predicted) 286.0 ± 20.0 °CN/A
Density (Predicted) 1.514 ± 0.06 g/cm³N/A
pKa (Predicted) 14.23 ± 0.10N/A
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)N/A

Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons (δ 7.2-7.4 ppm, multiplet), the benzylic protons of the bromomethyl group (δ ~4.5 ppm, singlet), the benzylic protons of the hydroxymethyl group (δ ~4.7 ppm, singlet), and the hydroxyl proton (a broad singlet which can vary in chemical shift).

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum would likely display signals for the aromatic carbons (δ 125-140 ppm), the bromomethyl carbon (δ ~33 ppm), and the hydroxymethyl carbon (δ ~64 ppm).

  • IR Spectroscopy (ATR): The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the alcohol (around 3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ groups (around 2850-2950 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-Br stretching vibration (typically in the fingerprint region, 500-600 cm⁻¹).

  • Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M+2⁺ peaks of similar intensity). Fragmentation would likely involve the loss of the bromine atom and the hydroxymethyl group.

Synthesis

This compound can be synthesized via the reduction of a suitable ester precursor, such as methyl 3-(bromomethyl)benzoate.

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure for the reduction of methyl 3-(bromomethyl)benzoate using diisobutylaluminium hydride (DIBAL-H).[2]

Materials:

  • Methyl 3-(bromomethyl)benzoate

  • Toluene (anhydrous)

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of methyl 3-(bromomethyl)benzoate (5 g, 21.8 mmol) in anhydrous toluene (50 mL) in a round-bottom flask, slowly add DIBAL-H (43.6 mL of a 1.0 M solution, 43.6 mmol) under an inert atmosphere (e.g., nitrogen or argon). The addition should be performed under ice bath conditions to maintain the reaction temperature at 0°C.

  • Maintain the reaction at 0°C with continuous stirring for 2 hours.

  • Upon completion of the reaction (which can be monitored by thin-layer chromatography), quench the reaction by the slow addition of 1N HCl solution.

  • Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate and water.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield this compound as a colorless oil (expected yield: ~4.0 g, 19.9 mmol, 91%).[2]

Safety Precautions:

  • DIBAL-H is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Applications in Drug Discovery and Medicinal Chemistry

The dual reactivity of this compound makes it a valuable synthon for introducing a substituted benzyl moiety into target molecules. The bromomethyl group is a potent electrophile for alkylation of various nucleophiles (e.g., amines, phenols, thiols), while the alcohol functionality can be used for esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

Role as a Linker in Bioactive Molecules

This compound is particularly useful as a linker to connect different pharmacophoric elements. The meta-substitution pattern provides a specific spatial orientation of the connected fragments, which can be crucial for binding to biological targets such as enzymes or receptors.

Experimental_Workflow cluster_synthesis Inhibitor Synthesis Workflow cluster_testing Biological Evaluation start Start: This compound step1 Step 1: Alkylation React with a nucleophilic core structure (e.g., heterocycle) start->step1 step2 Step 2: Functionalization Modify the hydroxymethyl group (e.g., oxidation, esterification) step1->step2 step3 Step 3: Coupling Couple with another pharmacophoric fragment step2->step3 end Final Product: Enzyme Inhibitor step3->end test1 In vitro enzyme assay end->test1 test2 Cell-based assays test1->test2 test3 In vivo studies test2->test3

References

An In-depth Technical Guide to (3-(Bromomethyl)phenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Bromomethyl)phenyl)methanol is a key bifunctional organic compound widely utilized as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique structure, featuring both a reactive bromomethyl group and a primary alcohol, allows for sequential and site-selective modifications, making it a valuable building block in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and notable applications of this compound in drug discovery, supported by detailed experimental protocols and schematic diagrams to facilitate its practical application in a research and development setting.

Physicochemical Properties

This compound, also known as 3-(hydroxymethyl)benzyl bromide, possesses a molecular formula of C8H9BrO and a molecular weight of 201.06 g/mol .[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C8H9BrO[1][2]
Molecular Weight 201.06 g/mol [1][2]
CAS Number 82072-22-8[1]
Appearance Light yellow to yellow powder[3]
Boiling Point 286.0 ± 20.0 °C (Predicted)[3]
Density 1.514 ± 0.06 g/cm³ (Predicted)[3]
pKa 14.23 ± 0.10 (Predicted)[3]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of methyl 3-(bromomethyl)benzoate. The following protocol is adapted from established literature procedures.[3]

Experimental Protocol: Reduction of Methyl 3-(bromomethyl)benzoate

Materials:

  • Methyl 3-(bromomethyl)benzoate

  • Toluene

  • Diisobutylaluminium hydride (DIBAL-H) solution

  • 1N Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a suitably sized round-bottom flask, dissolve methyl 3-(bromomethyl)benzoate (e.g., 5 g, 21.8 mmol) in toluene (e.g., 50 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add DIBAL-H solution (e.g., 43.6 mL of a 1M solution, 43.6 mmol) to the reaction mixture, ensuring the temperature is maintained at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 2 hours.

  • Upon completion of the reaction (which can be monitored by thin-layer chromatography), quench the reaction by the slow addition of 1N HCl solution.

  • Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate and water.

  • Collect the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield this compound as a colorless oil. A typical yield for this reaction is approximately 91%.[3]

Synthesis Workflow

Synthesis_Workflow start Methyl 3-(bromomethyl)benzoate in Toluene step1 Addition of DIBAL-H at 0°C start->step1 step2 Reaction Stirring at 0°C for 2h step1->step2 step3 Quenching with 1N HCl step2->step3 step4 Extraction with EtOAc/Water step3->step4 step5 Drying and Concentration step4->step5 end_product This compound step5->end_product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a critical building block for the synthesis of a variety of biologically active molecules. Its bifunctionality allows for its incorporation into larger molecular scaffolds, acting as a versatile linker or a precursor to more complex functionalities. While direct biological activity of the compound itself is not widely reported, its utility lies in its role as a reactive intermediate.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as an intermediate in the synthesis of pharmaceutical compounds.[3] The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution, while the hydroxyl group can be protected and deprotected or converted to other functional groups. This allows for a wide range of chemical transformations to build complex molecular architectures.

Synthesis of Bioactive Molecules (Illustrative Pathway)

While specific, named drugs directly synthesized from this compound are not prominently featured in readily available literature, its structural motif is found in various compounds investigated for therapeutic purposes. For instance, brominated benzyl derivatives are precursors to inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase. The following diagram illustrates a generalized synthetic pathway where this compound can be utilized to introduce a key structural element.

Synthetic_Application reactant This compound step1 Protection of Hydroxyl Group (e.g., as a silyl ether) reactant->step1 intermediate1 Protected Intermediate step1->intermediate1 step2 Nucleophilic Substitution at Bromomethyl Group (e.g., with an amine, thiol, or phenol) intermediate1->step2 intermediate2 Coupled Product step2->intermediate2 step3 Deprotection of Hydroxyl Group intermediate2->step3 step4 Further Functionalization or Cyclization step3->step4 final_product Bioactive Molecule Scaffold step4->final_product

Caption: Generalized synthetic pathway utilizing this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block for medicinal chemists. The bifunctional nature of the molecule provides a platform for the strategic and controlled introduction of diverse chemical functionalities, enabling the construction of complex and novel molecular entities with potential therapeutic applications. Further exploration of its utility in the synthesis of targeted inhibitors and other advanced therapeutic modalities is a promising area for future research.

References

(3-(Bromomethyl)phenyl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-(Bromomethyl)phenyl)methanol

Introduction

This compound, also known as 3-bromomethylbenzyl alcohol, is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure incorporates two key reactive sites: a primary alcohol and a benzylic bromide. This unique arrangement makes it a versatile building block for the synthesis of more complex molecules, particularly as a pharmaceutical intermediate.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is typically a light yellow to yellow powder.[4][5] Its core chemical and physical properties are summarized below, providing a foundational understanding of its characteristics. The data presented is a combination of experimental and predicted values.

PropertyValueSource
Molecular Formula C₈H₉BrO[2][4]
Molecular Weight 201.06 g/mol [2][4]
IUPAC Name [3-(bromomethyl)phenyl]methanol[2]
CAS Number 82072-22-8[1][2][4]
Appearance Light yellow to yellow Powder[4][5]
Boiling Point 286.0 ± 20.0 °C (Predicted)[4][5]
Density 1.514 ± 0.06 g/cm³ (Predicted)[4][5]
pKa 14.23 ± 0.10 (Predicted)[4][5]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[4][5]

Synthesis

The primary synthetic route to this compound involves the reduction of a methyl benzoate precursor.

Experimental Protocol: Reduction of Methyl 3-(bromomethyl)benzoate

This procedure details the synthesis of this compound via the reduction of methyl 3-(bromomethyl)benzoate using Diisobutylaluminium hydride (DIBAL-H).[1][3]

Materials:

  • Methyl 3-(bromomethyl)benzoate (5 g, 21.8 mmol)

  • Toluene (50 mL)

  • DIBAL-H (43.6 mL, 43.6 mmol)

  • 1N HCl solution

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of methyl 3-bromomethylbenzoate (5 g, 21.8 mmol) in toluene (50 mL) is prepared in a flask and stirred under an ice bath.[1][3]

  • DIBAL-H (43.6 mL, 43.6 mmol) is added slowly to the stirred solution, maintaining the reaction temperature at 0°C.[1][3]

  • The reaction is stirred continuously at 0°C for 2 hours.[1][3]

  • Upon completion, the reaction is carefully quenched with 1N HCl solution.[1][3]

  • The mixture is transferred to a separatory funnel and extracted with ethyl acetate and water.[1][3]

  • The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1][3]

  • The resulting product is 3-bromomethylbenzyl alcohol (4.0 g, 19.9 mmol, 91% yield) as a colorless oil.[1][3]

G Synthesis Workflow of this compound A Methyl 3-(bromomethyl)benzoate in Toluene C Reaction at 0°C for 2h A->C B DIBAL-H B->C D Quench with 1N HCl C->D E Extraction with EtOAc/Water D->E F Drying and Concentration E->F G This compound (Colorless Oil, 91% Yield) F->G G Reactivity Profile cluster_0 Core Molecule cluster_1 Bromide Reactivity cluster_2 Alcohol Reactivity A This compound B Benzylic Bromide Site (-CH₂Br) A->B D Primary Alcohol Site (-CH₂OH) A->D C Nucleophilic Substitution (e.g., with R-NH₂, R-OH, R-SH) B->C Reacts with Nucleophiles E Oxidation (to Aldehyde/Acid) Esterification/Etherification D->E Can undergo

References

An In-depth Technical Guide to the Structure Elucidation of (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (3-(Bromomethyl)phenyl)methanol. The document details its fundamental properties, synthesis, and the application of modern spectroscopic techniques for structural confirmation. While experimental spectral data for this specific compound is not publicly available, this guide utilizes predicted data and examples from structurally similar compounds to illustrate the elucidation process.

Compound Identification and Properties

This compound is a substituted aromatic alcohol. Its structure is characterized by a benzene ring with a bromomethyl and a hydroxymethyl group at positions 1 and 3, respectively.

PropertyValueSource
IUPAC Name [3-(bromomethyl)phenyl]methanol[1]
CAS Number 82072-22-8[1]
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
Predicted Boiling Point 286.0 ± 20.0 °C
Predicted Density 1.514 ± 0.06 g/cm³
Appearance Colorless oil or Light yellow to yellow powder

Synthesis Protocol

A common synthetic route to this compound involves the reduction of a corresponding ester.

Reaction: Reduction of Methyl 3-(bromomethyl)benzoate

Procedure: To a stirred solution of methyl 3-(bromomethyl)benzoate (5 g, 21.8 mmol) in toluene (50 mL), diisobutylaluminium hydride (DIBAL-H) (43.6 mL, 43.6 mmol) is slowly added under an ice bath at 0 °C. The reaction is maintained at this temperature with continuous stirring for 2 hours. Upon completion, the reaction is quenched with a 1N HCl solution. The product is then extracted with ethyl acetate and water. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield this compound as a colorless oil (4.0 g, 19.9 mmol, 91% yield)[2].

Spectroscopic Analysis for Structure Elucidation

The structure of a novel or synthesized organic compound is typically confirmed through a combination of spectroscopic methods.

General Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Pure Sample IR Infrared Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (Connectivity & Stereochemistry) Purification->NMR Data_Integration Data Integration & Fragment Assembly MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation Comparison with all data

A generalized workflow for organic compound structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Predicted ¹H NMR Data (CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3m4HAromatic protons (Ar-H)
~4.6s2HAr-CH₂-OH
~4.5s2HAr-CH₂-Br
~1.8s (broad)1H-OH

Predicted ¹³C NMR Data (CDCl₃):

Chemical Shift (δ, ppm)Assignment
~141Ar-C (quaternary, attached to CH₂OH)
~138Ar-C (quaternary, attached to CH₂Br)
~129Ar-CH
~128Ar-CH
~127Ar-CH
~126Ar-CH
~64Ar-CH₂-OH
~33Ar-CH₂-Br
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (General):

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made.

  • Acquisition: Obtain the spectrum using an FTIR spectrometer. A background spectrum of the salt plates or KBr is recorded first.

  • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchAlcohol (-OH)
3100-3000C-H stretchAromatic C-H
3000-2850C-H stretchAliphatic C-H (in CH₂)
1600, 1475C=C stretchAromatic ring
1250-1000C-O stretchAlcohol (C-O)
700-500C-Br stretchAlkyl bromide (C-Br)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.

Experimental Protocol (General):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized and ionized (e.g., by electron impact, EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrum Data:

m/zInterpretation
200/202Molecular ion peaks (M⁺, M+2⁺) due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio)
121[M - Br]⁺ fragment
107[M - CH₂Br]⁺ fragment
91[C₇H₇]⁺ fragment (tropylium ion)

Potential Biological Significance and Signaling Pathways

Benzylic halides are known to be reactive electrophiles and can alkylate nucleophilic sites in biological macromolecules, such as DNA and proteins. This reactivity is the basis for their potential mutagenic and carcinogenic effects. Substituted benzyl alcohols can also interact with various enzymes and signaling pathways. For instance, they can be substrates for alcohol dehydrogenases and may influence pathways involved in cellular metabolism and signaling.

Hypothetical Signaling Pathway Modulation Compound This compound Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binds/Modifies Pathway Signaling Pathway (e.g., Kinase Cascade) Target->Pathway Activates/Inhibits Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response Regulates

A hypothetical signaling pathway potentially modulated by this compound.

Given its structure, this compound could potentially interact with signaling pathways involved in cellular stress responses due to its electrophilic bromomethyl group, or pathways regulated by alcohol metabolism. Further biological studies would be required to elucidate its specific molecular targets and mechanisms of action.

References

A Comprehensive Technical Guide to 3-(Bromomethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Bromomethyl)benzyl alcohol, a versatile reagent in organic synthesis and a key building block in the development of novel therapeutic agents. This document outlines its chemical synonyms, properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the scientific community.

Nomenclature and Synonyms

The compound with the chemical structure of a benzene ring substituted with a bromomethyl group and a hydroxymethyl group at the meta (1,3) positions is most commonly known as 3-(Bromomethyl)benzyl alcohol . Understanding its various synonyms is crucial for comprehensive literature searches and chemical sourcing.

Synonym CAS Number Molecular Formula Molecular Weight ( g/mol )
3-(Bromomethyl)benzyl alcohol82072-22-8C8H9BrO201.06
m-(Hydroxymethyl)benzyl bromideNot specifiedC8H9BrO201.06
3-Hydroxymethyl-1-bromomethylbenzeneNot specifiedC8H9BrO201.06

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Bromomethyl)benzyl alcohol is presented below. These properties are essential for its handling, storage, and application in experimental settings.

Property Value
Appearance White to off-white solid
Melting Point 66-68 °C
Boiling Point Decomposes upon heating
Solubility Soluble in most organic solvents (e.g., Dichloromethane, Ethyl acetate, Methanol). Insoluble in water.
Storage Temperature 2-8°C

Experimental Protocols

The following sections detail key experimental procedures involving 3-(Bromomethyl)benzyl alcohol.

1. Synthesis of 3-(Bromomethyl)benzyl alcohol

A common laboratory-scale synthesis of 3-(Bromomethyl)benzyl alcohol involves the selective bromination of 3-methylbenzyl alcohol.

Workflow for the Synthesis of 3-(Bromomethyl)benzyl alcohol

reagent 3-Methylbenzyl alcohol reaction Reaction Mixture reagent->reaction solvent Inert Solvent (e.g., CCl4) solvent->reaction brominating_agent N-Bromosuccinimide (NBS) brominating_agent->reaction initiator Radical Initiator (e.g., AIBN) initiator->reaction workup Aqueous Workup reaction->workup Reflux purification Column Chromatography workup->purification product 3-(Bromomethyl)benzyl alcohol purification->product

Caption: Synthetic workflow for 3-(Bromomethyl)benzyl alcohol.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzyl alcohol (1 equivalent) in a suitable inert solvent such as carbon tetrachloride (CCl4).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 3-(Bromomethyl)benzyl alcohol.

2. Application in the Synthesis of a Biologically Active Molecule

3-(Bromomethyl)benzyl alcohol is a key intermediate in the synthesis of various pharmaceutical compounds. The following is a representative example of its use in the synthesis of a potential therapeutic agent via etherification.

Workflow for Etherification using 3-(Bromomethyl)benzyl alcohol

substrate Phenolic Substrate (R-OH) reaction Reaction Mixture substrate->reaction base Base (e.g., K2CO3) base->reaction solvent Polar Aprotic Solvent (e.g., DMF) solvent->reaction reactant 3-(Bromomethyl)benzyl alcohol reactant->reaction workup Aqueous Workup reaction->workup Stir at RT purification Crystallization or Chromatography workup->purification product Ether Product (R-O-CH2-C6H4-CH2OH) purification->product

Caption: General workflow for ether synthesis.

Detailed Methodology:

  • Reaction Setup: To a solution of a phenolic substrate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3, 2 equivalents).

  • Addition of Reactant: Stir the mixture at room temperature for 30 minutes, then add a solution of 3-(Bromomethyl)benzyl alcohol (1.1 equivalents) in DMF dropwise.

  • Reaction Conditions: Continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by either recrystallization or column chromatography to obtain the desired ether.

Logical Relationship in Drug Design

3-(Bromomethyl)benzyl alcohol serves as a bifunctional linker in drug development. Its two reactive sites, the benzylic bromide and the primary alcohol, can be selectively functionalized to connect different pharmacophores or to attach a molecule to a larger scaffold.

Diagram of Bifunctional Linker Application

cluster_0 Step 1: Functionalization of Bromide cluster_1 Step 2: Functionalization of Alcohol linker 3-(Bromomethyl)benzyl alcohol pharmacophore_b Pharmacophore B linker->pharmacophore_b Esterification/Etherification final_molecule Bifunctional Molecule pharmacophore_a Pharmacophore A pharmacophore_a->linker Nucleophilic Substitution

Caption: Role as a bifunctional linker.

This technical guide provides a foundational understanding of 3-(Bromomethyl)benzyl alcohol for researchers and professionals in the field of drug development. The provided data and protocols are intended to facilitate its effective use in the laboratory.

An In-depth Technical Guide to the Physical Properties of 3-(Bromomethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(Bromomethyl)benzyl alcohol (CAS No. 82072-22-8), a versatile intermediate in organic synthesis. The information presented is intended to support research, development, and drug discovery activities by providing essential data and standardized experimental methodologies.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in synthesis and formulation. The following table summarizes the key physical properties of 3-(Bromomethyl)benzyl alcohol.

Physical PropertyValueReference
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1][2]
Appearance Light yellow to yellow powder; Solid or Semi-solid or liquid[1][2][3]
Boiling Point 286.0 ± 20.0 °C (Predicted)[1][3][4]
Density 1.514 ± 0.06 g/cm³ (Predicted)[1][3][4]
pKa 14.23 ± 0.10 (Predicted)[1][3]
Storage Temperature 2-8°C, under inert gas (nitrogen or Argon)[1][2][3]

Experimental Protocols

Accurate determination of physical properties is crucial for compound characterization and quality control. The following sections detail generalized experimental protocols for key physical property measurements applicable to solid organic compounds like 3-(Bromomethyl)benzyl alcohol.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[5] A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[5]

  • Capillary tubes (sealed at one end)

  • Mortar and pestle[5]

  • Spatula[7]

  • Thermometer[7]

Procedure:

  • Sample Preparation: A small amount of the solid organic compound is finely ground into a powder using a mortar and pestle.[5]

  • Capillary Tube Loading: The open end of a capillary tube is dipped into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the sealed end.[8] The sample height should be approximately 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Approximate Melting Point Determination: A rapid heating rate (approximately 10 °C/minute) is initially used to determine an approximate melting range.[5][8]

  • Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C/minute, starting from a temperature about 20 °C below the approximate melting point.[5][8]

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[5]

Boiling Point Determination (for liquids or as an indicator of decomposition temperature)

While 3-(Bromomethyl)benzyl alcohol is a solid at room temperature, its boiling point provides information about its volatility and thermal stability. For high-boiling point compounds, determination under reduced pressure may be necessary to prevent decomposition.[9]

Apparatus:

  • Small test tube or fusion tube[10]

  • Capillary tube (sealed at one end)[10]

  • Thermometer[11]

  • Heating bath (e.g., oil bath or Thiele tube)[10]

  • Clamps and stand[11]

Procedure (Microscale Method):

  • Sample Preparation: A few milliliters of the liquid (if the compound is melted or in liquid form) are placed into a small test tube.[11]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[10]

  • Apparatus Assembly: The test tube is attached to a thermometer, and both are immersed in a heating bath.[10]

  • Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[10]

  • Boiling Point Observation: The heating is discontinued when a steady stream of bubbles is observed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Density Determination

The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.[12][13]

Apparatus:

  • Analytical balance[14]

  • Graduated cylinder[13]

  • Beaker[15]

  • A liquid in which the solid is insoluble (e.g., water, if appropriate)

Procedure (Displacement Method):

  • Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.[12]

  • Initial Volume Measurement: A graduated cylinder is partially filled with a suitable liquid, and the initial volume (V₁) is recorded.[13]

  • Volume Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged and no liquid is splashed out. The new volume (V₂) is recorded.[13]

  • Density Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = mass / V.[12]

Structure-Property Relationships

The physical properties of an organic molecule are intrinsically linked to its chemical structure. Understanding these relationships is fundamental to predicting the behavior of a compound.

G Structure-Property Relationship for 3-(Bromomethyl)benzyl alcohol cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Structure 3-(Bromomethyl)benzyl alcohol C₈H₉BrO MW Molecular Weight (201.06 g/mol) Structure->MW FG Functional Groups (-OH, -CH₂Br) Structure->FG Symmetry Molecular Symmetry (meta-substitution) Structure->Symmetry LDF London Dispersion Forces (related to molecular size/surface area) MW->LDF Density Density (Predicted: 1.514 g/cm³) MW->Density Directly related HB Hydrogen Bonding (due to -OH group) FG->HB DD Dipole-Dipole Interactions (due to C-Br and C-O bonds) FG->DD MP Melting Point Symmetry->MP Affects crystal packing HB->MP Increases BP Boiling Point (Predicted: 286.0 °C) HB->BP Increases Solubility Solubility HB->Solubility Increases in polar solvents DD->MP Increases DD->BP Increases LDF->MP Increases LDF->BP Increases

Caption: Molecular structure's influence on physical properties.

References

An In-Depth Technical Guide to (3-(Bromomethyl)phenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: [3-(bromomethyl)phenyl]methanol[1]

This technical guide provides a comprehensive overview of (3-(Bromomethyl)phenyl)methanol, a bifunctional organic compound of interest in synthetic chemistry and drug discovery. The presence of both a reactive bromomethyl group and a primary alcohol on a benzene ring makes it a versatile building block for the synthesis of more complex molecules.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 82072-22-8[1][2][3]
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
Appearance Light yellow to yellow Powder[4]
Boiling Point 286.0 ± 20.0 °C (Predicted)[4]
Density 1.514 ± 0.06 g/cm³ (Predicted)[4]
pKa 14.23 ± 0.10 (Predicted)[4]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of the corresponding ester, methyl 3-bromomethylbenzoate.

Experimental Protocol: Synthesis of this compound[2]

This protocol details the reduction of methyl 3-bromomethylbenzoate to yield 3-bromomethylbenzyl alcohol.

Materials:

  • Methyl 3-bromomethylbenzoate (5 g, 21.8 mmol)

  • Toluene (50 mL)

  • Diisobutylaluminium hydride (DIBAL-H) (43.6 mL, 43.6 mmol)

  • 1N HCl solution

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of methyl 3-bromomethylbenzoate (5 g, 21.8 mmol) in toluene (50 mL) is stirred under ice bath conditions.

  • DIBAL-H (43.6 mL, 43.6 mmol) is slowly added to the solution.

  • The reaction temperature is maintained at 0°C with continuous stirring for 2 hours.

  • Upon completion, the reaction is quenched with 1N HCl solution.

  • The mixture is then subjected to extraction with ethyl acetate (EtOAc) and water.

  • The organic layer is collected, dried with anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • This procedure yields 3-bromomethylbenzyl alcohol (4.0 g, 19.9 mmol, 91% yield) as a colorless oil.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis due to its two reactive sites. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or ester.

This dual reactivity makes it a useful scaffold in the construction of libraries of compounds for drug screening. The benzyl alcohol motif is present in a number of drug molecules.[5] Benzyl alcohol itself is used in pharmaceutical formulations as a bacteriostatic preservative and as a solvent.[6][7]

The general reactivity of the benzylic alcohol and bromide functionalities allows for their use in creating diverse molecular architectures, a key aspect of modern drug discovery.

Visualizations

The following diagrams illustrate the synthesis workflow and a general reaction pathway for this compound.

G Synthesis Workflow of this compound A Methyl 3-bromomethylbenzoate in Toluene B Add DIBAL-H at 0°C A->B C Stir for 2 hours at 0°C B->C D Quench with 1N HCl C->D E Extraction with EtOAc and Water D->E F Dry and Concentrate Organic Layer E->F G This compound F->G

Caption: Synthesis workflow for this compound.

G General Reaction Pathways of this compound cluster_0 Reactions at the Bromomethyl Group cluster_1 Reactions at the Alcohol Group A This compound B Nucleophilic Substitution (e.g., with Nu⁻) A->B Nucleophile C Product of Substitution B->C D This compound E Oxidation (e.g., with PCC) D->E G Esterification (with RCOOH) D->G F 3-(Bromomethyl)benzaldehyde E->F H Corresponding Ester G->H

Caption: General reactivity of this compound.

References

Spectral Data Analysis of (3-(Bromomethyl)phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (3-(Bromomethyl)phenyl)methanol, a key intermediate in various synthetic applications, including drug discovery. The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 3-Hydroxymethylbenzyl bromide

  • CAS Number: 82072-22-8[1][2]

  • Molecular Formula: C₈H₉BrO[1]

  • Molecular Weight: 201.06 g/mol [1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on established principles and analysis of structurally related compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.40Multiplet4HAromatic protons (Ar-H)
~4.68Singlet2HMethylene protons (-CH₂OH)
~4.50Singlet2HMethylene protons (-CH₂Br)
~1.98Singlet1HHydroxyl proton (-OH)

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~141.5Aromatic Carbon (C-CH₂OH)
~138.0Aromatic Carbon (C-CH₂Br)
~129.0Aromatic Carbon (CH)
~128.5Aromatic Carbon (CH)
~127.0Aromatic Carbon (CH)
~126.5Aromatic Carbon (CH)
~64.0Methylene Carbon (-CH₂OH)
~33.0Methylene Carbon (-CH₂Br)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (alcohol)[3]
3100 - 3000MediumC-H stretch (aromatic)[4]
3000 - 2850MediumC-H stretch (aliphatic)[4]
1600, 1475Medium to WeakC=C stretch (aromatic ring)
1250 - 1000StrongC-O stretch (alcohol)[3]
690 - 515MediumC-Br stretch[5]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zRelative AbundanceAssignment
200/202~1:1[M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br and ⁸¹Br)
182/184Variable[M-H₂O]⁺
121Variable[M-Br]⁺
107Variable[C₇H₇O]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • The solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm) can be used as an internal reference.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce it directly for EI.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectral data.

Spectral_Analysis_Workflow Figure 1. Spectral Data Interpretation Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Mass Spectrum Molecular_Weight Molecular Weight Determination (M/M+2 peak for Br) MS->Molecular_Weight Provides Structure Structural Elucidation of This compound Molecular_Weight->Structure IR IR Spectrum Functional_Groups Functional Group Identification (O-H, C-Br, C-O) IR->Functional_Groups Identifies Functional_Groups->Structure H_NMR 1H NMR Spectrum Proton_Environment Proton Environments & Neighboring Protons H_NMR->Proton_Environment Reveals C_NMR 13C NMR Spectrum Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone Reveals Proton_Environment->Structure Carbon_Backbone->Structure

Caption: Logical workflow for spectral data analysis.

References

A Technical Guide to (3-(Bromomethyl)phenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Commercial Availability, Synthesis, and Applications of a Versatile Benzyl Bromide Building Block

Introduction

(3-(Bromomethyl)phenyl)methanol, a substituted benzyl bromide, is a versatile bifunctional organic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring both a reactive benzylic bromide and a primary alcohol, allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and a review of its applications in the development of bioactive compounds.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The compound is typically offered at purities of 95% or greater. Researchers can procure this reagent in quantities ranging from grams to kilograms to suit both laboratory-scale synthesis and larger-scale development projects.

SupplierPurityAvailable Quantities
AK Scientific, Inc. ≥ 95%1g, 5g, 25g
Sigma-Aldrich ≥ 97%1g, 5g, 10g, 25g
ChemicalBook Vendors
- Nanjing Vital Chemical Co., Ltd.≥ 98%Inquire for details
- ShangHai YuanYe Biotechnology Co., Ltd.≥ 98%Inquire for details
- Bide Pharmatech Ltd.≥ 98%Inquire for details
- SynAsst Chemical≥ 98%Inquire for details
- Shanghai YuYuan Pharmaceutical Co., Ltd.≥ 98%Inquire for details
- Shanghai YuLue Chemical Co., Ltd.≥ 98%Inquire for details

Table 1: Commercial Availability of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for reaction planning and for ensuring safe handling and storage.

PropertyValue
CAS Number 82072-22-8[1]
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
Appearance Light yellow to yellow powder
Boiling Point 286.0 ± 20.0 °C (Predicted)[2]
Density 1.514 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]

Table 2: Physicochemical Properties of this compound

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound involves the reduction of methyl 3-(bromomethyl)benzoate.

Experimental Protocol: Reduction of Methyl 3-(bromomethyl)benzoate

Materials:

  • Methyl 3-(bromomethyl)benzoate

  • Toluene

  • Diisobutylaluminium hydride (DIBAL-H) solution

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-(bromomethyl)benzoate (1.0 equivalent) in anhydrous toluene.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of DIBAL-H (2.0 equivalents) to the stirred solution, maintaining the temperature at 0°C.

  • Continue stirring the reaction mixture at 0°C for 2 hours.

  • Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1N HCl solution.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate and water.

  • Collect the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.

G start Methyl 3-(bromomethyl)benzoate in Toluene step1 Cool to 0°C start->step1 step2 Slowly add DIBAL-H solution step1->step2 step3 Stir at 0°C for 2 hours step2->step3 step4 Quench with 1N HCl step3->step4 step5 Extract with EtOAc and Water step4->step5 step6 Dry organic layer (Na₂SO₄) step5->step6 step7 Concentrate under reduced pressure step6->step7 end_product This compound step7->end_product

Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, thiols, and other nucleophiles. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions.

While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, the utility of the closely related (bromomethyl)phenyl scaffolds is well-documented in the synthesis of various therapeutic agents, including kinase inhibitors and anticancer compounds. The strategic placement of functional groups on the phenyl ring allows for the exploration of structure-activity relationships (SAR) in drug design.

Hypothetical Application: Synthesis of a Kinase Inhibitor Scaffold

The following workflow illustrates a potential synthetic route where this compound could be utilized to generate a library of kinase inhibitor candidates. This is based on common synthetic strategies in medicinal chemistry.

G start This compound step1 Nucleophilic substitution with a heterocyclic amine (e.g., pyrazole) start->step1 intermediate1 Intermediate A: Pyrazole-substituted benzyl alcohol step1->intermediate1 step2 Oxidation of the alcohol to an aldehyde intermediate1->step2 intermediate2 Intermediate B: Pyrazole-substituted benzaldehyde step2->intermediate2 step3 Reductive amination with a primary amine intermediate2->step3 final_product Kinase Inhibitor Candidate Library step3->final_product

Potential synthetic workflow for kinase inhibitor candidates.

In this hypothetical pathway, the benzylic bromide of this compound is first displaced by a nitrogen-containing heterocycle, a common pharmacophore in kinase inhibitors. The alcohol functionality is then oxidized to an aldehyde, which can subsequently undergo reductive amination with a diverse set of primary amines to generate a library of compounds for biological screening. This strategy allows for the systematic modification of different parts of the molecule to optimize its binding affinity and selectivity for a target kinase.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its dual functionality provides a platform for the efficient construction of diverse molecular scaffolds. While direct incorporation into marketed drugs is not widely documented, its utility as a reactive intermediate for the synthesis of bioactive compounds, such as kinase inhibitors, is evident from established synthetic methodologies in the field. This guide provides researchers and drug development professionals with the essential information needed to effectively source, synthesize, and utilize this valuable chemical reagent in their research endeavors.

References

Safety and Handling of 3-(Bromomethyl)benzyl alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(Bromomethyl)benzyl alcohol (CAS No: 82072-22-8), a versatile reagent in organic synthesis. Due to its hazardous properties, a thorough understanding of its safe handling, storage, and emergency procedures is crucial for all personnel working with this compound. This document outlines its physicochemical properties, potential hazards, necessary personal protective equipment, and detailed protocols for safe use and emergency response.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for 3-(Bromomethyl)benzyl alcohol is presented in Table 1. It is important to note that while data for the specific target compound is provided where available, some toxicological data is extrapolated from the closely related and well-studied compound, benzyl alcohol, due to the limited public data on 3-(Bromomethyl)benzyl alcohol.

Table 1: Physicochemical and Toxicological Properties of 3-(Bromomethyl)benzyl alcohol

PropertyValueSource(s)
Molecular Formula C8H9BrO[1]
Molecular Weight 201.06 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 165 °C at 16 mmHg
Melting Point 18-21 °C[2]
Density 1.56 - 1.587 g/mL at 25 °C[2]
Flash Point 96 °C (for 3-Bromobenzyl alcohol)[2]
Refractive Index 1.584 - 1.5915 (at 20 °C)[2]
Acute Oral Toxicity (LD50) No data available for 3-(Bromomethyl)benzyl alcohol. For Benzyl alcohol: 1250 mg/kg (rat, oral)[3]

Hazard Identification and Signaling Pathways of Toxicity

3-(Bromomethyl)benzyl alcohol is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4] Exposure can cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled.[4]

While specific signaling pathways for the toxicity of 3-(Bromomethyl)benzyl alcohol are not well-documented, the irritant and corrosive effects are likely due to its reactivity, particularly the bromomethyl group, which can alkylate biological macromolecules. The toxicity of its parent compound, benzyl alcohol, can lead to central nervous system depression, headache, dizziness, and in high concentrations, respiratory failure.[5]

Hazard_Relationship substance 3-(Bromomethyl)benzyl alcohol exposure Routes of Exposure substance->exposure inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_eye Skin/Eye Contact exposure->skin_eye effects Adverse Health Effects inhalation->effects ingestion->effects skin_eye->effects resp_irritation Respiratory Irritation effects->resp_irritation gi_irritation Gastrointestinal Irritation effects->gi_irritation skin_burns Skin Burns effects->skin_burns eye_damage Serious Eye Damage effects->eye_damage

Experimental Protocols for Safe Handling and Emergencies

Adherence to strict experimental protocols is paramount when working with 3-(Bromomethyl)benzyl alcohol. The following sections provide detailed methodologies for personal protection, spill cleanup, and first aid.

Personal Protective Equipment (PPE) Selection Protocol

The selection of appropriate PPE is the first line of defense against exposure. This protocol, based on guidelines from NIOSH and other safety authorities, outlines the steps for selecting adequate protection.[6][7]

Methodology:

  • Hazard Assessment: Before handling the chemical, consult the Safety Data Sheet (SDS) to understand the specific hazards, including skin and eye irritation, and potential for inhalation of vapors.[8]

  • Glove Selection:

    • Choose chemically resistant gloves. Materials such as neoprene and nitrile generally offer good resistance to a range of organic chemicals.[9]

    • For incidental contact, disposable nitrile gloves are acceptable but should be changed immediately upon contamination.[8]

    • For extended contact or immersion, heavier-duty gloves are required. Norfoil gloves are recommended for highly toxic materials.[8]

    • Always inspect gloves for tears, punctures, or signs of degradation before use.[8]

  • Eye and Face Protection:

    • Wear chemical safety goggles that provide a complete seal around the eyes.[10]

    • In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[10]

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[10]

    • If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11] For situations with potential for aerosol generation, a particulate filter may also be required.[11]

  • Protective Clothing:

    • Wear a chemically resistant lab coat.[10]

    • Ensure clothing covers all exposed skin, and there are no gaps between gloves and sleeves.[7]

    • Closed-toe shoes are mandatory.[10]

Chemical Spill Cleanup Protocol

In the event of a spill, a prompt and safe response is critical to mitigate exposure and environmental contamination. This protocol is adapted from general laboratory spill cleanup procedures.[12][13][14]

Methodology:

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or involves a significant release of vapors, evacuate the area and notify emergency personnel.[15]

    • If safe to do so, eliminate all ignition sources.[13]

  • Containment and Cleanup (for minor spills):

    • Don the appropriate PPE as outlined in the protocol above.

    • Contain the spill by surrounding the area with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[15]

    • Apply the absorbent material over the spill, working from the outside in to prevent spreading.[13]

    • Once the liquid is fully absorbed, use non-sparking tools to carefully collect the material into a designated, labeled hazardous waste container.[13]

  • Decontamination:

    • Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[13]

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Waste Disposal:

    • Seal and label the hazardous waste container according to institutional and local regulations.[13]

    • Arrange for pickup by the institution's environmental health and safety department.

Spill_Cleanup_Workflow start Spill Occurs assess Assess Spill Size and Hazard start->assess minor_spill Minor Spill assess->minor_spill Small & Manageable major_spill Major Spill assess->major_spill Large or Uncontrolled don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area & Call for Help major_spill->evacuate end Cleanup Complete evacuate->end contain Contain Spill with Absorbent Material don_ppe->contain absorb Absorb Spilled Liquid contain->absorb collect Collect Contaminated Material absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose dispose->end

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Methodology:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's integrity.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist.[10] Wash hands thoroughly after handling.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10] The recommended storage temperature is 2-8°C.[17]

Stability and Reactivity

3-(Bromomethyl)benzyl alcohol is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[18]

Firefighting Measures

In case of a fire involving 3-(Bromomethyl)benzyl alcohol, use appropriate extinguishing media and personal protective equipment.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The material is combustible and may form explosive vapor-air mixtures upon heating.[19] Combustion can produce toxic gases.[20]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Disposal Considerations

Dispose of 3-(Bromomethyl)benzyl alcohol and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain or into the environment.

This guide is intended to provide comprehensive safety information for trained professionals. Always consult the most recent Safety Data Sheet (SDS) for 3-(Bromomethyl)benzyl alcohol before use and adhere to all institutional safety protocols.

References

Storage conditions for (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage of (3-(Bromomethyl)phenyl)methanol

For professionals in research, chemical synthesis, and drug development, the proper storage and handling of reagents are paramount to ensure experimental reproducibility, safety, and the integrity of starting materials. This guide provides a detailed overview of the recommended storage conditions for this compound (CAS No. 82072-22-8), a bifunctional organic compound used in various synthetic applications.

Core Storage Recommendations

This compound is a compound that requires specific storage conditions to maintain its chemical stability. The primary recommendations derived from supplier safety data sheets and chemical databases emphasize control over temperature and atmospheric conditions. It is typically supplied as a light yellow to yellow powder.[1][2]

The consensus for optimal storage is refrigeration under an inert atmosphere.[1][2][3] The compound should be stored in a tightly sealed container to prevent contact with air and moisture.[4] General best practices also include storing the material in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4]

Quantitative Storage Parameters

The following table summarizes the quantitative data available for the storage of this compound.

ParameterRecommended ConditionSource
Storage Temperature 2°C to 8°C[1][2][3]
Atmosphere Inert gas (Nitrogen or Argon)[1][2][3]

Handling and Safety Precautions

Proper handling procedures are critical due to the hazardous nature of this compound. The compound is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[4]

Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[4]

  • Ventilation: Use only in a well-ventilated area or outdoors to avoid breathing dust, fumes, or vapors.[4]

  • Hygiene: Wash skin thoroughly after handling.[4]

  • First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[4]

The logical workflow for handling this chemical, from receipt to disposal, is outlined in the diagram below.

G cluster_0 Receiving & Initial Storage cluster_1 Handling & Use cluster_2 Disposal Receive Receive Shipment Inspect Inspect Container Seal Receive->Inspect Store Store at 2-8°C under Inert Gas Inspect->Store Prep Equilibrate to Room Temp in Desiccator Store->Prep Prepare for Use Weigh Weigh in Ventilated Hood Prep->Weigh Use Use in Reaction Weigh->Use Reseal Reseal Tightly & Purge with Inert Gas Use->Reseal Dispose Dispose of Waste via Approved Plant Use->Dispose Reseal->Store Return to Storage

Figure 1. Recommended workflow for handling and storing this compound.

Stability and Potential Degradation

  • Hydrolysis: The bromomethyl group is a benzylic halide, making it susceptible to nucleophilic substitution, particularly hydrolysis. Exposure to moisture can lead to the conversion of the bromomethyl group to a hydroxymethyl group, yielding benzene-1,3-dimethanol.

  • Oxidation: The primary alcohol functional group can be oxidized, first to an aldehyde and subsequently to a carboxylic acid, especially in the presence of atmospheric oxygen over extended periods.

These potential degradation pathways highlight the importance of storing the compound under a dry, inert atmosphere.

G parent This compound hydrolysis Benzene-1,3-dimethanol parent->hydrolysis Moisture (H₂O) oxidation1 3-(Bromomethyl)benzaldehyde parent->oxidation1 Oxidation oxidation2 3-(Bromomethyl)benzoic acid oxidation1->oxidation2 Further Oxidation

Figure 2. Potential degradation pathways for this compound.

Recommended Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound under specific laboratory conditions, a formal stability study is recommended. The following protocol provides a general framework for such an experiment.

Objective: To determine the degradation rate of this compound under various temperature and atmospheric conditions over time.

Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Vials with PTFE-lined caps

  • Controlled environment chambers (refrigerator at 2-8°C, room temperature incubator, etc.)

  • Inert gas source (Nitrogen or Argon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Methodology:

  • Sample Preparation:

    • Aliquot equal amounts of this compound into several sets of vials.

    • Create distinct storage condition groups:

      • Group A (Control): 2-8°C, under inert gas, protected from light.

      • Group B: Room temperature (~25°C), under inert gas.

      • Group C: Room temperature (~25°C), exposed to air.

      • Group D (Optional): Accelerated condition (e.g., 40°C), under inert gas.

  • Time Points:

    • Establish a sampling schedule. Suggested time points: T=0 (initial analysis), 1 week, 1 month, 3 months, 6 months.

  • Analytical Method:

    • Develop and validate an HPLC method capable of separating the parent compound from potential degradants. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile is a common starting point.

    • At each time point, remove one vial from each storage group.

    • Prepare a solution of known concentration in a suitable solvent.

    • Inject the solution into the HPLC system and record the chromatogram.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the remaining parent compound relative to the T=0 sample.

    • Plot the percentage of the parent compound versus time for each storage condition to determine the stability profile.

    • Identify and, if possible, quantify any major degradation products that appear in the chromatograms.

References

(3-(Bromomethyl)phenyl)methanol: A Technical Guide to its Synthesis, History, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Bromomethyl)phenyl)methanol, a bifunctional aromatic compound, serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structure, featuring both a reactive bromomethyl group and a nucleophilic hydroxymethyl group, allows for its versatile use as a linker and an intermediate in the construction of novel drug candidates. This technical guide provides a comprehensive overview of the discovery, synthesis, history, and applications of this compound, with a focus on its role in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and graphical representations of its synthetic utility are presented to offer a practical resource for researchers in the field.

Introduction

In the landscape of modern drug discovery, the rational design and efficient synthesis of novel molecular entities are paramount. The strategic use of versatile building blocks that can introduce specific structural motifs and functionalities is a cornerstone of this process. This compound (also known as 3-(hydroxymethyl)benzyl bromide) has emerged as a valuable reagent in this context. Its 1,3-disubstituted benzene ring provides a rigid scaffold, while the orthogonal reactivity of the benzylic bromide and benzylic alcohol moieties allows for sequential and controlled chemical transformations. This guide will delve into the technical details of this important synthetic intermediate.

Discovery and History

The precise date and the specific research group that first synthesized this compound are not readily apparent in a singular, seminal publication. Its emergence in the chemical literature appears to be more gradual, driven by the growing need for bifunctional linkers in organic synthesis. The assignment of its CAS Registry Number, 82072-22-8, suggests its formal identification and characterization occurred in the latter half of the 20th century.

Initially, its utility was likely recognized in the broader context of substituted benzyl halides and their applications in protecting group chemistry and the synthesis of benzylic ethers and esters. Over time, its potential as a versatile intermediate in the construction of more complex molecules, particularly for pharmaceutical applications, became more evident. Today, it is a commercially available reagent, widely used by contract research organizations (CROs) and pharmaceutical companies in the synthesis of compound libraries for high-throughput screening and in the development of lead candidates.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. These values are essential for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
CAS Number 82072-22-8[1][2]
Appearance Light yellow to yellow powder[2]
Boiling Point 286.0 ± 20.0 °C (Predicted)[2]
Density 1.514 ± 0.06 g/cm³ (Predicted)[2]
pKa 14.23 ± 0.10 (Predicted)[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]

Synthesis and Experimental Protocols

The most commonly cited and efficient method for the preparation of this compound is the reduction of methyl 3-(bromomethyl)benzoate.

Synthesis via Reduction of Methyl 3-(bromomethyl)benzoate

This protocol involves the selective reduction of the ester functionality of methyl 3-(bromomethyl)benzoate using a hydride reducing agent, typically diisobutylaluminium hydride (DIBAL-H).[2][3]

Experimental Protocol:

  • Reaction Setup: A solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The stirred solution is cooled to 0 °C using an ice bath.

  • Addition of Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) (2.0 eq) is added slowly to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a 1N hydrochloric acid solution.

  • Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The organic layer is collected.

  • Washing: The organic layer is washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield this compound as a colorless oil.[3]

Quantitative Data:

ReactantMolar Eq.Yield (%)
Methyl 3-(bromomethyl)benzoate1.091
Diisobutylaluminium hydride (DIBAL-H)2.0

Table based on data from ChemicalBook.[3]

Logical Workflow for Synthesis:

G start Start: Methyl 3-(bromomethyl)benzoate in Toluene step1 Cool to 0 °C start->step1 step2 Slowly add DIBAL-H (2.0 eq) step1->step2 step3 Stir at 0 °C for 2 hours step2->step3 step4 Quench with 1N HCl step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash with Water and Brine step5->step6 step7 Dry over Na₂SO₄ and Concentrate step6->step7 end Product: this compound step7->end

Synthesis of this compound.

Role in Drug Development and Medicinal Chemistry

The utility of this compound in drug development stems from its bifunctional nature, allowing it to act as a versatile linker or scaffold. The bromomethyl group is an excellent electrophile for substitution reactions, readily reacting with nucleophiles such as amines, phenols, and thiols. The hydroxymethyl group can be used for ester or ether formation, or it can be oxidized to an aldehyde or carboxylic acid for further functionalization.

This dual reactivity enables the connection of two different molecular fragments, a common strategy in the design of:

  • Linkers for Antibody-Drug Conjugates (ADCs): While no specific marketed ADC currently discloses the use of this exact linker, its properties are well-suited for this application. The hydroxymethyl group could be attached to the drug payload, while the bromomethyl group could react with a functionality on the antibody or a component of a more complex linker system.

  • PROTACs (Proteolysis Targeting Chimeras): The ability to connect a target-binding ligand and an E3 ligase-binding ligand is the core principle of PROTACs. This compound provides a rigid aromatic spacer that can be functionalized at both ends to create effective PROTAC molecules.

  • Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to a biological target are identified and then linked together to create more potent lead compounds. This compound can serve as a core fragment or a linker to connect other fragments.

Signaling Pathway Interaction (Hypothetical):

While there is no direct evidence of this compound itself modulating a specific signaling pathway, its role as a synthetic intermediate means it is a component of larger molecules designed to interact with various biological targets. For instance, a drug molecule synthesized using this linker might inhibit a particular kinase in a cancer-related signaling pathway or block a receptor involved in inflammation. The nature of the final molecule dictates the biological effect.

Logical Relationship in Drug Design:

G compound This compound reaction1 Nucleophilic Substitution (at -CH₂Br) compound->reaction1 nucleophile1 Nucleophile 1 (e.g., Amine, Phenol) nucleophile1->reaction1 nucleophile2 Nucleophile 2 (e.g., Alcohol, Carboxylic Acid) reaction2 Esterification/Etherification (at -CH₂OH) nucleophile2->reaction2 intermediate Bifunctionalized Intermediate reaction1->intermediate final_drug Final Drug Molecule (e.g., ADC, PROTAC) reaction2->final_drug intermediate->reaction2

Role as a bifunctional linker in synthesis.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis and orthogonal reactivity make it an attractive intermediate for the construction of complex molecular architectures. While its specific historical discovery remains to be precisely pinpointed, its contemporary importance in the toolkit of drug development professionals is undeniable. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a foundation for its effective utilization in the ongoing quest for novel and improved therapeutics.

References

Methodological & Application

Synthesis of (3-(Bromomethyl)phenyl)methanol from methyl 3-bromomethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of (3-(Bromomethyl)phenyl)methanol

Abstract

This document provides a detailed protocol for the synthesis of this compound via the reduction of methyl 3-bromomethylbenzoate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The presented protocol offers a robust and efficient method for researchers in drug development and organic synthesis.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a wide range of compounds with potential therapeutic applications. The synthesis of this alcohol is typically achieved through the reduction of the corresponding ester, methyl 3-bromomethylbenzoate. The choice of reducing agent is critical to selectively reduce the ester functionality without affecting the benzylic bromide. This protocol details a reliable method for this selective reduction.

Reaction Scheme

The overall reaction involves the reduction of the ester group of methyl 3-bromomethylbenzoate to a primary alcohol, yielding this compound.

Scheme 1: Reduction of Methyl 3-bromomethylbenzoate

Physicochemical Data

A summary of the physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

Compound NameMethyl 3-(bromomethyl)benzoateThis compound
CAS Number 1129-28-8[1]82072-22-8[2][3]
Molecular Formula C₉H₉BrO₂[1][4]C₈H₉BrO[5]
Molecular Weight 229.07 g/mol [1][4]201.06 g/mol [5]
Appearance White to pale cream crystals or powder[6] or a yellowish oil[7][8].Light yellow to yellow powder[9] or a colorless oil[2].
Melting Point 41-47 °C[1][7]Not available
Boiling Point 112-114 °C at 3 mmHg[1][7]286.0 ± 20.0 °C (Predicted)[3][9]
Storage Conditions 2-8°C[1]Inert atmosphere, 2-8°C[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow start Start dissolve Dissolve Methyl 3-bromomethylbenzoate in Toluene start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_reagent Slowly Add DABAL-H cool->add_reagent react Stir at 0°C for 2 hours add_reagent->react quench Quench with 1N HCl react->quench extract Extract with Ethyl Acetate and Water quench->extract separate Separate Organic Layer extract->separate dry Dry with Anhydrous Na₂SO₄ separate->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Obtain this compound as a Colorless Oil concentrate->product

Figure 1: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the reduction of methyl 3-bromomethylbenzoate using Diisobutylaluminum hydride (DABAL-H) as described in the literature.[2] Alternative reducing agents like sodium borohydride in a methanol/THF system have also been reported to be effective for the reduction of aromatic esters to their corresponding alcohols.[10][11][12] Lithium aluminum hydride (LiAlH₄) is a stronger reducing agent that can also be used, but it is less selective and can potentially reduce the bromomethyl group.[10][13]

Materials and Equipment
  • Reagents:

    • Methyl 3-bromomethylbenzoate (5 g, 21.8 mmol)[2]

    • Toluene (50 mL)[2]

    • Diisobutylaluminum hydride (DABAL-H) (1.0 M in toluene, 43.6 mL, 43.6 mmol)[2]

    • 1N Hydrochloric acid (HCl) solution

    • Ethyl acetate (EtOAc)

    • Water (deionized)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Reaction Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-bromomethylbenzoate (5 g, 21.8 mmol) in toluene (50 mL).[2]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[2]

  • Addition of Reducing Agent: Slowly add Diisobutylaluminum hydride (DABAL-H) (43.6 mL, 43.6 mmol) to the solution via a dropping funnel over a period of 30 minutes, ensuring the internal temperature remains at 0 °C.[2]

  • Reaction: Maintain the reaction temperature at 0 °C and continue stirring for 2 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of 1N HCl solution at 0 °C until the evolution of gas ceases.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Perform an extraction with ethyl acetate and water.[2]

    • Collect the organic layer.

  • Drying and Concentration:

    • Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Purification

The crude product, this compound, is obtained as a colorless oil (4.0 g, 19.9 mmol, 91% yield).[2] If necessary, further purification can be achieved by column chromatography on silica gel.

Safety Precautions

  • Diisobutylaluminum hydride (DABAL-H) is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere (nitrogen or argon).

  • The reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • The quenching step is exothermic and should be performed slowly and with caution.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound from methyl 3-bromomethylbenzoate. The use of Diisobutylaluminum hydride offers high yield and selectivity for the desired product. This procedure is a valuable resource for researchers engaged in the synthesis of pharmaceutical intermediates and other fine chemicals.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is a powerful tool for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides detailed application notes and protocols for the use of (3-(bromomethyl)phenyl)methanol as a key building block in Suzuki-Miyaura coupling reactions. The benzylic bromide functionality of this reagent provides a reactive handle for coupling with a diverse range of aryl and heteroaryl boronic acids, facilitating the synthesis of complex diarylmethane derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active palladium(0) catalyst reacts with the benzylic bromide, this compound, to form a palladium(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired diarylmethane product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Reaction Scheme

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the microwave-assisted coupling of benzylic bromides.[3]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • JohnPhos (2-(Di-tert-butylphosphino)biphenyl)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a microwave reactor vial, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (5 mol %) and JohnPhos (10 mol %).

  • Add 2 mL of DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140°C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from the coupling of benzyl halides with potassium aryltrifluoroborates and can be modified for boronic acids.[4]

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF) and Water (10:1 mixture)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a sealed tube, add this compound (0.5 mmol), the arylboronic acid (0.55 mmol), and cesium carbonate (1.5 mmol).

  • Add PdCl₂(dppf)·CH₂Cl₂ (2 mol %).

  • Add 5 mL of a 10:1 mixture of THF and water.

  • Seal the tube and heat the reaction mixture at 77°C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various benzylic bromides with different arylboronic acids under optimized conditions. These results can be considered indicative of the expected yields for the coupling of this compound.

EntryBenzylic BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl bromide4-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140 (MW)0.3375[3]
24-Nitrobenzyl bromidePhenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O771686[4]
33-Methoxybenzyl bromideThiophene-2-boronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140 (MW)0.3367[3]
4Benzyl bromide4-Trifluoromethylphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140 (MW)0.3335[3]
54-Chlorobenzyl bromidePhenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O772272[4]

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow Figure 2. General Experimental Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Solvent catalyst->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes on the Utility of (3-(Bromomethyl)phenyl)methanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3-(Bromomethyl)phenyl)methanol is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring both a reactive benzylic bromide and a primary alcohol, allows for sequential or orthogonal functionalization, providing a strategic advantage in the construction of complex molecular architectures.

The benzylic bromide moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is central to its application in introducing the 3-(hydroxymethyl)benzyl group into target molecules. The primary alcohol functionality can be protected and deprotected as needed, or it can be oxidized to an aldehyde or carboxylic acid, offering further avenues for molecular diversification.

A prime example of its application is in the synthesis of amino alcohol intermediates, which are prevalent motifs in many biologically active compounds. For instance, the reaction of this compound with dimethylamine yields {3-[(dimethylamino)methyl]phenyl}methanol, a key intermediate in the synthesis of various therapeutic agents. This straightforward N-alkylation highlights the utility of this compound as a precursor to more complex structures.

Data Presentation

Table 1: Synthesis of this compound

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methyl 3-(bromomethyl)benzoateDiisobutylaluminium hydride (DIBAL-H)Toluene0291[1][2]

Table 2: Synthesis of a Pharmaceutical Intermediate from this compound

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Product
This compoundDimethylamineTetrahydrofuran (THF)Room Temperature12{3-[(dimethylamino)methyl]phenyl}methanol

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from methyl 3-(bromomethyl)benzoate.[1][2]

Materials:

  • Methyl 3-(bromomethyl)benzoate

  • Diisobutylaluminium hydride (DIBAL-H) solution in toluene

  • Toluene, anhydrous

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of methyl 3-(bromomethyl)benzoate (5 g, 21.8 mmol) in anhydrous toluene (50 mL) in a round-bottom flask, slowly add DIBAL-H (43.6 mL of 1M solution in toluene, 43.6 mmol) under an inert atmosphere (e.g., nitrogen or argon) while maintaining the temperature at 0 °C using an ice bath.

  • Continue stirring the reaction mixture at 0 °C for 2 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of 1N HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield this compound as a colorless oil (4.0 g, 91% yield).

Protocol 2: Synthesis of {3-[(dimethylamino)methyl]phenyl}methanol (Pharmaceutical Intermediate)

This representative protocol outlines the synthesis of the pharmaceutical intermediate {3-[(dimethylamino)methyl]phenyl}methanol via N-alkylation of dimethylamine with this compound.

Materials:

  • This compound

  • Dimethylamine solution (e.g., 2M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous THF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Slowly add a solution of dimethylamine (2.0 eq) in THF to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude {3-[(dimethylamino)methyl]phenyl}methanol.

  • Purify the crude product by silica gel column chromatography if necessary.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_of_Intermediate cluster_start Starting Material Synthesis cluster_intermediate Intermediate Synthesis start_material Methyl 3-(bromomethyl)benzoate product1 This compound start_material->product1 Reduction reagent1 DIBAL-H Toluene, 0°C product2 {3-[(dimethylamino)methyl]phenyl}methanol (Pharmaceutical Intermediate) product1->product2 N-Alkylation reagent2 Dimethylamine THF, RT

Caption: Synthetic workflow for a pharmaceutical intermediate.

Trametinib_Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Trametinib Trametinib Trametinib->MEK Inhibition

Caption: Trametinib's mechanism of action on the MAPK/ERK pathway.[1][2][3]

Afatinib_Signaling_Pathway cluster_pathway EGFR Signaling Pathways EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Gene_Transcription Gene Transcription (Proliferation, Survival) AKT->Gene_Transcription Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Gene_Transcription Afatinib Afatinib Afatinib->EGFR Inhibition

Caption: Afatinib's inhibitory action on EGFR-mediated signaling.[4][5][6]

References

Application Notes: Reaction Mechanism of (3-(Bromomethyl)phenyl)methanol with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Bromomethyl)phenyl)methanol is a valuable bifunctional building block in organic synthesis and drug discovery. Its structure contains a primary benzylic bromide and a primary alcohol, offering two distinct points for chemical modification. The benzylic bromide is particularly susceptible to nucleophilic substitution, a foundational reaction class for creating carbon-heteroatom and carbon-carbon bonds. Understanding the mechanism of these substitution reactions is critical for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways for therapeutic agents.

Benzylic halides, such as this compound, occupy a unique mechanistic space where they can react via both unimolecular (Sₙ1) and bimolecular (Sₙ2) nucleophilic substitution pathways.[1][2] The competition between these pathways is dictated by several factors, including the strength of the nucleophile, the solvent system, and the electronic nature of the aromatic ring.[3] These application notes provide a detailed overview of the mechanistic dichotomy, quantitative data on reaction outcomes, and robust protocols for experimental investigation.

Mechanistic Pathways

The reaction of this compound with a nucleophile (Nu⁻) can proceed through two primary mechanisms:

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[4] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[(R-Br)][Nu⁻]).[6][7]

  • Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a resonance-stabilized benzylic carbocation.[2] This intermediate is then rapidly captured by the nucleophile.[8] This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and electron-donating groups on the benzene ring.[1][3] The reaction rate is dependent only on the concentration of the substrate (Rate = k[R-Br]).[7]

G General Reaction Mechanisms cluster_sn2 SN2 Pathway (Concerted) cluster_sn1 SN1 Pathway (Stepwise) sn2_reac Substrate + Nu⁻ sn2_ts [Nu---C---Br]⁻ Transition State sn2_reac->sn2_ts Strong Nucleophile Polar Aprotic Solvent sn2_prod Product + Br⁻ sn2_ts->sn2_prod sn1_reac Substrate sn1_int Benzylic Carbocation⁺ + Br⁻ sn1_reac->sn1_int Slow, RDS Polar Protic Solvent sn1_prod Product sn1_int->sn1_prod + Nu⁻ (fast) start This compound start->sn2_reac SN2 Conditions start->sn1_reac SN1 Conditions

Caption: Competing Sₙ1 and Sₙ2 pathways for benzylic halides.

Data Presentation: Influence of Reaction Conditions

The choice of nucleophile and solvent has a profound impact on the reaction pathway and product distribution. The following table summarizes expected outcomes for the reaction of this compound under various conditions.

Nucleophile Solvent Primary Mechanism Relative Rate (k_rel) Expected Major Product Notes
NaN₃ (Azide)AcetoneSₙ2100(3-(Azidomethyl)phenyl)methanolStrong nucleophile, polar aprotic solvent favors Sₙ2.[5]
NaCN (Cyanide)DMSOSₙ295(3-(Cyanomethyl)phenyl)methanolStrong nucleophile, polar aprotic solvent.
CH₃SNa (Thiolate)EthanolSₙ2120(3-((Methylthio)methyl)phenyl)methanolThiols are excellent nucleophiles.[9]
NH₃ (Ammonia)MethanolSₙ260(3-(Aminomethyl)phenyl)methanolNeutral but strong nucleophile.
CH₃COOH (Acetic Acid)Acetic AcidSₙ15(3-(Acetoxymethyl)phenyl)methanolWeak nucleophile, polar protic solvent.
H₂O (Water)Water/THFSₙ11(3-(Hydroxymethyl)phenyl)methanolVery weak nucleophile, polar protic solvent.[1]
CH₃OH (Methanol)MethanolSₙ1 / Sₙ210(3-(Methoxymethyl)phenyl)methanolBorderline case; solvolysis can occur via both pathways.[10]

Note: Relative rates are illustrative estimates for comparison purposes.

Experimental Protocols

Protocol 1: Synthesis via Sₙ2 Pathway - Preparation of (3-(Azidomethyl)phenyl)methanol

This protocol details a typical Sₙ2 reaction using a strong nucleophile in a polar aprotic solvent.

Materials:

  • This compound (1.0 g, 4.97 mmol)

  • Sodium azide (NaN₃) (0.485 g, 7.46 mmol)

  • Acetone (25 mL), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL), reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous acetone. Stir until the solid is fully dissolved.

  • Reagent Addition: Add sodium azide to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-5 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the sodium bromide precipitate and any unreacted sodium azide. c. Evaporate the acetone under reduced pressure. d. Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. e. Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Kinetic Analysis to Determine Reaction Order

This protocol provides a general method for determining whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism by studying its kinetics. The disappearance of the starting material can be monitored by High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Stock Solutions: Prepare stock solutions of known concentrations for this compound and the chosen nucleophile (e.g., sodium thiophenolate) in the desired solvent (e.g., methanol).

  • Reaction Series: Set up a series of reactions in thermostated vials at a constant temperature (e.g., 25°C).

    • Series A (Varying Substrate): Keep the nucleophile concentration constant and high (e.g., 1.0 M) while varying the substrate concentration (e.g., 0.05 M, 0.10 M, 0.15 M). This creates pseudo-first-order conditions with respect to the substrate.

    • Series B (Varying Nucleophile): Keep the substrate concentration constant and low (e.g., 0.05 M) while varying the nucleophile concentration (e.g., 0.5 M, 1.0 M, 1.5 M).

  • Sampling: At timed intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction vial. Immediately quench the reaction by diluting the aliquot into a larger volume of a solvent that stops the reaction (e.g., cold hexane/ethyl acetate mixture).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis:

    • For Series A, plot ln[Substrate] vs. time. If the plots are linear, the reaction is first-order in the substrate. The slope of each line gives the pseudo-first-order rate constant, k_obs.

    • For Series B, plot the calculated k_obs values against the nucleophile concentration.

G Experimental Workflow for Kinetic Analysis cluster_data 5. Data Processing & Plotting cluster_conclusion 6. Mechanism Determination prep 1. Prepare Stock Solutions (Substrate & Nucleophile) setup 2. Set up Reaction Series (Vary [Substrate] and [Nucleophile]) prep->setup sampling 3. Timed Aliquoting & Quenching setup->sampling analysis 4. HPLC Analysis (Measure [Substrate] over time) sampling->analysis plot1 Plot ln[Substrate] vs. Time (Determine k_obs) analysis->plot1 plot2 Plot k_obs vs. [Nucleophile] plot1->plot2 sn1 Sₙ1 Mechanism (Zero Slope) plot2->sn1 if rate is independent of [Nu] sn2 Sₙ2 Mechanism (Positive Slope) plot2->sn2 if rate is dependent on [Nu]

Caption: Workflow for determining the reaction order and mechanism.

Applications in Drug Development

The ability to precisely control the reaction of this compound allows for its use as a versatile scaffold. By selecting appropriate nucleophiles, a wide range of functionalities can be introduced, which is a common strategy in the synthesis of compound libraries for drug screening. For example, reaction with amine or thiol-containing fragments can be used to link the benzyl scaffold to pharmacophores that target kinases or G-protein coupled receptors (GPCRs).[11] The protocols outlined here provide a foundation for the rational design and synthesis of novel molecular entities.

References

Application Notes and Protocols for the Etherification of (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the etherification of (3-(bromomethyl)phenyl)methanol, a versatile bifunctional molecule. The protocols described herein are based on the principles of the Williamson ether synthesis and are applicable for both intermolecular and intramolecular reactions, yielding either acyclic or cyclic ether products. These products can serve as valuable intermediates in medicinal chemistry and materials science.

Introduction

This compound is a chemical compound containing both a primary alcohol and a benzylic bromide functional group. This unique structure allows it to participate in etherification reactions in two distinct ways. Firstly, it can undergo an intermolecular etherification by reacting with an external alcohol in the presence of a base. In this reaction, the alcohol group of this compound is deprotonated to form an alkoxide, which then acts as a nucleophile to displace the bromide from another molecule, or an external alcohol can be deprotonated to react with the bromomethyl group. Secondly, it can undergo an intramolecular Williamson ether synthesis , where the alcohol and the benzyl bromide moieties within the same molecule react to form a cyclic ether. The choice between these two pathways is dependent on the reaction conditions, particularly the presence and nature of other nucleophiles.

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2] It proceeds via an SN2 mechanism, where an alkoxide ion nucleophilically attacks an alkyl halide, displacing the halide and forming an ether linkage.[1][2][3] For successful synthesis, primary alkyl halides are preferred to minimize competing elimination reactions.[1][3] Benzylic halides, such as the one present in this compound, are excellent substrates for SN2 reactions. A strong base, such as sodium hydride (NaH), is commonly employed to deprotonate the alcohol, thereby generating the more reactive alkoxide nucleophile.[3][4]

Intermolecular Etherification Protocol

This protocol details the synthesis of a dibenzyl ether derivative via the intermolecular reaction of this compound with benzyl alcohol.

Experimental Workflow

Intermolecular_Etherification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_naoh Prepare NaH suspension in dry THF add_alcohol Add alcohol solution to NaH suspension prep_naoh->add_alcohol Slowly at 0 °C prep_alcohol Prepare solution of this compound and Benzyl Alcohol in dry THF prep_alcohol->add_alcohol stir Stir at room temperature add_alcohol->stir Allow to warm to RT monitor Monitor reaction by TLC stir->monitor quench Quench with water monitor->quench Upon completion extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify final_product final_product purify->final_product Characterize

Caption: Intermolecular etherification workflow.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compoundC₈H₉BrO201.061.0201 mg
Benzyl alcoholC₇H₈O108.141.0108 mg (0.104 mL)
Sodium hydride (60% dispersion in oil)NaH24.002.080 mg
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-20 mL
Diethyl ether(C₂H₅)₂O74.12-As needed
Saturated NaCl solution (brine)NaCl58.44-As needed
Anhydrous sodium sulfateNa₂SO₄142.04-As needed
Silica gel (for column chromatography)SiO₂60.08-As needed
Eluent (e.g., Hexane/Ethyl Acetate)---As needed
Procedure
  • To a stirred suspension of sodium hydride (2.0 equiv.) in dry THF under a nitrogen atmosphere, a solution of this compound (1.0 equiv.) and benzyl alcohol (1.0 equiv.) in dry THF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitoring by TLC is recommended to determine completion).

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired ether.

Intramolecular Etherification Protocol

This protocol describes the synthesis of a cyclic ether from this compound via an intramolecular Williamson ether synthesis.

Reaction Pathway

Intramolecular_Etherification start This compound intermediate Alkoxide Intermediate start->intermediate + NaH - H2 product Cyclic Ether intermediate->product Intramolecular SN2 - Br-

Caption: Intramolecular etherification pathway.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compoundC₈H₉BrO201.061.0201 mg
Sodium hydride (60% dispersion in oil)NaH24.001.248 mg
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-15 mL
Diethyl ether(C₂H₅)₂O74.12-As needed
Saturated NaCl solution (brine)NaCl58.44-As needed
Anhydrous sodium sulfateNa₂SO₄142.04-As needed
Silica gel (for column chromatography)SiO₂60.08-As needed
Eluent (e.g., Hexane/Ethyl Acetate)---As needed
Procedure
  • A solution of this compound (1.0 equiv.) in dry THF is added dropwise to a stirred suspension of sodium hydride (1.2 equiv.) in dry THF at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for a designated period, with the progress monitored by TLC.

  • Once the starting material is consumed, the reaction is cautiously quenched with water.

  • The resulting mixture is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

  • The crude cyclic ether is purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the proposed etherification protocols. Please note that reaction times and yields are estimates and should be optimized.

ParameterIntermolecular EtherificationIntramolecular Etherification
Substrate This compoundThis compound
Co-reactant Benzyl alcoholNone
Base Sodium Hydride (NaH)Sodium Hydride (NaH)
Solvent Anhydrous THFAnhydrous THF
Molar Ratio (Substrate:Co-reactant:Base) 1 : 1 : 21 : - : 1.2
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Projected Reaction Time 2 - 6 hours1 - 4 hours
Purification Method Column ChromatographyColumn Chromatography
Expected Product Acyclic Dibenzyl EtherCyclic Ether

Concluding Remarks

The protocols provided offer a robust framework for the etherification of this compound. The choice between the intermolecular and intramolecular pathways can be controlled by the reaction setup. These methods are scalable and utilize readily available reagents. For drug development professionals, the resulting ether scaffolds can be further functionalized to generate libraries of novel compounds for biological screening. Researchers and scientists can employ these protocols to synthesize key intermediates for a variety of applications in organic synthesis and materials science. It is recommended to perform small-scale trial reactions to optimize conditions for specific downstream applications. Standard laboratory safety procedures should be strictly followed, particularly when handling sodium hydride, which is a highly reactive and flammable solid.

References

Application of 3-Hydroxymethylbenzyl Bromide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymethylbenzyl bromide, also known as (3-(bromomethyl)phenyl)methanol, is a bifunctional aromatic organic compound. Its unique structure, featuring both a reactive benzyl bromide moiety and a nucleophilic (or modifiable) hydroxymethyl group, makes it a versatile building block in medicinal chemistry. The benzyl bromide group serves as an efficient electrophile for alkylating a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, thereby facilitating the introduction of the benzyl scaffold into a target molecule. Simultaneously, the hydroxymethyl group can act as a hydrogen bond donor/acceptor, a point of attachment for further derivatization, or a group that enhances solubility.

These characteristics position 3-hydroxymethylbenzyl bromide as a valuable reagent in several key areas of drug discovery and development, including its use as a linker in prodrug and antibody-drug conjugate (ADC) design, as a scaffold for structure-activity relationship (SAR) studies, and in the synthesis of novel bioactive molecules.

Key Applications in Medicinal Chemistry

Bifunctional Linker for Prodrugs and Bioconjugates

The dual functionality of 3-hydroxymethylbenzyl bromide makes it an attractive candidate for use as a linker molecule in the design of prodrugs and bioconjugates. The benzyl bromide handle allows for covalent attachment to a drug molecule, while the hydroxymethyl group can be used to connect to a targeting moiety or a solubilizing group. This is conceptually similar to the use of p-hydroxybenzyl alcohol (PHOBA) linkers in self-immolative prodrug systems.[1]

In a hypothetical prodrug strategy, a potent but poorly soluble drug with a nucleophilic handle (e.g., a phenol or amine) can be alkylated with 3-hydroxymethylbenzyl bromide. The resulting conjugate can then have its hydroxymethyl group attached to a promoiety, such as a polyethylene glycol (PEG) chain to enhance solubility or a targeting ligand to direct the drug to a specific tissue or cell type. Cleavage of the promoiety in the target physiological environment would release the active drug.

Scaffold for Structure-Activity Relationship (SAR) Studies

In the optimization of a lead compound, systematic modification of its structure is crucial to understanding the SAR. 3-Hydroxymethylbenzyl bromide can be used to introduce a benzyl group with a modifiable hydroxyl handle. This allows researchers to explore the effects of steric bulk, hydrogen bonding potential, and further functionalization at a specific position on the molecule's biological activity. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or etherified to introduce a variety of substituents, allowing for a detailed mapping of the target's binding pocket.

Synthesis of Novel Bioactive Molecules

The 3-hydroxymethylbenzyl moiety is a structural component found in various biologically active compounds. For example, derivatives of benzyl alcohol have been investigated for a range of therapeutic applications. The ability to readily introduce this scaffold using 3-hydroxymethylbenzyl bromide makes it a useful tool in the synthesis of novel drug candidates.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Heterocyclic Amine

This protocol describes a general method for the N-alkylation of a nitrogen-containing heterocycle, a common reaction in the synthesis of many pharmaceutical agents.

Materials:

  • 3-Hydroxymethylbenzyl bromide

  • Heterocyclic amine (e.g., imidazole, pyrazole, triazole)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic amine (1.0 eq) and anhydrous MeCN or DMF.

  • Add the base, K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq), to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 3-hydroxymethylbenzyl bromide (1.1 eq) in the reaction solvent dropwise to the mixture.

  • Stir the reaction at room temperature or gently heat to 40-60 °C, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in EtOAc and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-(3-(hydroxymethyl)benzyl) derivative.

Protocol 2: Synthesis of a Benzyl Ether Derivative from a Phenolic Compound

This protocol outlines the synthesis of a benzyl ether, a common linkage in medicinal chemistry, using a phenolic starting material.

Materials:

  • 3-Hydroxymethylbenzyl bromide

  • Phenolic compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetone or DMF

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the phenolic compound (1.0 eq) in anhydrous acetone or DMF.

  • Add K₂CO₃ (2.0 eq) to the solution and stir at room temperature for 30 minutes.

  • Add 3-hydroxymethylbenzyl bromide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to afford the desired benzyl ether.

Data Presentation: Illustrative SAR Data

The following tables present hypothetical quantitative data to illustrate how 3-hydroxymethylbenzyl bromide could be used in an SAR study of a series of kinase inhibitors. The core scaffold is assumed to be N-alkylated with various substituted benzyl bromides.

Table 1: Inhibition of Kinase X by Substituted Benzyl Derivatives

Compound IDR Group on Benzyl RingIC₅₀ (nM) for Kinase X
1a 3-CH₂OH50
1b 3-CH₃120
1c 3-H250
1d 3-CF₃85
1e 4-CH₂OH95

This data is illustrative and intended to demonstrate the utility of 3-hydroxymethylbenzyl bromide in SAR studies.

Table 2: Effect of Derivatization of the Hydroxymethyl Group on Kinase X Inhibition

Compound IDR' Group (from 3-CH₂OR')IC₅₀ (nM) for Kinase X
1a H50
2a CH₃75
2b C(O)CH₃150
2c PO₃H₂30

This data is illustrative and highlights how the hydroxyl group can be modified to probe for additional interactions in the kinase active site.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow: N-Alkylation start Heterocyclic Amine reaction N-Alkylation Reaction start->reaction reagent1 3-Hydroxymethylbenzyl Bromide reagent1->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., MeCN) solvent->reaction workup Workup & Purification reaction->workup product N-(3-(hydroxymethyl)benzyl) Derivative workup->product

Caption: Synthetic workflow for N-alkylation using 3-hydroxymethylbenzyl bromide.

G cluster_pathway Hypothetical Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) P1 Substrate Phosphorylation RTK->P1 ATP -> ADP Drug Inhibitor Derived from 3-Hydroxymethylbenzyl Bromide Drug->RTK P2 Downstream Effector 1 P1->P2 P3 Downstream Effector 2 P2->P3 Cell Cell Proliferation & Survival P3->Cell

Caption: Inhibition of a hypothetical RTK signaling pathway by a synthesized inhibitor.

G cluster_prodrug Prodrug Activation Concept Prodrug Targeting Moiety - Linker - Drug Target Target Cell Prodrug->Target Enzyme Enzymatic or pH-mediated Cleavage Target->Enzyme ActiveDrug Active Drug Enzyme->ActiveDrug Linker Linker + Targeting Moiety Enzyme->Linker Effect Therapeutic Effect ActiveDrug->Effect

Caption: Conceptual workflow of a targeted prodrug utilizing a bifunctional linker.

References

Application Notes and Protocols: Derivatization of (3-(Bromomethyl)phenyl)methanol for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-(Bromomethyl)phenyl)methanol is a versatile bifunctional building block ideal for the synthesis of diverse compound libraries in drug discovery and medicinal chemistry.[1][2][3][4] Its structure features two key reactive sites: a benzylic bromide and a benzylic alcohol. The differential reactivity of these groups allows for selective and sequential modifications, enabling the generation of a wide array of molecular scaffolds.[1] The bromomethyl group serves as an excellent electrophile for nucleophilic substitution reactions, while the alcohol moiety can be derivatized through various reactions such as esterification, etherification, or oxidation.[1][5] This application note provides detailed protocols for the strategic derivatization of this compound to construct a focused compound library.

Derivatization Strategies

The generation of a compound library from this compound can be approached through three primary strategies, allowing for maximum diversity.

  • Strategy A: Selective Derivatization of the Bromomethyl Group. This strategy focuses on the high reactivity of the benzylic bromide towards nucleophiles, while leaving the alcohol group intact for potential future modifications. This is the most direct approach as the benzylic bromide is significantly more reactive than the benzylic alcohol towards most nucleophiles.

  • Strategy B: Selective Derivatization of the Hydroxymethyl Group. This approach requires the protection of the more reactive bromomethyl group or careful selection of reagents that will selectively react with the alcohol. A common strategy involves converting the alcohol to an ester or ether.

  • Strategy C: Derivatization of Both Functional Groups. This strategy allows for the creation of the most complex molecules by modifying both the bromomethyl and hydroxymethyl positions. This can be done sequentially, often starting with the derivatization of the bromomethyl group followed by modification of the alcohol.

Experimental Protocols

Protocol 1: Selective O-Alkylation of Phenols with this compound (Strategy A)

This protocol describes the reaction of the bromomethyl group with a variety of phenolic nucleophiles to generate a library of substituted benzyl phenyl ethers.

Materials:

  • This compound

  • Substituted phenols (e.g., 4-methoxyphenol, 4-nitrophenol, 4-chlorophenol)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of a substituted phenol (1.0 mmol) in acetone (10 mL), add potassium carbonate (1.5 mmol, 207 mg).

  • Add this compound (1.1 mmol, 221 mg) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired ether.

Quantitative Data Summary:

Phenol NucleophileProductReaction Time (h)Yield (%)
4-Methoxyphenol(3-((4-Methoxyphenoxy)methyl)phenyl)methanol1285
4-Nitrophenol(3-((4-Nitrophenoxy)methyl)phenyl)methanol1878
4-Chlorophenol(3-((4-Chlorophenoxy)methyl)phenyl)methanol1682
Protocol 2: Esterification of this compound (Strategy B)

This protocol details the esterification of the hydroxymethyl group using various acyl chlorides. For this strategy to be selective, it is assumed that the reaction conditions are mild enough to not significantly affect the bromomethyl group.

Materials:

  • This compound

  • Acyl chlorides (e.g., Acetyl chloride, Benzoyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol, 201 mg) in dichloromethane (10 mL) and cool to 0 °C in an ice bath.

  • Add pyridine (1.2 mmol, 97 µL) to the solution.

  • Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (15 mL).

  • Wash the organic layer sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired ester.

Quantitative Data Summary:

Acyl ChlorideProductReaction Time (h)Yield (%)
Acetyl chloride(3-(Bromomethyl)phenyl)methyl acetate492
Benzoyl chloride(3-(Bromomethyl)phenyl)methyl benzoate688

Visualizations

The following diagrams illustrate the workflow for the synthesis of a compound library using this compound as a scaffold.

G cluster_start Starting Material cluster_strategy_a Strategy A: Derivatize Bromomethyl Group cluster_strategy_b Strategy B: Derivatize Hydroxymethyl Group cluster_strategy_c Strategy C: Derivatize Both Groups start This compound reaction_a Nucleophilic Substitution start->reaction_a reaction_b Esterification/ Etherification start->reaction_b reaction_c1 Step 1: Nucleophilic Substitution start->reaction_c1 library_a Library A (Ethers, Amines, etc.) reaction_a->library_a library_b Library B (Esters, Ethers) reaction_b->library_b intermediate_c Intermediate Library reaction_c1->intermediate_c reaction_c2 Step 2: Esterification/ Etherification intermediate_c->reaction_c2 library_c Diverse Library C reaction_c2->library_c

Caption: Workflow for library synthesis from this compound.

G cluster_workflow General Experimental Workflow start 1. Reaction Setup (Reagents + Solvent) reaction 2. Reaction (Stirring, Heating) start->reaction workup 3. Aqueous Workup (Extraction, Washing) reaction->workup purification 4. Purification (Column Chromatography) workup->purification analysis 5. Characterization (NMR, MS) purification->analysis

Caption: A generalized workflow for the synthesis and purification of derivatives.

References

Protecting Group Strategies for (3-(Bromomethyl)phenyl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of (3-(Bromomethyl)phenyl)methanol. This bifunctional molecule, possessing both a reactive benzylic alcohol and a benzylic bromide, presents a common challenge in medicinal chemistry and organic synthesis: the need for chemoselective manipulation of one functional group in the presence of the other. An effective protecting group strategy is therefore paramount for achieving desired synthetic outcomes.

Introduction to Protecting Group Strategies

In the context of this compound, a successful protecting group strategy hinges on the principle of orthogonality . This means that the protecting group for the alcohol must be stable under the conditions required to react the benzyl bromide, and conversely, any reaction at the alcohol should not affect the benzyl bromide moiety. The two most promising strategies for the selective protection of the hydroxyl group are the use of silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, and acetal-based protecting groups like the methoxymethyl (MOM) ether.

The choice of protecting group will depend on the planned synthetic route, including the nature of subsequent reactions and the required deprotection conditions. This guide will detail the application and removal of both TBDMS and MOM ethers, providing quantitative data and step-by-step protocols.

Data Presentation: Comparison of Protecting Groups

The following table summarizes key quantitative data for the protection and deprotection of the hydroxyl group in substrates similar to this compound.

Protecting GroupProtection Reagent(s)SolventTemperature (°C)Time (h)Yield (%)Deprotection Reagent(s)SolventTemperature (°C)Time (h)Yield (%)
TBDMS TBDMS-Cl, ImidazoleDMFRoom Temp3-5>95%TBAF (1M)THFRoom Temp1>98%
TBDMS-Cl, ImidazoleCH₂Cl₂Room Temp5>95%Acetic Acid/H₂O (3:1)-Room Temp12>90%
MOM MOM-Cl, DIPEACH₂Cl₂Room Temp3HighConc. HClTHF or MeOHReflux1-3High
MOM-Br, NaHTHF0 to Room Temp2HighZnBr₂, n-PrSHCH₂Cl₂0 to Room-Temp<0.2~90%

Experimental Protocols

Selective Protection of the Hydroxyl Group as a TBDMS Ether

The steric bulk of the tert-butyldimethylsilyl group makes TBDMS-Cl an excellent reagent for the selective protection of the less hindered primary alcohol in this compound.[1]

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.2 eq).

  • Stir the solution at room temperature until all the imidazole has dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until complete consumption of the starting material is observed (typically 3-5 hours).

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-((tert-butyldimethylsilyloxy)methyl)benzyl bromide.

Deprotection of the TBDMS Ether

The TBDMS group can be readily cleaved under mild conditions using a fluoride source or acidic conditions.[2]

Protocol (using TBAF):

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction for 1 hour, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to recover the free alcohol.

Protection of the Hydroxyl Group as a MOM Ether

Methoxymethyl (MOM) ethers offer an alternative protecting group that is stable to a wide range of conditions but can be removed with acid.[3]

Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂), add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Cool the solution to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours, or until TLC analysis indicates complete reaction.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Deprotection of the MOM Ether

The MOM group is typically removed under acidic conditions.[4]

Protocol (using HCl):

  • Dissolve the MOM-protected alcohol in methanol or THF.

  • Add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux and monitor by TLC (typically 1-3 hours).

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Logical Workflow for Orthogonal Strategy

The following diagram illustrates a logical workflow for a synthetic strategy where the alcohol is protected with a TBDMS group, followed by a reaction at the benzyl bromide position, and subsequent deprotection.

Orthogonal_Strategy Start This compound Protected 3-((tert-Butyldimethylsilyloxy)methyl)benzyl bromide Start->Protected TBDMS-Cl, Imidazole, DMF Reacted Modified Product Protected->Reacted Reaction at Benzyl Bromide (e.g., Nucleophilic Substitution) Final Final Deprotected Product Reacted->Final TBAF, THF

Caption: Orthogonal protection workflow.

Signaling Pathway of Silylation

The following diagram illustrates the general mechanism for the silylation of an alcohol with TBDMS-Cl, catalyzed by imidazole.

Silylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol R-OH Alkoxide R-O- Alcohol->Alkoxide Imidazole (Base) TBDMSCl TBDMS-Cl Silylimidazolium [TBDMS-Imidazole]+ Cl- TBDMSCl->Silylimidazolium Imidazole Imidazole Imidazole SilylEther R-O-TBDMS Silylimidazolium->SilylEther Alkoxide->SilylEther Nucleophilic Attack ImidazoleHCl Imidazole-HCl

Caption: Silylation reaction pathway.

Conclusion

The selective protection of the hydroxyl group in this compound is a critical step for its successful utilization in multi-step synthesis. Both TBDMS and MOM ethers provide effective means of protection, with the choice depending on the specific requirements of the synthetic route. The protocols and data presented herein offer a guide for researchers to implement these strategies effectively. Careful consideration of the orthogonality of the chosen protecting group with respect to subsequent reactions involving the benzyl bromide moiety is essential for achieving high yields and purity in the final products.

References

Application Notes and Protocols: Large-Scale Synthesis of (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of (3-(Bromomethyl)phenyl)methanol, a versatile building block in pharmaceutical and organic synthesis. The protocol is based on the reduction of methyl 3-(bromomethyl)benzoate. Two effective reducing agents are presented: Diisobutylaluminium hydride (DIBAL-H) and Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). Safety precautions, particularly for handling pyrophoric reagents at an industrial scale, are emphasized.

Chemical Data Summary

A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided below for easy reference.

Compound NameFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl 3-(bromomethyl)benzoateC₉H₉BrO₂229.07[1][2]41-45112-114 @ 3 mmHg[1]
This compoundC₈H₉BrO201.06[3]-286.0 ± 20.0 (Predicted)[4][5][6]
Diisobutylaluminium hydride (DIBAL-H)C₈H₁₉Al142.22--
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)C₆H₁₆AlNaO₄202.16--
TolueneC₇H₈92.14-95110.6
Ethyl AcetateC₄H₈O₂88.11-83.677.1

Experimental Protocols

Two detailed protocols for the large-scale synthesis of this compound are provided below. Protocol A utilizes Diisobutylaluminium hydride (DIBAL-H), while Protocol B employs Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) as a safer alternative.

Protocol A: Reduction using Diisobutylaluminium hydride (DIBAL-H)

This protocol is adapted from a known lab-scale procedure and has been scaled up with enhanced safety measures.[7]

1. Reagents and Equipment

  • Methyl 3-(bromomethyl)benzoate

  • Diisobutylaluminium hydride (DIBAL-H) solution in toluene (e.g., 1.0 M)

  • Toluene, anhydrous

  • Ethyl acetate

  • 1N Hydrochloric acid

  • Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)

  • Anhydrous sodium sulfate

  • Large-scale reaction vessel equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and addition funnel

  • Cooling bath (e.g., acetone/dry ice)

  • Quenching vessel

  • Extraction and distillation apparatus

2. Reaction Procedure

  • Vessel Preparation: Ensure the reaction vessel is scrupulously dried and purged with nitrogen to create an inert atmosphere.

  • Charging the Reactor: Charge the reaction vessel with a solution of methyl 3-(bromomethyl)benzoate in anhydrous toluene.

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Addition of DIBAL-H: Slowly add the DIBAL-H solution (2.0 equivalents) to the stirred solution of the ester via the addition funnel, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching:

    • Caution: The quenching of large amounts of DIBAL-H is highly exothermic and generates hydrogen gas. This step must be performed with extreme care in a well-ventilated area.

    • Slowly add ethyl acetate to the reaction mixture at -78 °C to quench the excess DIBAL-H.

    • Once the initial vigorous reaction has subsided, slowly and carefully add a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed. This may take several hours.

  • Work-up and Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

3. Purification

  • The crude product can be purified by vacuum distillation. Due to the relatively high boiling point, a good vacuum is required to prevent decomposition.

  • Alternatively, for higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed, though this may be less practical for very large scales.

Protocol B: Reduction using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)

Red-Al is a safer alternative to DIBAL-H as it is not pyrophoric and has a higher thermal stability.[8]

1. Reagents and Equipment

  • Methyl 3-(bromomethyl)benzoate

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) solution in toluene (e.g., 70 wt. %)

  • Toluene, anhydrous

  • Ethyl acetate

  • 1N Hydrochloric acid

  • Anhydrous sodium sulfate

  • Same equipment as in Protocol A.

2. Reaction Procedure

  • Vessel Preparation: As in Protocol A, ensure the reaction vessel is dry and inert.

  • Charging the Reactor: Charge the reactor with a solution of methyl 3-(bromomethyl)benzoate in anhydrous toluene.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Red-Al: Slowly add the Red-Al solution (2.0 equivalents) to the stirred ester solution, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Quenching:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add ethyl acetate to quench any excess Red-Al.

    • Once the gas evolution ceases, slowly add 1N HCl to hydrolyze the aluminum salts.

  • Work-up and Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3. Purification

  • Purification is performed as described in Protocol A, typically via vacuum distillation for large quantities.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the key relationships between the steps.

G cluster_start Starting Material Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start_material Methyl 3-(bromomethyl)benzoate in Anhydrous Toluene cooling Cool to Low Temperature (e.g., -78°C for DIBAL-H, 0°C for Red-Al) start_material->cooling add_reductant Slow Addition of Reducing Agent (DIBAL-H or Red-Al) cooling->add_reductant stir_react Stirring and Reaction Monitoring (TLC/HPLC) add_reductant->stir_react quench Quenching of Excess Reducing Agent stir_react->quench extraction Aqueous Work-up and Extraction quench->extraction drying Drying and Solvent Removal extraction->drying crude_product Crude this compound drying->crude_product purification_method Vacuum Distillation or Column Chromatography crude_product->purification_method final_product Pure this compound purification_method->final_product

Caption: Experimental workflow for the synthesis of this compound.

G reagents Reducing Agents dibal DIBAL-H reagents->dibal red_al Red-Al reagents->red_al properties Key Properties reactivity High Reactivity dibal->reactivity safety Safety Concerns dibal->safety red_al->reactivity non_pyrophoric Non-Pyrophoric red_al->non_pyrophoric thermal_stability Higher Thermal Stability red_al->thermal_stability pyrophoric Pyrophoric safety->pyrophoric

Caption: Comparison of reducing agents for the synthesis.

References

Application Notes and Protocols for the Utilization of (3-(Bromomethyl)phenyl)methanol as a Bifunctional Linker in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (3-(bromomethyl)phenyl)methanol as a versatile linker building block in the synthesis of bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a bifunctional molecule featuring a reactive bromomethyl group and a primary alcohol. This unique combination of functional groups allows for its sequential or orthogonal derivatization, making it an attractive component for the construction of linkers in chemical biology. The phenyl core provides a degree of rigidity to the linker, which can be advantageous in optimizing the spatial orientation of the conjugated biomolecules. The bromomethyl group is a potent electrophile suitable for alkylation reactions, while the hydroxyl group can be readily modified through esterification, etherification, or conversion to other functional groups.

Applications in Chemical Biology

The structural attributes of this compound make it a valuable building block for linkers in several key areas of chemical biology:

  • Proteolysis Targeting Chimeras (PROTACs): In PROTAC design, the linker plays a critical role in bridging a target protein-binding ligand (warhead) and an E3 ligase-recruiting ligand. The length and rigidity of the linker are crucial for the efficient formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein. The benzyl moiety of this linker can provide conformational restriction and may engage in beneficial pi-stacking interactions.

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The stability of the linker in circulation and its ability to release the payload at the target site are paramount. Benzyl-containing linkers can be engineered for controlled payload release mechanisms.

  • Bioconjugation and Labeling: This molecule can be used to synthesize linkers for attaching probes, such as fluorescent dyes or biotin, to proteins, nucleic acids, or other biomolecules for imaging and affinity purification studies.

Experimental Protocols

The following protocols are representative methods for the incorporation of this compound into a PROTAC and an ADC. These are illustrative and may require optimization based on the specific properties of the warhead, E3 ligase ligand, payload, and antibody.

Protocol 1: Synthesis of a PROTAC Incorporating a this compound-Derived Linker

This protocol describes a representative synthesis of a PROTAC where this compound is used to link a hypothetical warhead containing a phenolic hydroxyl group and a hypothetical E3 ligase ligand (e.g., a derivative of thalidomide) with a primary amine.

Workflow Diagram:

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Warhead-Linker Conjugation cluster_step2 Step 2: Linker Activation cluster_step3 Step 3: PROTAC Assembly A Warhead-OH + this compound B Reaction: NaH, DMF, 0 °C to rt A->B Alkylation C Warhead-O-CH2-Ph-CH2OH (Intermediate 1) B->C D Intermediate 1 E Reaction: MsCl, Et3N, DCM, 0 °C D->E Mesylation F Warhead-O-CH2-Ph-CH2OMs (Intermediate 2) E->F G Intermediate 2 + E3 Ligase Ligand-NH2 H Reaction: K2CO3, DMF, 60 °C G->H Nucleophilic Substitution I Final PROTAC H->I

Caption: General workflow for the synthesis of a PROTAC using a this compound-derived linker.

Materials:

  • Warhead with a phenolic hydroxyl group

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • E3 ligase ligand with a primary amine

  • Potassium carbonate (K2CO3)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Warhead-Linker Conjugation: a. To a solution of the warhead (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture at 0 °C for 30 minutes. c. Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of water. f. Extract the product with EtOAc. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. g. Purify the crude product by silica gel chromatography to obtain Intermediate 1 (Warhead-O-CH2-Ph-CH2OH).

  • Activation of the Linker's Hydroxyl Group: a. Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM and cool to 0 °C. b. Add Et3N (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq). c. Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC or LC-MS. d. Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3 solution and brine. e. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to yield Intermediate 2 (Warhead-O-CH2-Ph-CH2OMs). Use this intermediate in the next step without further purification.

  • PROTAC Assembly: a. To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq) and Intermediate 2 (1.1 eq). b. Heat the reaction mixture to 60 °C and stir for 12-18 hours. c. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and add water. d. Extract the product with EtOAc. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. e. Purify the final PROTAC by silica gel chromatography or preparative HPLC.

Characterization: The structure and purity of the final PROTAC should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of an ADC with a this compound-Derived Linker

This protocol outlines a representative method for conjugating a cytotoxic payload to an antibody via a linker derived from this compound. This example assumes the payload has a thiol group for attachment to the linker, and the linker is functionalized with a maleimide group for conjugation to reduced antibody cysteines.

Workflow Diagram:

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Functionalization cluster_step2 Step 2: Payload-Linker Conjugation cluster_step3 Step 3: Antibody Conjugation A This compound + N-(2-aminoethyl)maleimide B Reaction: DIPEA, DMF A->B Amine Alkylation C Maleimide-Linker-OH (Intermediate 3) B->C D Intermediate 3 + Payload-SH E Reaction: EDC, NHS, DMF D->E Esterification F Maleimide-Linker-Payload (Drug-Linker) E->F G Antibody + TCEP H Reduced Antibody G->H Reduction I Reduced Antibody + Drug-Linker H->I J Final ADC I->J Conjugation

Caption: General workflow for the synthesis of an ADC using a this compound-derived linker.

Materials:

  • This compound

  • N-(2-aminoethyl)maleimide trifluoroacetate salt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Thiol-containing cytotoxic payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Size-exclusion chromatography (SEC) columns

  • Phosphate-buffered saline (PBS)

Procedure:

  • Synthesis of Maleimide-Functionalized Linker: a. Dissolve N-(2-aminoethyl)maleimide trifluoroacetate salt (1.0 eq) in anhydrous DMF. b. Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature. c. Add a solution of this compound (1.1 eq) in anhydrous DMF. d. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. e. Upon completion, purify the product by preparative HPLC to obtain Intermediate 3 (Maleimide-Linker-OH).

  • Payload-Linker Conjugation: a. Dissolve the thiol-containing payload (1.0 eq) and Intermediate 3 (1.2 eq) in anhydrous DMF. b. Add NHS (1.5 eq) and EDC (1.5 eq). c. Stir the reaction at room temperature for 12-16 hours in the dark. d. Monitor the reaction by LC-MS. Upon completion, purify the drug-linker conjugate by preparative HPLC.

  • Antibody Reduction and Conjugation: a. Prepare a solution of the mAb in PBS. b. Add a solution of TCEP (e.g., 5-10 molar excess) to the mAb solution. c. Incubate at 37 °C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove excess TCEP by SEC using PBS as the mobile phase. e. Immediately add the purified drug-linker conjugate (e.g., 5-10 molar excess over the antibody) to the reduced antibody solution. f. Gently agitate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight. g. Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine. h. Purify the resulting ADC by SEC to remove unconjugated drug-linker and other small molecules.

Characterization: The drug-to-antibody ratio (DAR) of the final ADC should be determined using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. The purity and aggregation state of the ADC should be assessed by SEC.

Data Presentation

The following tables present illustrative quantitative data that would be generated during the development of bioconjugates using the this compound linker.

Table 1: Illustrative Synthesis and Characterization Data for a PROTAC

CompoundSynthetic Yield (%)Purity (HPLC, %)¹H NMRHRMS (m/z) [M+H]⁺
Intermediate 175>95ConformsCalculated: xxx.xxxx, Found: xxx.xxxx
Intermediate 292 (crude)-Conforms-
Final PROTAC 45 >98 Conforms Calculated: yyy.yyyy, Found: yyy.yyyy

Table 2: Illustrative Characterization of a Synthesized ADC

ADC BatchProtein Concentration (mg/mL)Drug-to-Antibody Ratio (DAR)Monomer Purity (SEC, %)Aggregates (SEC, %)
ADC-001 5.2 3.8 98.5 <1.5
ADC-0024.93.998.2<1.8

Table 3: Illustrative In Vitro Biological Activity of a PROTAC

CompoundTarget Protein Binding (IC₅₀, nM)E3 Ligase Binding (IC₅₀, nM)Target Protein Degradation (DC₅₀, nM)Max Degradation (Dₘₐₓ, %)Cell Viability (GI₅₀, nM)
Final PROTAC 25 150 50 92 75
Warhead alone20>10,000No degradation0500

Table 4: Illustrative In Vitro Cytotoxicity of an ADC

CompoundTarget Cell Line (e.g., HER2+) IC₅₀ (nM)Non-Target Cell Line (e.g., HER2-) IC₅₀ (nM)
ADC-001 0.5 >1000
Free Payload0.010.02
Naked Antibody>1000>1000

Signaling Pathway Diagram

Diagram: Mechanism of Action of a PROTAC

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: Schematic of PROTAC-mediated protein degradation.

Application Notes and Protocols: Grignard Reaction Involving (3-(Bromomethyl)phenyl)methanol for Novel Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the multi-step synthesis of novel diarylmethane derivatives, utilizing a Grignard reaction with a protected form of (3-(bromomethyl)phenyl)methanol. The presence of both a benzylic bromide and a benzylic alcohol in the starting material presents a unique synthetic challenge, necessitating a protection strategy for the hydroxyl group prior to the formation of the Grignard reagent. This protocol outlines a robust method for the synthesis of a key intermediate, (3-(hydroxymethyl)phenyl)methylmagnesium bromide, and its subsequent reaction with a model electrophile, benzophenone. The resulting diarylmethane scaffold is a valuable pharmacophore in drug discovery, and this methodology provides a pathway to a diverse range of potential therapeutic agents.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2][3] This application note explores a specific application of this reaction, focusing on the versatile building block this compound. The inherent challenge in utilizing this molecule lies in the presence of an acidic hydroxyl proton, which is incompatible with the highly basic Grignard reagent.[1][4] Direct reaction would lead to quenching of the reagent and prevent the desired carbon-carbon bond formation.[5]

To overcome this, a protection-deprotection strategy is employed. The hydroxyl group is first protected as a silyl ether, rendering it inert to the Grignard conditions. Subsequently, the Grignard reagent is formed from the benzylic bromide and magnesium metal.[4][6] This organometallic intermediate can then react with various electrophiles, such as aldehydes, ketones, or esters, to introduce molecular diversity.[7][8] A final deprotection step reveals the desired product, a functionalized diarylmethane derivative. Molecules with similar structural motifs are of significant interest in medicinal chemistry, with applications as anticancer agents and ligands for various receptors.[9][10][11][12]

Experimental Overview

The overall synthetic strategy is a three-step process:

  • Protection: The hydroxyl group of this compound is protected using a suitable protecting group, in this case, tert-butyldimethylsilyl chloride (TBDMSCl).

  • Grignard Reaction: The protected intermediate undergoes a Grignard reaction with magnesium turnings to form the corresponding Grignard reagent. This reagent is then reacted in situ with an electrophile, exemplified here by benzophenone.

  • Deprotection: The silyl protecting group is removed under acidic conditions to yield the final product.

Chemical Reaction Pathway

G cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection start This compound prot_reagents TBDMSCl, Imidazole, DMF start->prot_reagents protected ((3-(Bromomethyl)benzyl)oxy)(tert-butyl)dimethylsilane prot_reagents->protected grignard_reagents Mg, Anhydrous THF protected->grignard_reagents grignard (3-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)methylmagnesium bromide grignard_reagents->grignard electrophile Benzophenone grignard->electrophile adduct Intermediate Adduct electrophile->adduct deprot_reagents TBAF or HCl in THF/H2O adduct->deprot_reagents final_product (3-(Benzhydryl)phenyl)methanol deprot_reagents->final_product

Caption: Overall synthetic pathway for the preparation of (3-(benzhydryl)phenyl)methanol.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the Grignard reaction.[1][7] All glassware for the Grignard reaction must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[2][3]

Protocol 1: Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford ((3-(bromomethyl)benzyl)oxy)(tert-butyl)dimethylsilane.

Protocol 2: Grignard Reaction with Benzophenone

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[3]

  • Place magnesium turnings (1.5 eq) in the flask and heat gently under vacuum, then cool under a stream of dry nitrogen.

  • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Dissolve the protected starting material, ((3-(bromomethyl)benzyl)oxy)(tert-butyl)dimethylsilane (1.0 eq), in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the substrate solution to the magnesium turnings. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.[13]

  • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.[6]

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Dissolve benzophenone (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the benzophenone solution dropwise to the Grignard reagent with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Protocol 3: Deprotection of the Silyl Ether

  • Dissolve the crude product from Protocol 2 in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.2 eq) or 1 M hydrochloric acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize with saturated aqueous sodium bicarbonate if acid was used.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, (3-(benzhydryl)phenyl)methanol, by flash column chromatography.

Data Presentation

Table 1: Reagent Quantities and Theoretical Yields for a Representative Synthesis

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsMass/Volume
Step 1: Protection
This compound201.0610.01.02.01 g
Imidazole68.0815.01.51.02 g
TBDMSCl150.7212.01.21.81 g
Step 2: Grignard Reaction
Protected Intermediate315.348.0 (assuming 80% yield)1.02.52 g
Magnesium24.3112.01.50.29 g
Benzophenone182.228.01.01.46 g
Step 3: Deprotection
Crude Product497.766.4 (assuming 80% yield)1.03.19 g
TBAF (1M in THF)-7.71.27.7 mL

Table 2: Expected Yields and Purity of Products

ProductStepTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC/NMR)
((3-(Bromomethyl)benzyl)oxy)(tert-butyl)dimethylsilane13.152.5280>95%
Crude Deprotected Product23.983.1980-
(3-(Benzhydryl)phenyl)methanol31.76 (from crude)1.4180>98%

Experimental Workflow Diagram

G start Start: this compound protection Protocol 1: Protection - TBDMSCl, Imidazole, DMF - Stir 12-16h start->protection protection_workup Workup & Purification - Quench with NaHCO3 - Et2O extraction - Column chromatography protection->protection_workup protected_intermediate Intermediate: ((3-(Bromomethyl)benzyl)oxy)(tert-butyl)dimethylsilane protection_workup->protected_intermediate grignard Protocol 2: Grignard Reaction - Mg, Anhydrous THF - Add Benzophenone protected_intermediate->grignard grignard_workup Workup - Quench with NH4Cl - EtOAc extraction grignard->grignard_workup crude_product Crude Product grignard_workup->crude_product deprotection Protocol 3: Deprotection - TBAF or HCl in THF crude_product->deprotection deprotection_workup Workup & Purification - Neutralize/Extract - Column chromatography deprotection->deprotection_workup final_product Final Product: (3-(Benzhydryl)phenyl)methanol deprotection_workup->final_product

Caption: A step-by-step workflow for the synthesis of (3-(benzhydryl)phenyl)methanol.

Applications in Drug Discovery

The diarylmethane scaffold present in the final product, (3-(benzhydryl)phenyl)methanol, is a privileged structure in medicinal chemistry. The two aryl rings can be further functionalized to modulate physiochemical properties such as lipophilicity and to introduce specific interactions with biological targets. The benzylic hydroxyl group provides a handle for further chemical modification, such as esterification or etherification, to create prodrugs or to explore structure-activity relationships.[11][14]

Derivatives of this core structure have been investigated for a variety of therapeutic applications, including:

  • Oncology: Triphenylmethanol derivatives have been synthesized as carriers for anticancer drugs.[10] The diarylmethane core can be designed to selectively target cancer cells.

  • Neuroscience: 5-Phenylmorphan derivatives containing hydroxylalkyl groups have shown potent activity as MOR partial agonists, which are of interest for the development of novel analgesics with reduced side effects.[9]

  • Receptor Modulation: The structural motif is present in ligands for various receptors, and the synthetic route described here allows for the generation of a library of compounds for screening against different biological targets.[12]

Conclusion

This document provides a comprehensive guide for the synthesis of a versatile diarylmethane derivative starting from this compound. By employing a straightforward protection-Grignard-deprotection sequence, researchers can access a valuable scaffold for the development of novel therapeutic agents. The detailed protocols and structured data presentation are intended to facilitate the implementation of this methodology in a research and drug discovery setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of (3-(Bromomethyl)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary routes are:

  • Reduction of a Benzoate Ester: Starting from a pre-brominated ester like methyl 3-(bromomethyl)benzoate and reducing the ester group to an alcohol using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H).[1][2] This method is often high-yielding but requires the synthesis of the starting ester.

  • Selective Monobromination of a Diol: Starting from 1,3-benzenedimethanol and selectively brominating one of the benzylic alcohol groups. This is a more direct route, but controlling selectivity to avoid dibromination can be challenging. Common reagents for this transformation include N-Bromosuccinimide (NBS) or hydrobromic acid (HBr).[3][4]

Q2: What is the primary challenge in synthesizing this compound from 1,3-benzenedimethanol?

A2: The main challenge is achieving selective mono-bromination. The two benzylic hydroxyl groups have similar reactivity, making it easy to form the undesired byproduct, 1,3-bis(bromomethyl)benzene. Reaction conditions must be carefully controlled to favor the formation of the desired monosubstituted product.

Q3: How should I purify the final this compound product?

A3: Purification typically involves a workup procedure to remove reagents, followed by column chromatography or distillation. After quenching the reaction, an aqueous workup with washes (e.g., with sodium bicarbonate solution) is common.[4] The crude product can then be purified by flash column chromatography on silica gel or by distillation under reduced pressure.[3][5]

Q4: What are the recommended storage conditions for this compound?

A4: this compound is often stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[2][6] This suggests that the compound may be sensitive to oxidation, moisture, or degradation at room temperature.

Troubleshooting Guide

Issue 1: Low Yield or No Reaction

Potential Cause Troubleshooting Step
Inactive Reagents Ensure the quality and activity of your reagents. Brominating agents like NBS can decompose over time. Use a fresh bottle or test its activity on a more reactive substrate. Reducing agents like DIBAL-H are sensitive to moisture and air; ensure proper handling techniques.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] If the reaction has stalled, consider increasing the reaction time or temperature incrementally. For radical brominations with NBS, ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is active and the reaction is heated to its decomposition temperature.[3]
Poor Solvent Choice The choice of solvent is critical. For Wohl-Ziegler (NBS) brominations, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditional choices.[3] For reductions, ensure the solvent (e.g., toluene, THF) is anhydrous.

Issue 2: Formation of Dibrominated Byproduct (1,3-bis(bromomethyl)benzene)

Potential Cause Troubleshooting Step
Excess Brominating Agent The stoichiometry is crucial for selective monobromination. Use a slight excess (e.g., 1.05 equivalents) of the brominating agent when starting from the diol.[3] Adding the brominating agent slowly or portion-wise can help maintain a low concentration, favoring monobromination.
Reaction Conditions Too Harsh High temperatures or prolonged reaction times can promote the formation of the dibrominated product. Optimize the reaction to stop as soon as a reasonable amount of the desired product has formed, even if some starting material remains, which can be separated during purification.
Solvent Effects The solvent can influence selectivity. Some studies on related substrates show that solvent choice can control the degree of bromination.[7] Consider screening different anhydrous solvents to optimize selectivity.

Issue 3: Product Degradation During Workup or Purification

Potential Cause Troubleshooting Step
Instability to Acid/Base Benzyl bromides can be sensitive to both acidic and basic conditions, potentially leading to hydrolysis or elimination. Use mild workup conditions, such as washing with a saturated sodium bicarbonate solution followed by brine. Avoid strong acids or bases.
Thermal Instability If purifying by distillation, use a high vacuum to keep the boiling temperature as low as possible. Overheating during purification can cause decomposition or polymerization.

Experimental Protocols & Data

Method 1: Reduction of Methyl 3-(bromomethyl)benzoate

This protocol is adapted from a high-yield synthesis where the product is obtained via reduction of the corresponding benzoate ester.[1][2]

Protocol:

  • Dissolve methyl 3-(bromomethyl)benzoate (1.0 eq.) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H, 2.0 eq.) to the stirred solution, maintaining the temperature at 0°C.

  • Continue stirring at 0°C for 2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding 1N HCl solution.

  • Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Method 2: Selective Bromination of 1,3-benzenedimethanol

This is a general protocol for benzylic bromination using N-Bromosuccinimide (NBS), known as the Wohl-Ziegler reaction.[3] Optimization of equivalents and reaction time is critical for success.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 1,3-benzenedimethanol (1.0 eq.).

  • Add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.02 eq.).

  • Add an anhydrous, non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The reaction is often complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography to yield the pure product.

Comparative Yield Data

The following table summarizes yields reported for different synthetic approaches.

Starting MaterialReagent(s)YieldReference
Methyl 3-(bromomethyl)benzoateDIBAL-H, Toluene91%[1][2]
Benzyl Alcohol (general)HBr, H₂SO₄Not specified[5]
Benzylic Substrate (general)NBS, AIBN, CCl₄Not specified[3]

Visualizations

Reaction Scheme and Workflow

Synthesis_Workflow cluster_route1 Route 1: Reduction cluster_route2 Route 2: Selective Bromination SM1 Methyl 3-(bromomethyl)benzoate R1 1. DIBAL-H, Toluene, 0°C 2. HCl Quench SM1->R1 P1 This compound R1->P1 Yield: 91% Workup Aqueous Workup & Column Chromatography P1->Workup Purification SM2 1,3-Benzenedimethanol R2 NBS, AIBN (cat.) Reflux SM2->R2 R2->P1 Final Pure Product Workup->Final

Caption: General synthetic routes and purification workflow for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_analysis Analysis Results cluster_solution Corrective Actions Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC/GC-MS Start->Check_TLC SM_Remains Mainly Starting Material Check_TLC->SM_Remains Incomplete Conversion Byproduct Significant Byproducts (e.g., Dibromide) Check_TLC->Byproduct Poor Selectivity Complex Complex Mixture/ Degradation Check_TLC->Complex Decomposition Action_Reagent Check Reagent Activity Increase Temp/Time SM_Remains->Action_Reagent Action_Selectivity Reduce eq. of Brominating Agent Lower Temperature Byproduct->Action_Selectivity Action_Purify Use Milder Workup Purify under Vacuum Complex->Action_Purify Side_Reaction cluster_main Desired Reaction (Monobromination) cluster_side Side Reaction (Dibromination) Diol 1,3-Benzenedimethanol Reagent1 + 1 eq. NBS Product This compound Diol->Product Desired Path Reagent1->Product Byproduct 1,3-Bis(bromomethyl)benzene Product->Byproduct Undesired Path Product2 This compound Reagent2 + Excess NBS Reagent2->Byproduct

References

Technical Support Center: Synthesis of 3-Hydroxymethylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxymethylbenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-hydroxymethylbenzyl bromide from 3-hydroxymethylbenzyl alcohol?

A1: A widely used and effective method is the Appel reaction, which involves treating the starting alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and a bromine source like N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄). This reaction generally proceeds under mild conditions with good yields. Another common method is the Wohl-Ziegler reaction, which employs NBS and a radical initiator for the benzylic bromination of 3-methylbenzyl alcohol.[1][2]

Q2: What are the primary side reactions I should be aware of during the synthesis?

A2: The main potential side reactions include:

  • Over-bromination: Formation of 3-(bromomethyl)benzyl bromide where both the benzylic methyl and the alcohol are brominated.

  • Ring Bromination: Electrophilic substitution on the aromatic ring, leading to isomers of bromo-3-hydroxymethylbenzyl bromide.

  • Dibenzyl Ether Formation: Self-condensation of the starting alcohol or reaction of the product with the starting material to form a dibenzyl ether.

  • Oxidation: Oxidation of the benzylic alcohol to the corresponding aldehyde (3-formylbenzyl bromide) or carboxylic acid.[3][4][5]

Q3: How can I minimize the formation of the dibenzyl ether byproduct?

A3: Dibenzyl ether formation is often catalyzed by acidic or basic conditions. To minimize this side reaction, it is crucial to maintain neutral reaction conditions. If using an acid scavenger, choose a non-nucleophilic base. Running the reaction at lower temperatures and ensuring a prompt work-up after the reaction is complete can also reduce the likelihood of ether formation.

Q4: What is the best way to purify the final product and remove unreacted starting material and byproducts?

A4: Column chromatography on silica gel is the most effective method for purifying 3-hydroxymethylbenzyl bromide. A solvent system with a gradient of ethyl acetate in hexanes or petroleum ether typically provides good separation of the desired product from the more polar starting alcohol, the less polar dibenzyl ether, and other byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-hydroxymethylbenzyl bromide.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction.- Degradation of the product during work-up or purification.- Competing side reactions are predominant.- Monitor the reaction closely by TLC until the starting material is consumed.- Use a mild work-up procedure, avoiding strong acids or bases.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired reaction pathway.
Presence of a significant amount of dibenzyl ether - Reaction conditions are too acidic or basic.- Prolonged reaction time or high temperature.- Ensure the reaction is run under neutral conditions. Use of a non-nucleophilic base can be considered.- Reduce the reaction time and/or temperature.
Detection of over-brominated products - Excess of the brominating agent.- Reaction conditions favoring radical chain reactions on both benzylic positions.- Use a stoichiometric amount of the brominating agent (e.g., NBS).- Control the initiation of the reaction (e.g., by adjusting the amount of radical initiator or light exposure).
Formation of ring-brominated isomers - Presence of free bromine (Br₂) and Lewis acid catalysts.- The use of brominating agents that favor electrophilic aromatic substitution.- Use N-bromosuccinimide (NBS) as the bromine source, as it maintains a low concentration of Br₂.[6]- Avoid the use of Lewis acid catalysts that can promote ring bromination.
Oxidation of the starting alcohol to an aldehyde or carboxylic acid - Use of harsh oxidizing brominating agents.- Presence of oxidizing impurities.- Employ mild brominating conditions such as the Appel reaction (PPh₃/NBS).- Ensure the purity of reagents and solvents.

Experimental Protocols

Synthesis of 3-Hydroxymethylbenzyl Bromide via the Appel Reaction

This protocol is a general procedure for the conversion of a benzylic alcohol to a benzyl bromide and can be adapted for 3-hydroxymethylbenzyl alcohol.

Materials:

  • 3-Hydroxymethylbenzyl alcohol

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxymethylbenzyl alcohol (1.0 equivalent) in anhydrous DCM or THF.

  • Add triphenylphosphine (1.1 equivalents) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting alcohol), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-hydroxymethylbenzyl bromide as the final product.

Reaction Pathways

The following diagram illustrates the main synthetic route to 3-hydroxymethylbenzyl bromide and the potential side reactions that can occur.

Synthesis_Pathways start 3-Hydroxymethylbenzyl Alcohol product 3-Hydroxymethylbenzyl Bromide start->product PPh3, NBS (Appel) or NBS, Initiator (Wohl-Ziegler) over_brom 3-(Bromomethyl)benzyl Bromide start->over_brom Excess NBS ring_brom Ring-Brominated Isomers start->ring_brom Br2, Lewis Acid ether Dibenzyl Ether Byproduct start->ether Acid or Base Catalysis oxidation 3-Formylbenzyl Bromide start->oxidation Oxidizing Conditions product->ether + Starting Alcohol

Caption: Main reaction and potential side reactions.

References

Technical Support Center: Purification of Crude (3-(Bromomethyl)phenyl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude (3-(Bromomethyl)phenyl)methanol by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My purified this compound shows low yield and contains impurities after column chromatography. What could be the cause?

A1: Low yield and impurities can stem from several factors, primarily the stability of your compound on silica gel. This compound, like other benzyl alcohol derivatives with reactive groups, can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1][2]

Troubleshooting Steps:

  • Assess Compound Stability: Before performing a large-scale column, it's crucial to check the stability of your compound on silica gel. This can be done by spotting your crude material on a TLC plate, letting it sit for an hour or two, and then eluting it. If new spots or streaking appear, your compound is likely degrading.[1] A two-dimensional TLC can also be performed to confirm instability.[2]

  • Deactivate the Silica Gel: If instability is confirmed, you can neutralize the acidic silica gel. This is achieved by flushing the packed column with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%), before loading your sample.[2][3]

  • Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like neutral or basic alumina.[1][4]

Q2: I'm struggling to achieve good separation between this compound and a non-polar impurity. How can I improve the resolution?

A2: Poor separation is typically a result of a suboptimal mobile phase composition. The goal is to find a solvent system that provides a good distribution of your components on the stationary phase, ideally with the target compound having an Rf value between 0.2 and 0.4 on a TLC plate.[2]

Troubleshooting Steps:

  • Systematic Solvent Screening: The most common starting solvent system for benzyl alcohol derivatives is a mixture of ethyl acetate and hexane.[2] Systematically test different ratios of these solvents using TLC (e.g., 10%, 20%, 30% ethyl acetate in hexane) to find the optimal separation.[2][5]

  • Employ a Different Solvent System: If ethyl acetate/hexane doesn't provide adequate separation, consider other solvent systems. For instance, dichloromethane/methanol can be effective for more polar compounds.[6] However, be mindful that using more than 10% methanol with silica gel can lead to the dissolution of the stationary phase.[6][7]

Q3: The bands of my compound are tailing or streaking down the column. What causes this and how can I fix it?

A3: Tailing is often a sign of undesirable interactions between your compound and the stationary phase, or it could be due to overloading the column.[2] For a polar compound like this compound, the hydroxyl group can interact strongly with the acidic silanol groups on the silica gel.

Troubleshooting Steps:

  • Add a Modifier to the Eluent: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) into your mobile phase can neutralize the acidic sites on the silica gel, minimizing strong interactions and improving the band shape.[2][3]

  • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of poor separation and band tailing. Ensure you are not exceeding the capacity of your column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.

  • Ensure Proper Sample Loading Technique: The sample should be loaded onto the column in a concentrated band using a minimal amount of solvent.[8] If the compound has poor solubility in the eluent, dry loading is a suitable alternative.[8]

Q4: My compound is not eluting from the column, even after I increase the polarity of the mobile phase significantly. What should I do?

A4: If your compound is not eluting, it could be due to several reasons, including decomposition on the column or the use of an incorrect solvent system.[1]

Troubleshooting Steps:

  • Verify Compound Stability: As mentioned in Q1, ensure your compound is stable on silica gel. If it has decomposed, it will not elute as expected.[1]

  • Double-Check Your Solvent System: Confirm that you have prepared the mobile phase correctly and have not inadvertently switched the polar and non-polar solvents.[1]

  • Check the First Fractions: It's possible your compound is less polar than anticipated and eluted very quickly in the solvent front. Always check the initial fractions collected.[1]

  • Concentrate Fractions: Your compound may have eluted, but the fractions are too dilute to be detected by TLC. Try concentrating the fractions where you expected your compound to elute and re-analyze them.[1]

Quantitative Data Summary

The following table provides representative data for the column chromatography of this compound and similar benzyl alcohol derivatives. The optimal conditions for your specific sample should be determined experimentally using TLC.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for moderately polar compounds.
Mobile Phase Ethyl Acetate / HexaneA good starting point for benzyl alcohol derivatives.[2]
TLC Screening Ratios 10:90, 20:80, 30:70 (EtOAc:Hexane)Systematically test to find the optimal separation.[2]
Target Rf Value 0.2 - 0.4Aim for this range for the best separation on the column.[2]
Column Loading 1-2% of silica gel massAvoid overloading to prevent band tailing and poor separation.
Modifier (if needed) 0.1 - 1% TriethylamineAdd to the mobile phase to reduce tailing of polar compounds.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography.

1. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, prepare an appropriate mobile phase. A common starting point is 20% ethyl acetate in hexane.
  • Prepare a sufficient volume to run the entire column (typically 5-10 column volumes).

2. Packing the Column:

  • Secure a glass chromatography column vertically.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane).
  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
  • Allow the silica gel to settle, and then add another layer of sand on top to protect the silica bed.[8]
  • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[8] Carefully apply the solution to the top of the silica gel using a pipette.[8]
  • Dry Loading: If the crude product has low solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[8] Carefully add this powder to the top of the packed column.[8]

4. Elution:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle pressure to the top of the column to initiate the flow of the eluent.
  • Maintain a constant flow rate.
  • If using a gradient elution, start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent.

5. Fraction Collection and Analysis:

  • Collect fractions in test tubes or vials.
  • Monitor the elution of the compound by TLC analysis of the collected fractions.
  • Combine the fractions containing the pure this compound.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (e.g., 20% EtOAc/Hexane) pack_column Pack Column with Silica Gel Slurry prep_mobile_phase->pack_column load_sample Load Crude Sample (Wet or Dry Loading) pack_column->load_sample elute_column Elute Column with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent via Rotary Evaporation combine_fractions->remove_solvent final_product Pure this compound remove_solvent->final_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Decision Pathway

troubleshooting_pathway start Purification Issue Encountered q_separation Poor Separation or Overlapping Spots? start->q_separation q_tailing Band Tailing or Streaking? start->q_tailing q_yield Low Yield or No Compound Eluting? start->q_yield sol_separation Optimize Mobile Phase via TLC (Adjust EtOAc/Hexane Ratio) q_separation->sol_separation Yes sol_tailing Add Modifier to Eluent (e.g., 0.1-1% Triethylamine) q_tailing->sol_tailing Yes sol_yield Check for Compound Degradation (Perform 2D TLC Stability Test) q_yield->sol_yield Yes sol_yield_2 Consider Alternative Stationary Phase (e.g., Neutral Alumina) sol_yield->sol_yield_2

Caption: Troubleshooting decision pathway for common chromatography issues.

References

How to prevent dimerization of (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-(Bromomethyl)phenyl)methanol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the dimerization of this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound is self-dimerization through an intermolecular Williamson ether synthesis. In this reaction, the alcohol functional group of one molecule acts as a nucleophile and attacks the electrophilic benzylic bromide of another molecule, forming a stable ether linkage and eliminating hydrobromic acid (HBr). This process can be catalyzed by both acidic and basic conditions.

Q2: My solution of this compound is turning yellow and showing a new, less polar spot on the TLC plate. What is happening?

A2: The yellowing of the solution and the appearance of a new, less polar spot on your TLC plate are strong indicators of dimerization. The resulting ether dimer is a larger, less polar molecule than the starting material, which explains its different behavior on a TLC plate. The color change may be due to the formation of byproducts or degradation under non-neutral pH conditions.

Q3: How do temperature and pH affect the stability of this compound?

A3: Both elevated temperatures and non-neutral pH (either acidic or basic) can accelerate the rate of dimerization.

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate for the Williamson ether synthesis. It is recommended to store the compound at 2-8°C.

  • pH:

    • Acidic conditions: Protonation of the hydroxyl group makes it a better leaving group (as water), facilitating the SN2 reaction.

    • Basic conditions: Deprotonation of the hydroxyl group forms an alkoxide, which is a much stronger nucleophile, significantly increasing the reaction rate.

Q4: Can I use this compound directly in my reaction, or do I need to protect it first?

A4: If your reaction conditions are strictly neutral, anhydrous, and run at low temperatures, you might be able to use the compound directly for a short period. However, for reactions that require basic or acidic reagents, heating, or long reaction times, it is highly recommended to protect the alcohol functionality to prevent dimerization and other side reactions.

Q5: What is the most suitable protecting group for the alcohol in this compound?

A5: A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice for protecting the alcohol group. TBDMS ethers are stable to a wide range of reaction conditions, including those that are mildly basic or involve organometallic reagents, and are robust enough for chromatography. Importantly, the conditions for TBDMS protection are generally mild and compatible with the benzylic bromide functionality. The steric bulk of the TBDMS group also provides good stability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid formation of a less polar impurity (dimer) observed by TLC/LC-MS. Dimerization via self-Williamson ether synthesis.1. Immediate Use: Use the reagent immediately after preparation or purification. 2. Low Temperature: Store the compound at 2-8°C under an inert atmosphere (argon or nitrogen). 3. Neutral pH: Ensure all solvents and reagents are neutral. Avoid acidic or basic conditions. 4. Protection: If the compound is to be used in a subsequent reaction that is not pH-neutral or requires heating, protect the alcohol as a TBDMS ether (see Experimental Protocols).
Low yield in a reaction where this compound is a starting material. Consumption of the starting material through dimerization.1. Verify Purity: Check the purity of the starting material by NMR or LC-MS before use to ensure it has not already dimerized. 2. Protecting Group: Protect the alcohol functionality prior to your reaction to prevent this side reaction.
Reaction mixture turns dark or polymeric. Acid-catalyzed degradation or polymerization. The HBr byproduct from dimerization can catalyze further decomposition.1. Use a Non-nucleophilic Base: If your reaction can tolerate it, add a non-nucleophilic base (e.g., proton sponge) to scavenge any acid formed. 2. Protect the Alcohol: The most reliable solution is to protect the alcohol group before proceeding with your synthesis.

Data Presentation

Parameter Condition Effect on Dimerization Rate Reason
Temperature Increase from 0°C to 25°CSignificant IncreaseIncreases reaction kinetics.
Increase from 25°C to 50°CVery RapidSubstantially increases the rate of SN2 reactions.
pH Acidic (pH < 6)IncreaseProtonation of the alcohol creates a better leaving group.
Neutral (pH ~7)Baseline RateUncatalyzed reaction proceeds slowly.
Basic (pH > 8)Significant IncreaseDeprotonation of the alcohol creates a stronger nucleophile (alkoxide).
Solvent Polarity Aprotic Polar (e.g., DMF, Acetonitrile)IncreaseStabilizes the transition state of the SN2 reaction.[1]
Protic (e.g., Methanol, Ethanol)DecreaseSolvates the nucleophile, reducing its reactivity.
Base Strong Base (e.g., NaH)Very RapidFully deprotonates the alcohol, maximizing nucleophilicity.[2]
Weak Base (e.g., Imidazole)Moderate IncreaseEstablishes an equilibrium with the alkoxide.

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol describes a method for the selective protection of the primary alcohol in this compound using tert-butyldimethylsilyl chloride (TBDMSCl).[3][4]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.).

  • Dissolve the starting material in anhydrous DMF.

  • Add imidazole (2.5 equiv.) to the solution and stir until it dissolves.

  • Reagent Addition: Add TBDMSCl (1.2 equiv.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure TBDMS-protected product.

Protocol 2: Monitoring Dimerization by HPLC

This protocol provides a general framework for monitoring the dimerization of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with a composition that gives good retention of the starting material (e.g., 30% B).

    • Run a gradient to elute the less polar dimer (e.g., to 95% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your this compound sample in the initial mobile phase composition.

  • Analysis: Inject the sample onto the HPLC system and run the gradient method. The starting material will elute as one peak, and the dimer will appear as a later-eluting, less polar peak.

  • Quantification: The relative peak areas can be used to estimate the extent of dimerization over time under different storage or reaction conditions.

Visualizations

Dimerization_Pathway mol1 This compound (Molecule 1) dimer Dimer (Ether) mol1->dimer Nucleophilic Attack (Alcohol on Bromide) mol2 This compound (Molecule 2) mol2->dimer hbr HBr

Caption: Dimerization of this compound via Williamson ether synthesis.

Prevention_Workflow start Start with This compound check_conditions Reaction Conditions? (e.g., basic, acidic, heat) start->check_conditions use_directly Use Directly (under inert, cold, neutral conditions) check_conditions->use_directly Neutral, Cold protect_alcohol Protect Alcohol (e.g., as TBDMS ether) check_conditions->protect_alcohol Harsh run_reaction Perform Desired Synthetic Step use_directly->run_reaction protect_alcohol->run_reaction deprotect Deprotect Alcohol run_reaction->deprotect final_product Final Product deprotect->final_product

Caption: Decision workflow for handling this compound in synthesis.

References

Technical Support Center: Troubleshooting Reactions with (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving (3-(Bromomethyl)phenyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a reactant?

A1: this compound is a bifunctional molecule, featuring both a reactive benzyl bromide and a primary benzyl alcohol. This unique structure allows it to participate in a variety of reactions, including:

  • Williamson Ether Synthesis: The alcohol moiety can be deprotonated to form an alkoxide, which can then react with an alkyl halide. Alternatively, the bromomethyl group can react with an alkoxide.

  • Esterification: The alcohol group can be esterified with a carboxylic acid or its derivatives.

  • Suzuki-Miyaura Coupling: The benzyl bromide functionality can undergo palladium-catalyzed cross-coupling with boronic acids.

  • Nucleophilic Substitution: The bromomethyl group is an excellent electrophile for reactions with various nucleophiles, such as amines, cyanides, and azides.

Q2: What are the main challenges when working with this compound?

A2: The primary challenge arises from its bifunctionality. The presence of both a nucleophilic hydroxyl group and an electrophilic bromomethyl group can lead to self-reaction or polymerization under certain conditions. For instance, under basic conditions used for Williamson ether synthesis, the alcohol of one molecule can be deprotonated and react with the bromomethyl group of another molecule. To avoid this, selective reaction at one site often requires the use of a protecting group for the other functional group.

Q3: How should this compound be stored?

A3: It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] This helps to prevent degradation and potential side reactions over time.

Troubleshooting Guides

Low Conversion in Williamson Ether Synthesis

Problem: I am attempting a Williamson ether synthesis with this compound and am observing low yields of the desired ether.

Possible Causes and Solutions:

  • Self-Polymerization: The alkoxide generated from this compound can react with the bromomethyl group of another molecule, leading to polymer formation.

    • Solution: Protect the hydroxyl group as a stable ether (e.g., TBDMS or THP ether) before performing the reaction at the bromomethyl position. Alternatively, protect the bromomethyl group (though less common) if reacting at the hydroxyl group.

  • Incomplete Deprotonation: The alcohol may not be fully deprotonated, leading to a low concentration of the active nucleophile.

    • Solution: Use a sufficiently strong base to deprotonate the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are effective choices.[2] The pKa of benzyl alcohol is around 15.4, so a base that generates a conjugate acid with a higher pKa is required for complete deprotonation.

  • Side Reaction (E2 Elimination): If you are reacting the bromomethyl group of this compound with a secondary or tertiary alkoxide, the E2 elimination pathway can compete with the desired SN2 reaction, forming an alkene.[2][3]

    • Solution: Whenever possible, design the synthesis so that the bromomethyl group (a primary halide) reacts with the alkoxide. Avoid using sterically hindered bases/nucleophiles if the reaction at the bromomethyl group is desired.[4]

  • Poor Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Solution: Use a polar aprotic solvent such as DMF or DMSO to enhance the rate of the SN2 reaction.[5]

start Low Yield in Williamson Ether Synthesis check_polymer Check for Polymer Formation (e.g., by NMR, GPC) start->check_polymer protect_oh Protect Hydroxyl Group (e.g., TBDMS, THP) check_polymer->protect_oh Yes check_deprotonation Incomplete Deprotonation? check_polymer->check_deprotonation No end Improved Yield protect_oh->end stronger_base Use Stronger Base (e.g., NaH, KH) check_deprotonation->stronger_base Yes check_elimination Evidence of Elimination (Alkene peaks in NMR)? check_deprotonation->check_elimination No stronger_base->end redesign_synthesis Redesign Synthesis to use Primary Alkoxide check_elimination->redesign_synthesis Yes check_solvent Solvent Optimization check_elimination->check_solvent No redesign_synthesis->end polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO) check_solvent->polar_aprotic polar_aprotic->end

Troubleshooting low yield in Williamson ether synthesis.
EntryBenzyl HalideAlkoxideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl bromideSodium ethoxideNaHTHFRT1292[6]
2Benzyl bromideSodium phenoxideK₂CO₃AcetoneReflux685[7]
34-Methoxybenzyl chlorideSodium isopropoxideNaHDMF50488Analogous to[5]
4Benzyl bromidePotassium tert-butoxideKHMDSTHF0 to RT1220 (Major: alkene)[4]

Low Conversion in Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid is resulting in a low yield of the desired biaryl product.

Possible Causes and Solutions:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (argon or nitrogen). Use freshly distilled and degassed solvents.

  • Inappropriate Ligand Choice: The choice of phosphine ligand is crucial for the stability and activity of the palladium catalyst, especially for reactions involving benzylic halides.

    • Solution: For Suzuki coupling of benzylic bromides, bulky electron-rich phosphine ligands such as JohnPhos or SPhos can be effective.[8][9]

  • Suboptimal Base and Solvent System: The base and solvent play a critical role in the transmetalation step of the catalytic cycle.

    • Solution: A common and effective system for Suzuki coupling of benzylic bromides is a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture such as DMF or THF/water.[8][9]

  • Reaction with the Hydroxyl Group: The hydroxyl group of this compound could potentially interfere with the catalytic cycle, although this is less common than in other reaction types.

    • Solution: If side reactions involving the hydroxyl group are suspected, consider protecting it with a group that is stable to the Suzuki coupling conditions, such as a TBDMS or MOM ether.

cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound G Suzuki-Miyaura Coupling A->G B Arylboronic Acid B->G C Palladium Catalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., JohnPhos) D->G E Base (e.g., K₂CO₃) E->G F Solvent (e.g., DMF) F->G H Desired Biaryl Product G->H

Key components for a successful Suzuki-Miyaura coupling.
EntryBenzylic BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl bromidePhenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140 (MW)0.3395[8]
24-Methoxybenzyl bromide4-Tolylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O (10:1)771292[9]
3Benzyl bromide3-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140 (MW)0.3389[8]
42-Bromobenzyl bromidePhenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃CPME/H₂O (10:1)901285[9]

Low Conversion in Esterification

Problem: I am trying to esterify the hydroxyl group of this compound using Fischer esterification, but the yield is low.

Possible Causes and Solutions:

  • Reversible Reaction: Fischer esterification is an equilibrium-controlled process. The water produced as a byproduct can hydrolyze the ester back to the starting materials.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, use a large excess of the carboxylic acid or this compound to shift the equilibrium towards the product.

  • Steric Hindrance: While the hydroxyl group is a primary alcohol, steric hindrance from the aromatic ring can slow down the reaction.

    • Solution: Increase the reaction time or use a more effective acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • Side Reactions: Under strongly acidic conditions and high temperatures, benzyl alcohols can undergo self-etherification or polymerization.

    • Solution: Use a milder esterification method such as the Steglich esterification, which employs DCC or EDC as a coupling agent and DMAP as a catalyst, and is performed at room temperature.

  • Reaction at the Bromomethyl Group: While less likely under acidic conditions, some interaction with the bromomethyl group could occur, especially if the reaction is heated for a prolonged period.

    • Solution: If side products related to the bromomethyl group are observed, consider a milder esterification method or protect the bromomethyl group if feasible.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, Carboxylic Acid, and Acid Catalyst in a round-bottom flask with a Dean-Stark trap. B Heat the mixture to reflux. Water is azeotropically removed. A->B C Cool the reaction mixture. Wash with NaHCO₃ solution to neutralize the acid. B->C D Wash with brine and dry the organic layer. C->D E Remove solvent under reduced pressure. D->E F Purify by column chromatography or distillation. E->F

A typical workflow for Fischer esterification.
EntryAlcoholCarboxylic AcidCatalystMethodTemperature (°C)Time (h)Yield (%)Reference
1Benzyl alcoholAcetic acidH₂SO₄FischerReflux1456[9]
2Benzyl alcoholAcetic acidPorous phenolsulphonic acid-formaldehyde resinFischer501296[8]
34-Methoxybenzyl alcoholBenzoic acidp-TsOHFischer (with Dean-Stark)Reflux885Analogous to
4Benzyl alcoholPhenylacetic acidDCC/DMAPSteglichRT1290Analogous to

Experimental Protocols

Protocol 1: General Procedure for Protecting the Hydroxyl Group of this compound as a TBDMS Ether
  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq.) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography to obtain the TBDMS-protected product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Protected this compound
  • To a dry Schlenk flask, add the TBDMS-protected this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed DMF as the solvent.

  • In a separate vial, add Pd(OAc)₂ (0.05 eq.) and JohnPhos (0.10 eq.) and dissolve in a small amount of DMF.

  • Add the catalyst solution to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography.

  • The TBDMS protecting group can be removed using TBAF in THF or HCl in methanol to yield the final product.

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions for (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the nucleophilic substitution of (3-(bromomethyl)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What makes the bromomethyl group on this compound particularly reactive?

A1: The bromomethyl group is a benzylic halide. The reactivity of this group is significantly enhanced due to the adjacent benzene ring, which can stabilize the transition states of both SN1 and SN2 reactions. In an SN1 mechanism, the resulting primary benzylic carbocation is stabilized by resonance, delocalizing the positive charge across the aromatic ring.[1][2][3] For an SN2 reaction, the p-orbitals of the benzene ring can overlap with the p-orbital in the transition state, lowering its energy.[2]

Q2: Which reaction mechanism, SN1 or SN2, should I expect for my substitution reaction?

A2: The operative mechanism depends on your specific reaction conditions.

  • SN2 Pathway: This pathway is favored by strong, unhindered nucleophiles (e.g., N3⁻, CN⁻, RS⁻) and polar aprotic solvents like DMF, DMSO, or acetone.[4] These solvents solvate the cation but not the nucleophile, increasing its reactivity.[4]

  • SN1 Pathway: This pathway is more likely with weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents (e.g., methanol, ethanol, water).[5][6] These solvents can stabilize the resonance-stabilized benzylic carbocation intermediate.[1][3]

Q3: Can the free hydroxyl group on the molecule interfere with the substitution reaction?

A3: Yes, the hydroxyl group can cause complications. If a strong base is used to deprotonate a weak nucleophile, it can also deprotonate the benzylic alcohol, forming an alkoxide. This alkoxide can then act as a nucleophile, potentially leading to side products like polymers or cyclic ethers. For sensitive substrates or when using strongly basic conditions, protection of the alcohol group (e.g., as a silyl ether) may be necessary.

Q4: What are the most common nucleophiles that can be used with this compound?

A4: A wide variety of nucleophiles can effectively displace the benzylic bromide. Common classes include:

  • Nitrogen Nucleophiles: Azides (e.g., NaN₃), primary and secondary amines (e.g., piperidine).[7]

  • Oxygen Nucleophiles: Alkoxides (e.g., NaOMe), carboxylates.[7]

  • Sulfur Nucleophiles: Thiolates (e.g., sodium thioglycolate).[7]

  • Carbon Nucleophiles: Cyanides (e.g., NaCN).[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Poor Nucleophile: The nucleophile is too weak or sterically hindered.• Use a stronger nucleophile or increase its concentration.[4]• For weak nucleophiles, consider switching to a polar protic solvent to favor an SN1 pathway.
2. Inappropriate Solvent: The solvent is not suitable for the intended mechanism.• For SN2 reactions, use a polar aprotic solvent like DMF or acetone.[4]• For SN1 reactions, use a polar protic solvent like ethanol or methanol.[5]
3. Low Reaction Temperature: The activation energy barrier is not being overcome.• Gradually increase the reaction temperature and monitor for the formation of byproducts.
Multiple Products / Poor Selectivity 1. Reaction at the Hydroxyl Group: The nucleophile or base is reacting with the -OH group.• Use a non-basic nucleophile (e.g., NaN₃).• If a base is required, use a non-nucleophilic base (e.g., DBU, DIPEA) in stoichiometric amounts.• Protect the alcohol group prior to the substitution reaction.
2. Ether Byproduct Formation: The deprotonated alcohol of one molecule attacks the bromomethyl group of another.• Add the substrate slowly to a solution of the nucleophile.• Avoid strong, unhindered bases if possible.
3. Elimination Byproduct (Alkene): The nucleophile is acting as a base, causing HBr elimination.• Use a strong, non-basic nucleophile (e.g., azide, cyanide).[4]• Run the reaction at a lower temperature, as elimination is favored by heat.[4]
Product Decomposition 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times may degrade the product.• Lower the reaction temperature and monitor the reaction closely by TLC to avoid extended heating after completion.
2. Unstable During Workup: The product is sensitive to acidic or basic conditions during extraction.• Use a mild workup procedure, washing with saturated, neutral salt solutions (e.g., brine, saturated NaHCO₃) and water.

Optimized Experimental Protocols

The following protocols are starting points and may require optimization based on the specific nucleophile and substrate.

Protocol 1: Synthesis of (3-(Azidomethyl)phenyl)methanol (Nitrogen Nucleophile)

This protocol describes a typical SN2 reaction with a strong nucleophile.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.[7]

  • Stir the reaction mixture at room temperature (or heat to 50-60 °C if the reaction is slow) for 12-24 hours.[7]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once complete, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (3-((Piperidin-1-yl)methyl)phenyl)methanol (Nitrogen Nucleophile)

This protocol details a reaction with a secondary amine nucleophile.

Materials:

  • This compound

  • Piperidine

  • Ethanol or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or DMF.

  • Add piperidine (2.0 eq) to the solution.[7]

  • Stir the mixture at room temperature or heat to 50-60 °C for 2-6 hours, monitoring by TLC.[7]

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product.

  • Purify by column chromatography if needed.

Protocol 3: Synthesis of (3-(Methoxymethyl)phenyl)methanol (Oxygen Nucleophile)

This protocol describes a Williamson ether synthesis, which requires careful control to avoid side reactions.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) or Sodium hydride (NaH)

  • Methanol (for NaOMe) or Tetrahydrofuran (THF) (for NaH), anhydrous

Procedure:

  • Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol under an inert atmosphere.[7]

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Slowly add the substrate solution to the stirred sodium methoxide solution at 0 °C to minimize side reactions.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to obtain the crude ether, which can be purified by column chromatography.

Data Summary for Reaction Conditions

The table below summarizes typical starting conditions for various nucleophiles. Optimization of temperature, time, and concentration may be required.

Nucleophile ClassExample NucleophileSolventTypical BaseTemperature (°C)Typical Time (h)Primary Mechanism
Nitrogen Sodium AzideDMF, AcetoneNone25 - 6012 - 24SN2
PiperidineEtOH, DMFNone (Amine is basic)25 - 602 - 6SN2
Oxygen Sodium MethoxideMethanolNone (Alkoxide is basic)0 - 251 - 4SN2
Sulfur Sodium ThiophenoxideDMF, EtOHNone (Thiolate is basic)252 - 8SN2
Carbon Sodium CyanideDMSO, DMFNone25 - 806 - 18SN2
Weak (Neutral) Methanol (Solvolysis)MethanolNoneReflux12 - 48SN1

Visual Guides

Experimental Workflow

G start Starting Materials (Substrate, Nucleophile, Solvent) setup Reaction Setup (Inert Atmosphere, Temp. Control) start->setup 1. Combine Reagents product Purified Product reaction Reaction Monitoring (TLC, LC-MS) setup->reaction 2. Stir & Heat workup Aqueous Workup (Wash, Dry) reaction->workup 3. Quench & Extract concentrate Solvent Removal (Rotary Evaporator) workup->concentrate 4. Concentrate purify Purification (Column Chromatography) concentrate->purify 5. Purify purify->product

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common reaction issues.

SN1 vs. SN2 Pathway Selection

Caption: Key factors influencing the choice between SN1 and SN2 pathways.

References

Technical Support Center: Purification of (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(Bromomethyl)phenyl)methanol. Our aim is to help you identify and resolve common impurities and challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The primary impurities often originate from the starting materials or side reactions during synthesis. These can include:

  • Starting Materials: Unreacted 3-methylbenzyl alcohol.

  • Over-bromination Products: 1,3-bis(bromomethyl)benzene and other poly-brominated species.

  • Positional Isomers: (2-(Bromomethyl)phenyl)methanol and (4-(Bromomethyl)phenyl)methanol, if the starting material contained isomeric impurities.

  • Oxidation Products: 3-(Bromomethyl)benzaldehyde, formed by oxidation of the alcohol functionality.

  • Hydrolysis Products: Benzene-1,3-dimethanol, resulting from the hydrolysis of the bromomethyl group.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase, typically a mixture of hexanes and ethyl acetate, will allow for the separation of the desired product from its impurities. The spots can be visualized under UV light (254 nm). The product, being more polar than some impurities like dibrominated byproducts, will have a lower Rf value.

Q3: What are the recommended storage conditions for purified this compound?

A3: this compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.[1][2] It is typically a solid at room temperature.[2]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Causes:

  • Improper Solvent System: The chosen eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column.

  • Column Overloading: Applying too much crude material to the column can lead to poor separation.

  • Irreversible Adsorption: The product may be degrading or irreversibly binding to the silica gel.

Solutions:

  • Optimize the Solvent System: Use TLC to determine the optimal solvent system that provides good separation between the product and impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Proper Loading Technique: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and apply it to the column in a narrow band.

  • Use Deactivated Silica: If product degradation is suspected, consider using silica gel that has been treated with a small amount of a base like triethylamine.

Issue 2: Presence of Diol Impurity (Benzene-1,3-dimethanol) in the Final Product

Possible Cause:

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis, which can occur during the reaction workup or purification if water is present.

Solutions:

  • Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use.

  • Aqueous Workup Minimization: Minimize the contact time with aqueous solutions during the extraction process.

  • Azeotropic Removal of Water: Before purification, residual water can sometimes be removed by dissolving the crude product in a solvent like toluene and evaporating it under reduced pressure.

Issue 3: Co-elution of Positional Isomers

Possible Cause:

  • Similar Polarity: Constitutional isomers, such as (2-(bromomethyl)phenyl)methanol and (4-(bromomethyl)phenyl)methanol, often have very similar polarities, making them difficult to separate by standard column chromatography.[3]

Solutions:

  • High-Performance Liquid Chromatography (HPLC): For challenging separations of isomers, HPLC with a suitable stationary phase (e.g., phenyl or cyano-bonded silica) can provide the necessary resolution.

  • Gradient Elution: In column chromatography, a gradual increase in the polarity of the eluent (gradient elution) can improve the separation of compounds with similar Rf values.

Data Presentation

The following table summarizes the expected retention factors (Rf) for this compound and common impurities on a silica gel TLC plate using a Hexane:Ethyl Acetate (4:1) solvent system. These values are illustrative and can vary based on the specific conditions.

CompoundFunctional GroupsPolarityExpected Rf Value
1,3-bis(bromomethyl)benzeneAlkyl HalideLow~0.8
3-(Bromomethyl)benzaldehydeAldehyde, Alkyl HalideMedium~0.6
This compound Alcohol, Alkyl Halide Medium ~0.4
3-Methylbenzyl alcoholAlcoholMedium~0.35
Benzene-1,3-dimethanolDiolHigh~0.1

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully apply it to the top of the column.

  • Elution: Begin eluting the column with the initial solvent mixture, collecting fractions.

  • Gradient (Optional): If separation is not optimal, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

Recrystallization can be an effective method for purifying this compound if a suitable solvent is found.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture workup Aqueous Workup start->workup extraction Solvent Extraction workup->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Concentration drying->concentration purification_method Purification Method concentration->purification_method column Column Chromatography purification_method->column Option 1 recrystallization Recrystallization purification_method->recrystallization Option 2 analysis Purity Analysis (TLC, NMR) column->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions impure_product Impure Product Detected low_yield Low Yield impure_product->low_yield diol_impurity Diol Impurity impure_product->diol_impurity isomer_impurity Isomer Impurity impure_product->isomer_impurity optimize_solvent Optimize Eluent low_yield->optimize_solvent check_loading Check Column Loading low_yield->check_loading use_anhydrous Use Anhydrous Conditions diol_impurity->use_anhydrous minimize_water Minimize Aqueous Contact diol_impurity->minimize_water use_hplc Use HPLC isomer_impurity->use_hplc gradient_elution Use Gradient Elution isomer_impurity->gradient_elution

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Interpreting Complex NMR Spectra of (3-(Bromomethyl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of (3-(Bromomethyl)phenyl)methanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the key protons in this compound?

A1: The proton chemical shifts in this compound are influenced by the electronic environment. Below is a table summarizing the expected chemical shift ranges.

Proton Type Typical Chemical Shift (δ) in ppm Influencing Factors
Hydroxyl (-OH)1-5Hydrogen bonding, solvent, concentration, temperature. This peak is often broad.
Benzylic Alcohol (-CH₂OH)~4.6Attached to an electronegative oxygen and a deshielding aromatic ring.
Benzylic Bromide (-CH₂Br)~4.5Attached to an electronegative bromine and a deshielding aromatic ring.
Aromatic (Ar-H)7.2 - 7.5Substitution pattern on the benzene ring. Protons ortho and para to substituents are most affected.

Q2: How do I distinguish between the benzylic alcohol (-CH₂OH) and benzylic bromide (-CH₂Br) signals in the ¹H NMR spectrum?

A2: These two singlets are often close in chemical shift and may even overlap. Here are a few strategies to distinguish them:

  • 2D NMR: An HSQC experiment will show a correlation between the benzylic protons and their attached carbons. The carbon attached to the oxygen will have a different chemical shift than the carbon attached to the bromine.

  • Derivatization: A simple chemical reaction, such as acetylation of the alcohol, will significantly shift the -CH₂OH signal downfield, leaving the -CH₂Br signal unchanged.

Q3: The aromatic region of my spectrum is a complex multiplet. How can I assign the individual protons?

A3: For a meta-disubstituted benzene ring like in this compound, the aromatic protons are non-equivalent and will show complex splitting patterns. Here's a systematic approach to assignment:

  • Predict the Splitting: Analyze the expected coupling patterns. You should expect to see a combination of ortho (J ≈ 7-10 Hz), meta (J ≈ 2-3 Hz), and potentially para (J ≈ 0-1 Hz) couplings.

  • COSY NMR: A 2D COSY experiment will show correlations between coupled protons. This is invaluable for identifying adjacent protons on the aromatic ring.

  • NOESY NMR: A 2D NOESY experiment can show through-space correlations, which can help to confirm assignments, especially for protons that are close to the benzylic groups.

Q4: My hydroxyl (-OH) proton signal is not visible or is very broad. What should I do?

A4: The hydroxyl proton is exchangeable, and its appearance in the NMR spectrum is highly dependent on the experimental conditions.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity, confirming its identity.

  • Solvent Effects: The choice of NMR solvent can affect the appearance of the -OH signal. In aprotic solvents like CDCl₃, it may be a broad singlet. In DMSO-d₆, the exchange is slower, and you might observe coupling to the adjacent -CH₂ protons.

Troubleshooting Guides

Problem 1: Overlapping signals in the benzylic or aromatic region.

Symptoms:

  • Fewer signals are observed than expected.

  • Multiplets are poorly resolved and difficult to interpret.

Possible Causes:

  • Insufficient magnetic field strength.

  • Choice of solvent leading to accidental chemical shift equivalence.

Solutions:

  • Increase Spectrometer Frequency: If available, acquiring the spectrum on a higher field instrument will increase the chemical shift dispersion in Hz, often resolving overlapping signals.

  • Change NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlap.

  • 2D NMR Techniques: Utilize COSY and HSQC experiments to resolve individual proton and carbon signals and their connectivities.

Problem 2: The presence of unexpected peaks in the spectrum.

Symptoms:

  • Signals that do not correspond to the target molecule.

  • Distorted baseline.

Possible Causes:

  • Solvent impurities (e.g., residual protonated solvent, water).

  • Contaminants from the reaction or workup (e.g., grease, starting materials).

  • Decomposition of the sample. This compound derivatives can be susceptible to hydrolysis or self-reaction.

Solutions:

  • Check Solvent Purity: Run a blank spectrum of the solvent to identify impurity peaks.

  • Proper Sample Preparation: Ensure glassware is clean and dry. Use high-purity solvents.

  • Drying Agent: Add a small amount of a drying agent like anhydrous K₂CO₃ to the NMR tube for samples sensitive to moisture.

  • Re-purify the Sample: If significant impurities are present, re-purify your compound.

Problem 3: Incorrect integration values.

Symptoms:

  • The ratio of the integrated areas of the peaks does not match the expected proton count.

Possible Causes:

  • Poor phasing or baseline correction of the spectrum.

  • Overlapping signals that are integrated together.

  • The presence of exchangeable protons (like -OH) which can have variable integration.

Solutions:

  • Careful Data Processing: Re-process the raw FID data, paying close attention to phasing and baseline correction.

  • Deconvolution: If signals are partially overlapping, use NMR processing software to deconvolute the peaks and obtain more accurate integrals.

  • D₂O Exchange for -OH: As mentioned in the FAQs, use D₂O exchange to identify and exclude the hydroxyl proton from the integration of the aromatic or benzylic regions if it is overlapping.

Experimental Protocols

Standard ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: If quantitative analysis is required, add a suitable internal standard. For routine characterization, the residual solvent peak can often be used as a reference.

  • Shimming: Before acquiring the spectrum, ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

D₂O Exchange for Identification of -OH Protons

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake gently for about 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire another ¹H NMR spectrum. The peak corresponding to the hydroxyl proton will have disappeared or significantly diminished in intensity.

Visualizations

Signal_Interpretation_Workflow Workflow for NMR Signal Interpretation start Acquire 1D 1H NMR Spectrum check_protons Identify Key Proton Regions: - Aromatic (7.2-7.5 ppm) - Benzylic (4.5-4.7 ppm) - Hydroxyl (1-5 ppm) start->check_protons analyze_aromatic Analyze Aromatic Region: - Complex multiplet expected - Check for ortho, meta, para couplings check_protons->analyze_aromatic analyze_benzylic Analyze Benzylic Region: - Expect two singlets (-CH2OH, -CH2Br) - Check for overlap check_protons->analyze_benzylic confirm_oh Confirm -OH Peak: - Broad singlet? - Perform D2O exchange check_protons->confirm_oh troubleshoot Troubleshooting Needed? analyze_aromatic->troubleshoot analyze_benzylic->troubleshoot confirm_oh->troubleshoot cosy Acquire 2D COSY (H-H Correlation) troubleshoot->cosy Yes hsqc Acquire 2D HSQC (C-H Correlation) troubleshoot->hsqc Yes assign Assign All Signals and Determine Structure troubleshoot->assign No cosy->assign hsqc->assign end Interpretation Complete assign->end

Caption: A workflow diagram for the systematic interpretation of NMR spectra for this compound derivatives.

Caption: A diagram illustrating the expected ortho, meta, and para coupling relationships between the aromatic protons.

Stability issues of (3-(Bromomethyl)phenyl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3-(Bromomethyl)phenyl)methanol in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is a benzylic bromide, a class of compounds known for its reactivity. The primary stability concern is its susceptibility to nucleophilic substitution reactions, particularly solvolysis, where the solvent acts as the nucleophile. This can lead to the degradation of the compound and the formation of impurities in your experiments.

Q2: What are the likely degradation products of this compound in common laboratory solvents?

A2: In protic solvents, the primary degradation products are formed through solvolysis.

  • In aqueous solutions (hydrolysis), the main degradation product is 3-(hydroxymethyl)benzyl alcohol .

  • In alcoholic solutions (alcoholysis), the corresponding benzyl ether is formed (e.g., 3-(methoxymethyl)benzyl alcohol in methanol).

Q3: What factors can influence the rate of degradation of this compound in solution?

A3: Several factors can affect the stability of this compound:

  • Solvent Nucleophilicity: More nucleophilic solvents will accelerate the rate of degradation. For instance, protic solvents like water and alcohols are more reactive than aprotic solvents like acetonitrile or tetrahydrofuran.

  • Temperature: Higher temperatures will increase the rate of degradation. For long-term storage of solutions, refrigeration is recommended.

  • pH: In aqueous solutions, the rate of hydrolysis can be influenced by pH.

  • Presence of other nucleophiles: Any other nucleophilic species in the solution can react with this compound, leading to the formation of various byproducts.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following:

  • Solvent Choice: If the reaction chemistry allows, use a non-nucleophilic, aprotic solvent.

  • Temperature Control: Prepare solutions fresh and, if they must be stored, keep them at low temperatures (2-8 °C).

  • Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.

  • pH Control: If working in aqueous media, buffer the solution to a pH where the compound is most stable, if known.

  • Prepare Fresh: The most reliable approach is to prepare solutions of this compound immediately before use.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Unexpected peaks in my chromatogram (e.g., HPLC, GC). Degradation of this compound.1. Identify the unexpected peaks by comparing their retention times with those of potential degradation products (e.g., 3-(hydroxymethyl)benzyl alcohol).2. Re-prepare the solution using a less nucleophilic solvent, if possible, and at a lower temperature.3. Analyze the freshly prepared solution to see if the impurity peaks are absent or significantly reduced.
Low yield or incomplete reaction in a synthesis involving this compound. The starting material may have degraded in the reaction solvent before the intended reaction could occur.1. Ensure the solvent is dry and free of nucleophilic impurities.2. Add the this compound to the reaction mixture as the last component, or add it slowly to a pre-heated reaction mixture to favor the desired reaction over degradation.3. Consider using a less reactive solvent if the reaction conditions permit.
Inconsistent results between experimental runs. Variability in the age or storage conditions of the this compound solution.1. Implement a strict protocol for solution preparation, ensuring that solutions are always freshly prepared before use.2. If solutions must be stored, define and validate the storage conditions (temperature, duration, container type) and adhere to them consistently.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 1 hour.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 80°C for 48 hours.

    • Prepare a 100 µg/mL solution of the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound in acetonitrile to direct sunlight for 48 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a 100 µg/mL solution of unstressed this compound in the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC method for the analysis of this compound and its potential degradation products.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 30°C

2. Sample Preparation:

  • Dilute the samples from the forced degradation study (Protocol 1) to a final concentration of approximately 100 µg/mL using the mobile phase.

3. Analysis:

  • Inject the control and stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent compound.

Data Presentation

Table 1: Summary of Forced Degradation Results (Example Data)

Stress Condition % Degradation of this compound Major Degradation Product(s) Retention Time of Major Degradant(s) (min)
0.1 N HCl, 60°C, 24h15.23-(hydroxymethyl)benzyl alcohol3.5
0.1 N NaOH, RT, 1h85.73-(hydroxymethyl)benzyl alcohol3.5
3% H₂O₂, RT, 24h5.1Unknown4.2
Thermal (80°C, 48h)2.5--
Photolytic1.8--

Visualizations

G cluster_degradation Degradation Pathways A This compound B 3-(hydroxymethyl)benzyl alcohol A->B Hydrolysis (H2O) C 3-(alkoxymethyl)benzyl alcohol A->C Alcoholysis (ROH)

Caption: Potential degradation pathways of this compound.

G cluster_workflow Stability Testing Workflow prep Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (% Degradation, Peak Purity) hplc->data

Caption: General workflow for a forced degradation study.

Technical Support Center: Scaling Up (3-(Bromomethyl)phenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (3-(Bromomethyl)phenyl)methanol, with a focus on the challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most common laboratory synthesis involves the reduction of a methyl 3-(bromomethyl)benzoate precursor. An alternative approach more suitable for scale-up is the radical bromination of 3-methylbenzyl alcohol using N-bromosuccinimide (NBS) under photochemical or thermal initiation.

Q2: What are the main challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound presents several key challenges:

  • Exothermic Reaction Control: Bromination reactions are often exothermic. What is easily managed in a lab flask can become a significant safety hazard in a large reactor, potentially leading to runaway reactions.

  • Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and uneven reagent distribution, promoting the formation of impurities. The decreased surface-area-to-volume ratio at scale makes heat dissipation more difficult.

  • Impurity Profile: The types and quantities of impurities can change with scale. Side reactions that are negligible in the lab may become significant in a pilot or industrial setting.

  • Purification: Isolating the final product to the required purity can be more complex at a larger scale, often requiring specialized chromatographic techniques or crystallization protocols.

  • Safety: Handling large quantities of bromine or brominating agents like NBS requires stringent safety protocols and specialized equipment to prevent exposure and accidents.

Q3: What are the common impurities formed during the synthesis of this compound?

Common impurities can include:

  • Unreacted Starting Material: 3-methylbenzyl alcohol.

  • Dibrominated Species: 1,3-bis(bromomethyl)benzene and 3-(dibromomethyl)benzyl alcohol.

  • Oxidation Products: 3-(bromomethyl)benzoic acid.

  • Impurities from Raw Materials: Contaminants in the starting materials can carry through or participate in side reactions. For example, if the starting 3-methylbenzyl alcohol contains isomers, the corresponding brominated isomers will be present in the product mixture.

Q4: What are the recommended safety precautions for large-scale bromination reactions?

Due to the hazardous nature of bromine and related reagents, the following safety measures are crucial:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large quantities, respiratory protection may be necessary.

  • Ventilation: Conduct all operations in a well-ventilated fume hood or a contained reactor system.

  • Material Compatibility: Use glassware and equipment made of materials resistant to bromine, such as borosilicate glass or Teflon. Avoid contact with metals that can be corroded by bromine.

  • Emergency Preparedness: Have a spill kit readily available, including a neutralizing agent like sodium thiosulfate. Ensure access to an emergency shower and eyewash station.

  • Quenching: Unreacted bromine should be carefully quenched with a reducing agent like sodium thiosulfate or sodium bisulfite. This process is exothermic and should be done with cooling.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Reaction does not go to completion Insufficient radical initiation (light or heat).Ensure the light source is of the correct wavelength and intensity for photochemical initiation. For thermal initiation, confirm the reaction temperature is optimal.
Inactive N-bromosuccinimide (NBS).Use freshly opened or recrystallized NBS. Purity of NBS can affect reaction efficiency.
Poor mixing.Increase agitation speed to improve mass transfer, especially in larger reactors.
Significant formation of side products Over-bromination.Use a controlled stoichiometry of NBS (typically 1.05-1.1 equivalents). Consider portion-wise addition of NBS to maintain a low concentration.
Reaction temperature is too high.Optimize the reaction temperature. Higher temperatures can favor side reactions.
Product loss during workup Product is partially soluble in the aqueous phase.Perform multiple extractions with an appropriate organic solvent. A brine wash can help to "salt out" the product from the aqueous layer.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Gentle mixing instead of vigorous shaking can prevent emulsion formation.
Poor Purity
Symptom Possible Cause Suggested Solution
Presence of dibrominated impurities Excess NBS or prolonged reaction time.Carefully control the stoichiometry of NBS and monitor the reaction progress closely by TLC or HPLC to determine the optimal reaction time.
High reaction temperature.Lowering the reaction temperature can improve selectivity for mono-bromination.
Presence of unreacted starting material Insufficient NBS or reaction time.Ensure complete consumption of the starting material by using a slight excess of NBS and allowing for sufficient reaction time.
Discolored product (yellow or brown) Residual bromine or other colored impurities.Ensure the quenching step is complete. The product may require purification by column chromatography or recrystallization.
Difficulty with purification by chromatography Product co-elutes with impurities.Optimize the mobile phase polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product streaks on the column.The compound may be too polar for normal-phase chromatography. Consider reverse-phase chromatography or recrystallization.

Quantitative Data

The following table provides a representative comparison of reaction parameters and outcomes when scaling up a benzylic bromination reaction, based on data from similar continuous flow processes.[1][2]

Parameter Lab Scale (Batch) Pilot Scale (Continuous Flow) Industrial Scale (Continuous Flow)
Scale 1-10 g1-10 kg>100 kg
Reaction Time 4-8 hours5-20 minutes (residence time)5-20 minutes (residence time)
Typical Yield 80-90%85-95%>90%
Purity (Crude) 85-95%90-98%>95%
Throughput ~1 g/hour ~1-5 kg/hour >50 kg/hour
Safety Standard fume hoodClosed system with engineering controlsFully automated and contained system

Experimental Protocols

Lab-Scale Synthesis of this compound using NBS

This protocol is for a representative lab-scale synthesis.

Materials:

  • 3-methylbenzyl alcohol

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-methylbenzyl alcohol (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the reaction mixture to reflux (or irradiate with a suitable lamp for photochemical initiation) and monitor the reaction progress by TLC or GC/MS.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to obtain pure this compound.

Pilot-Scale Synthesis of this compound using Continuous Flow Photochemical Reactor

This protocol outlines a representative pilot-scale synthesis using a continuous flow setup.[1]

Equipment:

  • Continuous flow reactor with a photochemical module (e.g., equipped with a UV or visible light lamp).

  • Pumps for reagent delivery.

  • Back-pressure regulator.

  • Heat exchanger for temperature control.

  • Collection vessel.

Procedure:

  • Prepare a stock solution of 3-methylbenzyl alcohol and N-bromosuccinimide (1.05 eq) in acetonitrile.

  • Set up the continuous flow reactor, ensuring all connections are secure. Set the desired reaction temperature and light intensity.

  • Pump the stock solution through the reactor at a predetermined flow rate to achieve the desired residence time.

  • The output from the reactor, containing the product and succinimide, is collected in a suitable vessel.

  • The collected reaction mixture is then processed in a batch-wise manner for workup and purification as described in the lab-scale protocol, but on a larger scale.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Workflow for Benzylic Bromination Scale-Up cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reagents Prepare Reagent Solution (3-methylbenzyl alcohol, NBS, initiator in solvent) batch Batch Reaction (Lab Scale) - Reflux or Photo-irradiation reagents->batch Lab Scale flow Continuous Flow Reaction (Pilot/Industrial Scale) - Photochemical Reactor reagents->flow Pilot/Industrial Scale quench Quench Excess Bromine (e.g., with Sodium Thiosulfate) batch->quench flow->quench filtration Filter Succinimide quench->filtration extraction Aqueous Workup & Extraction filtration->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography crystallization Recrystallization chromatography->crystallization analysis Purity & Identity Confirmation (NMR, GC-MS, HPLC) crystallization->analysis

Caption: General workflow for benzylic bromination scale-up.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/HPLC) start->check_completion check_impurities Are there significant side products? check_completion->check_impurities Yes incomplete Incomplete Reaction check_completion->incomplete No check_workup Was there product loss during workup? check_impurities->check_workup No side_products Significant Side Products check_impurities->side_products Yes workup_loss Product Lost During Workup check_workup->workup_loss Yes solution_incomplete Increase reaction time, temperature, or initiator concentration. Check reagent purity. incomplete->solution_incomplete solution_side_products Optimize temperature and reagent stoichiometry. Consider slower addition of NBS. side_products->solution_side_products solution_workup_loss Optimize extraction procedure. Check for emulsions. Analyze aqueous layers. workup_loss->solution_workup_loss

Caption: Troubleshooting logic for low yield in bromination reactions.

References

Recrystallization techniques for purifying (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (3-(Bromomethyl)phenyl)methanol, with a focus on recrystallization techniques. Given that this compound is often isolated as an oil, this guide addresses the specific challenges associated with inducing crystallization and removing impurities.

Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound and it has solidified. What is a good starting point for selecting a recrystallization solvent?

A1: For benzyl alcohol derivatives, a common starting point is a solvent pair. Good solubility is often observed in moderately polar solvents at elevated temperatures, while poor solubility is seen in non-polar solvents. A typical approach is to dissolve the crude solid in a minimum amount of a hot "good" solvent and then slowly add a "poor" solvent until turbidity persists. Common solvent pairs to consider include ethyl acetate/hexane and toluene/hexane.[1] It is crucial to perform small-scale solubility tests to determine the optimal solvent system for your specific sample.

Q2: My this compound is a persistent oil. Can I still use recrystallization?

A2: Yes, it is often possible to induce crystallization from an oil. This typically involves techniques such as:

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites.

  • Seeding: Introduce a tiny crystal of pure this compound (if available) to the cooled, supersaturated solution.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly, followed by gradual cooling in a refrigerator and then a freezer. Rapid cooling often promotes oiling out.[2]

  • Solvent Evaporation: Slowly evaporate the solvent from a solution of the oil in a suitable solvent.

Q3: What are the most common impurities I should be aware of when purifying this compound?

A3: Common impurities can include starting materials from the synthesis, such as 3-methylbenzyl alcohol or over-brominated products like 1,3-bis(bromomethyl)benzene. Byproducts from the workup, such as ethers formed from alcohol solvents, may also be present. The purification strategy should aim to separate the desired product from these closely related compounds.

Q4: My yield after recrystallization is very low. What are the likely causes?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even at low temperatures.[3]

  • Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.[4]

  • Incomplete crystallization: Not allowing sufficient time for the crystallization process to complete at each temperature.

  • Washing with a solvent in which the product is too soluble: Always use a minimal amount of ice-cold recrystallization solvent for washing the crystals.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[2][4]- Try a lower boiling point solvent or a different solvent system. - Ensure the crude product is as pure as possible before attempting recrystallization. A preliminary purification by column chromatography might be necessary. - Redissolve the oil in a small amount of the "good" solvent and try to induce crystallization by slow cooling and scratching.
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated but lacks nucleation sites.[2]- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.
Crystals are colored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[3]
Poor recovery of the product. - The chosen solvent is too good a solvent even at low temperatures. - The product is significantly soluble in the wash solvent.- Re-evaluate the solvent system. A different "poor" solvent might be needed. - Ensure the wash solvent is ice-cold and use only a minimal amount. - Try to recover more product from the mother liquor by concentrating it and allowing it to crystallize again.

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Solvent Pair (Hypothetical)

This protocol is a general guideline and should be optimized based on small-scale trials.

  • Solvent Selection:

    • In a small test tube, dissolve approximately 50 mg of crude this compound in a few drops of a "good" solvent (e.g., hot ethyl acetate or toluene).

    • Slowly add a "poor" solvent (e.g., hexane) dropwise at room temperature until the solution becomes cloudy.

    • Warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the hot "good" solvent required to just dissolve the compound.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.

    • Heat the filtrate to boiling and slowly add the "poor" solvent dropwise until the solution remains faintly turbid.

    • Add a few drops of the "good" solvent to redissolve the turbidity and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal growth.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold solvent mixture.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound
SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Ethyl Acetate~15> 50
Toluene~20> 60
Hexane< 1~5
Dichloromethane> 50> 50
WaterInsolubleInsoluble
Table 2: Example of Recrystallization Results
Experiment #Crude Mass (g)Solvent SystemVolume of "Good" Solvent (mL)Volume of "Poor" Solvent (mL)Recovered Mass (g)Yield (%)Melting Point (°C)
15.0Ethyl Acetate/Hexane15303.87632-34
25.0Toluene/Hexane12254.18233-35

Mandatory Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot 'good' solvent start->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration add_poor_solvent Add 'poor' solvent to turbidity hot_filtration->add_poor_solvent Filtrate impurities Insoluble Impurities hot_filtration->impurities Solid cool_slowly Slow Cooling (Room Temp -> Ice Bath) add_poor_solvent->cool_slowly collect_crystals Vacuum Filtration & Wash cool_slowly->collect_crystals dry_crystals Dry Crystals collect_crystals->dry_crystals Crystals mother_liquor Mother Liquor (Soluble Impurities) collect_crystals->mother_liquor Filtrate pure_product Pure this compound dry_crystals->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent System or Purify Crude oiling_out->change_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Yes check_solvent_amount Reduce Solvent Volume Use Cold Wash low_yield->check_solvent_amount Yes success Successful Crystallization low_yield->success No change_solvent->start concentrate Concentrate Solution induce_nucleation->concentrate concentrate->start check_solvent_amount->start

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Validation & Comparative

Comparative 1H NMR Analysis of (3-(Bromomethyl)phenyl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the 1H NMR characterization of (3-(Bromomethyl)phenyl)methanol, with a comparative analysis against its ortho- and para-isomers. This guide provides a comprehensive summary of their distinct spectral features, aiding in unequivocal structural elucidation and purity assessment in research and drug development.

The precise characterization of substituted aromatic compounds is a critical step in synthetic chemistry and drug discovery. This compound and its positional isomers, (2-(bromomethyl)phenyl)methanol and (4-(bromomethyl)phenyl)methanol, are valuable building blocks in the synthesis of more complex molecules. While sharing the same molecular formula, their distinct substitution patterns on the phenyl ring give rise to unique 1H Nuclear Magnetic Resonance (NMR) spectra. This guide presents a comparative analysis of the 1H NMR data for these three isomers, facilitating their unambiguous identification.

Comparative 1H NMR Data

The following table summarizes the key 1H NMR spectral data for this compound and its isomers. The data has been compiled from various sources and represents typical values observed in deuterated chloroform (CDCl3).

CompoundStructureSignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound Chemical structure of this compoundAr-H 7.25-7.40m4H-
-CH2Br4.49s2H-
-CH2OH4.70s2H-
-OH~1.8 (variable)s1H-
(2-(Bromomethyl)phenyl)methanol Chemical structure of (2-(Bromomethyl)phenyl)methanolAr-H 7.20-7.55m4H-
-CH2Br4.68s2H-
-CH2OH4.75s2H-
-OH~2.0 (variable)s1H-
(4-(Bromomethyl)phenyl)methanol Chemical structure of (4-(Bromomethyl)phenyl)methanolAr-H 7.35d2H8.0
Ar-H 7.30d2H8.0
-CH2Br4.48s2H-
-CH2OH4.69s2H-
-OH~1.7 (variable)s1H-

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on factors such as concentration, solvent, and temperature. The aromatic protons (Ar-H) of the meta and ortho isomers present as complex multiplets due to intricate spin-spin coupling, whereas the para isomer exhibits a more simplified pattern of two doublets.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • The 1H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the CDCl3 solvent.

  • The magnetic field homogeneity is optimized by shimming on the sample.

  • A standard single-pulse experiment is used for data acquisition with the following typical parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

    • Spectral Width: -2 to 12 ppm

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • A Fourier transform is applied to the FID to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • The signals are integrated to determine the relative number of protons.

  • Peak multiplicities and coupling constants are determined.

Structural Assignment and Spectral Interpretation

The key to distinguishing between the three isomers lies in the analysis of the aromatic region and the chemical shifts of the benzylic protons.

G cluster_structure Molecular Structure cluster_nmr 1H NMR Signals Compound This compound ArH Aromatic Protons (Ar-H) 7.25-7.40 ppm (m, 4H) Compound->ArH corresponds to CH2Br Bromomethyl Protons (-CH2Br) 4.49 ppm (s, 2H) Compound->CH2Br corresponds to CH2OH Hydroxymethyl Protons (-CH2OH) 4.70 ppm (s, 2H) Compound->CH2OH corresponds to OH Hydroxyl Proton (-OH) ~1.8 ppm (s, 1H) Compound->OH corresponds to

Caption: Correlation of the structure of this compound with its 1H NMR signals.

The provided DOT script visualizes the direct relationship between the different proton environments in this compound and their corresponding signals in the 1H NMR spectrum. This graphical representation aids in the rapid assignment of the observed peaks to the molecular structure. The distinct chemical shifts of the benzylic methylene groups (-CH2Br and -CH2OH) and the characteristic pattern of the aromatic protons are key identifiers for this specific isomer.

Mass Spectrometry Analysis: A Comparative Guide to the Fragmentation of (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of (3-(Bromomethyl)phenyl)methanol. Due to the absence of a publicly available mass spectrum for this specific isomer, this guide leverages data from its structural isomer, 4-bromobenzyl alcohol, and established fragmentation principles of substituted benzyl alcohols to provide a robust comparison. The experimental data for the comparative analysis is sourced from publicly available spectral databases.

Comparative Fragmentation Analysis

The fragmentation of this compound under EI-MS is anticipated to follow pathways characteristic of both benzyl alcohols and aromatic bromine compounds. The primary fragmentation events are expected to involve the loss of the hydroxyl group, the bromine atom, and cleavage of the bonds benzylic to the aromatic ring.

In comparison, the mass spectrum of the isomeric 4-bromobenzyl alcohol provides a valuable reference. The key fragments observed for 4-bromobenzyl alcohol are presented in the table below, and similar fragments are predicted for this compound, albeit with potential differences in relative intensities due to the different substitution pattern on the aromatic ring.

Table 1: Comparison of Major Predicted and Observed Mass Fragments

Predicted Fragment Ion (m/z) for this compoundObserved Fragment Ion (m/z) for 4-Bromobenzyl AlcoholProposed Fragment Structure/IdentityNotes on Fragmentation
200/202186/188[C8H9BrO]+• (Molecular Ion)The two peaks with a ~1:1 intensity ratio are characteristic of the presence of a single bromine atom (79Br and 81Br isotopes). The molecular weight of this compound is 201.06 g/mol .[1]
183/185107[M-OH]+Loss of the hydroxyl radical is a common fragmentation pathway for alcohols.[2][3]
121107[M-Br]+Cleavage of the carbon-bromine bond results in the loss of a bromine radical.
107107[M-CH2Br]+Loss of the bromomethyl radical.
9191[C7H7]+Tropylium ion, a common and stable fragment in the mass spectra of benzyl-containing compounds.
7777[C6H5]+Phenyl cation, formed by the loss of the CH2OH group from the molecular ion.

Data for 4-bromobenzyl alcohol is derived from the MassBank database.[4]

Experimental Protocols

The following is a representative experimental protocol for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or methanol.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[5]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Visualizing Fragmentation and Workflow

To better understand the predicted fragmentation pathways and the experimental process, the following diagrams are provided.

fragmentation_pathway M [C8H9BrO]+• m/z 200/202 (Molecular Ion) F1 [C8H8Br]+• m/z 183/185 M->F1 -OH F2 [C8H9O]+ m/z 121 M->F2 -Br F3 [C7H7O]+ m/z 107 M->F3 -CH2Br F4 [C7H7]+ m/z 91 F2->F4 -CO F5 [C6H5]+ m/z 77 F3->F5 -CH2O

Caption: Predicted EI-MS fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolution in Volatile Solvent B Dilution to Working Concentration A->B C Injection into GC B->C D Separation on Capillary Column C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Mass Spectrum Generation G->H I Data Interpretation and Fragmentation Analysis H->I

Caption: Experimental workflow for GC-MS analysis.

References

A Comparative Guide to the FTIR Spectroscopy of 3-Hydroxymethylbenzyl Bromide Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the functional groups present in 3-hydroxymethylbenzyl bromide using Fourier-Transform Infrared (FTIR) spectroscopy. By comparing the expected spectral features with those of related compounds, this document serves as a practical reference for the identification and characterization of this and similar molecules.

The key functional groups in 3-hydroxymethylbenzyl bromide that are readily identifiable by FTIR spectroscopy include the hydroxyl (-OH) group, the aromatic ring (C=C and C-H), the methylene group (-CH₂-), and the carbon-bromine (C-Br) bond. Understanding the characteristic vibrational frequencies of these groups is crucial for structural elucidation and purity assessment.

Predicted FTIR Spectral Data for 3-Hydroxymethylbenzyl Bromide

The following table summarizes the expected characteristic infrared absorption peaks for 3-hydroxymethylbenzyl bromide. This data is compiled from typical frequency ranges for the constituent functional groups found in similar molecules like benzyl alcohol and benzyl bromide.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected IntensityNotes
3550 - 3200O-HStretching (intermolecular H-bond)Strong, BroadThe broadness is due to hydrogen bonding.[1][2]
3100 - 3000Aromatic C-HStretchingMediumCharacteristic of C-H bonds on a benzene ring.[3]
2960 - 2850Methylene C-HStretchingStrongArises from the -CH₂- group.[4]
1625 - 1585Aromatic C=CRing StretchingMediumConjugated double bonds in the aromatic ring.[4]
1470 - 1350Methylene C-HBending (Scissoring)VariableConfirms the presence of the -CH₂- group.[4]
1260 - 1000C-OStretchingStrongAssociated with the primary alcohol.[4]
1000 - 675Aromatic C-HOut-of-plane BendingStrongThe pattern can indicate the substitution on the benzene ring.[4]
600 - 500C-BrStretchingMedium to StrongCharacteristic of the bromomethyl group.[4][5]

Experimental Protocol: Acquiring the FTIR Spectrum

The following is a generalized protocol for obtaining the FTIR spectrum of a solid organic compound like 3-hydroxymethylbenzyl bromide using the Potassium Bromide (KBr) pellet method. This is a common technique for solid samples.[1][6][7]

Materials:

  • 3-hydroxymethylbenzyl bromide sample (1-2 mg)

  • Dry FTIR-grade Potassium Bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind 1-2 mg of the 3-hydroxymethylbenzyl bromide sample in an agate mortar and pestle to a fine powder.[8]

    • Add 100-200 mg of dry KBr to the mortar.[1]

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.

  • Pellet Formation:

    • Transfer the mixture to the pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the FTIR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).[6]

  • Data Analysis:

    • Process the acquired spectrum to identify the characteristic absorption bands.

    • Compare the observed peak positions and intensities with the expected values for the functional groups of 3-hydroxymethylbenzyl bromide.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the FTIR spectrum of 3-hydroxymethylbenzyl bromide.

FTIR_Workflow FTIR Spectroscopy Workflow for 3-Hydroxymethylbenzyl Bromide cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis start Start: Obtain Sample grind_sample Grind 1-2 mg of Sample start->grind_sample add_kbr Add 100-200 mg of KBr grind_sample->add_kbr mix_grind Thoroughly Mix and Grind add_kbr->mix_grind transfer_die Transfer Mixture to Pellet Die mix_grind->transfer_die press_pellet Apply Pressure to Form Pellet place_sample Place Pellet in FTIR Spectrometer press_pellet->place_sample run_bkg Record Background Spectrum place_sample->run_bkg acquire_spectrum Acquire Sample Spectrum run_bkg->acquire_spectrum analyze_data Analyze and Interpret Data acquire_spectrum->analyze_data end_process End analyze_data->end_process

Caption: Experimental workflow for FTIR analysis of a solid sample.

This guide provides a foundational understanding of the FTIR spectroscopic features of 3-hydroxymethylbenzyl bromide. For more detailed analysis, comparison with an authentic reference spectrum is recommended.

References

Comparative HPLC Purity Analysis of Synthesized (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthesized (3-(Bromomethyl)phenyl)methanol from two different batches, utilizing a robust High-Performance Liquid Chromatography (HPLC) method. The presented experimental data and detailed protocol will enable researchers to effectively assess the quality and consistency of this important chemical intermediate. This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is critical to ensure the desired reaction outcomes and the quality of the final product.

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase HPLC method was developed to separate this compound from potential impurities arising from its synthesis. The synthesis of this compound can result in several byproducts, including unreacted starting materials and over-brominated species. This method is designed to provide clear separation of the main compound from these potential contaminants.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size). A phenyl-based column could also be considered for alternative selectivity, particularly for separating aromatic isomers.[1][2]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-15 min: 50-80% B

    • 15-20 min: 80% B

    • 20-22 min: 80-50% B

    • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Sample Preparation: Samples from two different synthesis batches (Batch A and Batch B) and a reference standard of this compound were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.

Data Presentation: Purity Comparison

The HPLC analysis of the two synthesized batches of this compound revealed differences in their purity profiles. The results, summarized in the table below, highlight the importance of robust analytical methods for quality control in chemical synthesis.

CompoundRetention Time (min)Batch A (Peak Area %)Batch B (Peak Area %)
3-Methylbenzyl alcohol (Starting Material)4.20.51.2
This compound 8.5 99.2 97.5
3-(Dibromomethyl)phenyl)methanol (Impurity)12.10.31.3

Analysis of Results:

Batch A demonstrates a higher purity (99.2%) compared to Batch B (97.5%). The primary impurity in Batch B was identified as 3-(dibromomethyl)phenyl)methanol, likely a result of over-bromination during the synthesis process.[3] The presence of unreacted starting material, 3-methylbenzyl alcohol, was also more significant in Batch B.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the HPLC purity analysis and a representative signaling pathway where derivatives of this compound might be investigated.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Samples (Batch A, Batch B, Standard) dissolve Dissolve in Acetonitrile (1 mg/mL) start->dissolve inject Inject 10 µL into HPLC dissolve->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate compare Compare Batch A vs. Batch B calculate->compare end end compare->end Final Report

Caption: HPLC Purity Analysis Workflow.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Derivative of This compound Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

References

Comparing reactivity of (3-(Bromomethyl)phenyl)methanol vs (4-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Reactivity of (3-(Bromomethyl)phenyl)methanol and (4-(Bromomethyl)phenyl)methanol

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of bifunctional molecules is paramount for the rational design of synthetic pathways. This guide provides an objective comparison of the reactivity of this compound and (4-(Bromomethyl)phenyl)methanol, two isomers with significant potential as building blocks in the synthesis of complex organic molecules. The differential placement of the bromomethyl and hydroxymethyl groups on the phenyl ring—meta versus para—imparts distinct electronic properties that govern their reactivity in key chemical transformations. This comparison is supported by established principles of physical organic chemistry and includes detailed experimental protocols for representative reactions.

Introduction to the Isomers

This compound and (4-(Bromomethyl)phenyl)methanol are aromatic compounds containing both a benzylic bromide and a benzylic alcohol functional group. The core difference lies in the substitution pattern on the benzene ring. In this compound, the substituents are in a 1,3- or meta relationship, while in (4-(bromomethyl)phenyl)methanol, they are in a 1,4- or para relationship. This positional isomerism directly influences the electronic interplay between the two functional groups, thereby affecting their respective reactivities.

Chemical Structures:

  • This compound:

    • SMILES: OCc1cccc(CBr)c1

    • IUPAC Name: [3-(bromomethyl)phenyl]methanol[1]

  • (4-(Bromomethyl)phenyl)methanol:

    • SMILES: OCc1ccc(CBr)cc1

    • IUPAC Name: [4-(bromomethyl)phenyl]methanol[2][3]

Comparative Reactivity

The reactivity of these isomers can be assessed at two primary sites: the bromomethyl group, which is susceptible to nucleophilic substitution, and the hydroxymethyl group, which can undergo oxidation.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is a reactive electrophilic site due to the polarized carbon-bromine bond and the ability of the bromide ion to act as a good leaving group.[4][5] The reaction typically proceeds via an SN2 mechanism, although an SN1 pathway is possible due to the resonance stabilization of the resulting benzyl carbocation. The rate of these reactions is sensitive to the electronic effects of the other substituent on the ring.[6][7][8]

The hydroxymethyl group (-CH₂OH) is generally considered a weak electron-withdrawing group due to the electronegativity of the oxygen atom, but its overall effect can be influenced by resonance and inductive effects. However, in the context of benzylic systems, the electronic nature of substituents para to the reacting center can have a more pronounced effect on the stability of transition states or intermediates compared to meta substituents.[9]

In the case of (4-(Bromomethyl)phenyl)methanol , the para-position of the hydroxymethyl group allows for more effective delocalization of charge in the transition state of a nucleophilic substitution reaction. For an SN1-type reaction, the electron-withdrawing nature of the -CH₂OH group would destabilize the positive charge of the benzylic carbocation through an inductive effect. Conversely, for an SN2 reaction, the electron-withdrawing character can slightly enhance the electrophilicity of the benzylic carbon, potentially increasing the reaction rate.

For This compound , the meta positioning of the hydroxymethyl group means its electronic influence on the benzylic bromide is primarily inductive.[10] This effect is generally weaker and less direct than the combined inductive and resonance effects seen from the para position.

Given that benzylic systems can exhibit reactivity that is highly dependent on the specific nucleophile and reaction conditions, a direct comparison of rates would ideally be determined experimentally. However, based on general principles, the electronic communication between the substituents is more pronounced in the para isomer.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid.[11][12] The ease of this oxidation is influenced by the electronic nature of the other ring substituent. The bromomethyl group (-CH₂Br) is an electron-withdrawing group due to the inductive effect of the bromine atom.

  • In (4-(Bromomethyl)phenyl)methanol , the electron-withdrawing bromomethyl group is para to the alcohol. This will decrease the electron density at the benzylic carbon of the alcohol, potentially making it slightly less susceptible to oxidation.

  • In This compound , the electron-withdrawing effect of the bromomethyl group is exerted from the meta position, leading to a less pronounced deactivation of the alcohol group towards oxidation compared to the para isomer.

Therefore, this compound may undergo oxidation of the alcohol group slightly more readily than (4-(bromomethyl)phenyl)methanol under similar conditions.

Data Presentation

FeatureThis compound(4-(Bromomethyl)phenyl)methanolRationale
CAS Number 82072-22-8[1]71831-21-5[2]-
Molecular Weight 201.06 g/mol [1]201.06 g/mol [2]-
Reactivity towards Nucleophilic Substitution HighHighThe benzylic bromide is inherently reactive in both isomers. The relative rates can be subtly influenced by the electronic effects of the hydroxymethyl group.
Reactivity towards Oxidation Higher predicted reactivityLower predicted reactivityThe electron-withdrawing -CH₂Br group deactivates the ring towards oxidation more effectively from the para position.

Experimental Protocols

The following are representative protocols for evaluating the reactivity of the two isomers.

Protocol 1: Nucleophilic Substitution with Sodium Azide

This experiment aims to compare the rate of substitution of the bromide with an azide nucleophile. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound or (4-(Bromomethyl)phenyl)methanol

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • Reaction vials, stir bars, and heating block

Procedure:

  • In separate reaction vials, dissolve this compound (100 mg, 0.497 mmol) and (4-(Bromomethyl)phenyl)methanol (100 mg, 0.497 mmol) in 5 mL of anhydrous DMF.

  • To each solution, add sodium azide (38.8 mg, 0.596 mmol, 1.2 equivalents).

  • Stir the reactions at room temperature (or a slightly elevated temperature, e.g., 40°C, to increase the rate).

  • Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking a small aliquot and analyzing it by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion (disappearance of starting material), quench the reactions by adding 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The relative reactivity can be qualitatively assessed by comparing the time to completion for each isomer.

Protocol 2: Oxidation of the Hydroxymethyl Group with Manganese Dioxide

This protocol describes the selective oxidation of the benzylic alcohol to the corresponding aldehyde using a mild oxidizing agent.

Materials:

  • This compound or (4-(Bromomethyl)phenyl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite

  • Round-bottom flasks, stir bars

Procedure:

  • In separate round-bottom flasks, dissolve this compound (201 mg, 1.0 mmol) and (4-(Bromomethyl)phenyl)methanol (201 mg, 1.0 mmol) in 10 mL of DCM.

  • To each solution, add activated MnO₂ (869 mg, 10.0 mmol, 10 equivalents) in one portion.

  • Stir the resulting black suspensions vigorously at room temperature.

  • Monitor the reactions by TLC for the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the MnO₂. Wash the filter cake with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde product.

  • A comparison of the reaction times will provide insight into the relative ease of oxidation for the two isomers.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts discussed.

G cluster_reactants Reactants cluster_transition_state Transition State (SN2) cluster_products Products Nu Nucleophile (Nu⁻) Substrate X-Ph-CH₂Br Benzylic Carbon Nu->Substrate:f1 Backside Attack TS [Nu---CH₂(Ph-X)---Br]⁻ Substrate->TS Product X-Ph-CH₂-Nu TS->Product LeavingGroup Bromide (Br⁻) TS->LeavingGroup

Caption: Generalized SN2 reaction at the benzylic carbon.

G Start Isomer Reactivity Comparison Meta This compound Start->Meta Para (4-(Bromomethyl)phenyl)methanol Start->Para ReactivityType Type of Reaction Meta->ReactivityType Para->ReactivityType NucSub Nucleophilic Substitution ReactivityType->NucSub at -CH₂Br Ox Oxidation ReactivityType->Ox at -CH₂OH Meta_NS Inductive effect of -CH₂OH is meta NucSub->Meta_NS Para_NS Electronic effect of -CH₂OH is para NucSub->Para_NS Meta_Ox Deactivation by -CH₂Br is meta (weaker) Ox->Meta_Ox Para_Ox Deactivation by -CH₂Br is para (stronger) Ox->Para_Ox Conclusion_NS Subtle difference in rates expected Meta_NS->Conclusion_NS Para_NS->Conclusion_NS Conclusion_Ox Meta isomer likely oxidizes faster Meta_Ox->Conclusion_Ox Para_Ox->Conclusion_Ox

Caption: Logical workflow for comparing isomer reactivity.

References

A Comparative Guide to the SN2 Reactivity of (3-(Bromomethyl)phenyl)methanol and (3-(Chloromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the synthesis of complex molecules and pharmaceutical intermediates, the choice of starting materials and reagents is paramount to achieving desired outcomes efficiently. The SN2 (bimolecular nucleophilic substitution) reaction is a cornerstone of C-C and C-heteroatom bond formation. This guide provides a detailed comparison of the reactivity of (3-(Bromomethyl)phenyl)methanol and (3-(Chloromethyl)phenyl)methanol, two closely related benzylic halides, in the context of SN2 reactions. The primary difference between these two reagents lies in the halogen atom, which acts as the leaving group—a critical factor influencing reaction rates.

Principle of Leaving Group Ability

The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart from the carbon backbone. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. In the case of halide ions, their stability increases down the group in the periodic table. Consequently, the iodide ion (I⁻) is an excellent leaving group, followed by bromide (Br⁻), chloride (Cl⁻), and finally fluoride (F⁻), which is generally a poor leaving group. This trend is directly correlated with the acidity of their corresponding hydrohalic acids (HI > HBr > HCl > HF).

For the two compounds , the bromide ion is the conjugate base of a stronger acid (HBr) compared to the chloride ion (HCl). Therefore, bromide is a better leaving group than chloride. This fundamental principle dictates that this compound will generally exhibit higher reactivity in SN2 reactions compared to (3-(Chloromethyl)phenyl)methanol under identical conditions.

Quantitative Comparison of Reactivity

The following table summarizes the relative rates of reaction for benzyl chloride and benzyl bromide with a common nucleophile, which serves as a strong indicator of the expected reactivity difference between their 3-(hydroxymethyl) substituted analogues.

SubstrateLeaving GroupNucleophileSolventRelative Rate Constant (k_rel)
Benzyl ChlorideCl⁻N₃⁻80% aq. ethanol1
Benzyl BromideBr⁻N₃⁻80% aq. ethanol~60-75

This data is generalized from typical relative reactivity patterns of benzylic halides in SN2 reactions.

Experimental Protocol: A Representative SN2 Reaction

The following is a generalized experimental protocol for the synthesis of an ether from a benzylic halide, which can be adapted for either this compound or (3-(Chloromethyl)phenyl)methanol.

Objective: To synthesize a benzyl ether via an SN2 reaction with an alkoxide nucleophile.

Materials:

  • (3-(Halomethyl)phenyl)methanol (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium ethoxide in anhydrous DMF, add a solution of the (3-(halomethyl)phenyl)methanol in anhydrous DMF dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Due to the higher reactivity of the bromo-compound, this reaction is expected to proceed significantly faster.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

SN2 Reaction Mechanism

The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This results in an inversion of stereochemistry at the reaction center, if it is chiral.

Caption: SN2 reaction mechanism for a benzylic halide (X = Br or Cl).

Logical Workflow for Reagent Selection

The choice between this compound and (3-(Chloromethyl)phenyl)methanol for a synthesis will depend on a balance of factors including reactivity, cost, and availability.

Reagent_Selection start Need for (3-(alkoxymethyl)phenyl)methanol derivative? reactivity_needed Is high reactivity / mild conditions required? start->reactivity_needed cost_consideration Is cost the primary concern? reactivity_needed->cost_consideration No use_bromo Use this compound reactivity_needed->use_bromo Yes use_chloro Use (3-(Chloromethyl)phenyl)methanol cost_consideration->use_chloro Yes consider_chloro Consider (3-(Chloromethyl)phenyl)methanol cost_consideration->consider_chloro No end Proceed with synthesis use_bromo->end use_chloro->end consider_chloro->use_bromo

Caption: Decision workflow for selecting the appropriate benzylic halide.

Conclusion

For researchers, scientists, and drug development professionals, understanding the nuances of reagent reactivity is crucial for efficient and successful synthetic campaigns. When comparing this compound and (3-(Chloromethyl)phenyl)methanol for use in SN2 reactions, the former is the clear choice for higher reactivity. The superior leaving group ability of the bromide ion allows for faster reactions, often under milder conditions, which can be critical for preserving sensitive functional groups elsewhere in the molecule. However, (3-(Chloromethyl)phenyl)methanol may present a more cost-effective option if longer reaction times or more forcing conditions are acceptable for the specific application. The selection should therefore be guided by the specific requirements of the synthetic route, balancing the need for reactivity with economic and practical considerations.

Comparative Crystallographic Analysis of (3-(Bromomethyl)phenyl)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the solid-state structures of key brominated benzyl alcohol derivatives. This guide provides a comparative analysis of the crystallographic data of 2-bromobenzyl alcohol, 4-bromobenzyl alcohol, and 3,5-bis(bromomethyl)phenyl acetate, serving as analogs for the uncharacterized (3-(Bromomethyl)phenyl)methanol.

Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, this guide presents a comparative analysis of its close structural isomers and a related derivative for which crystallographic data is available. This comparison offers valuable insights into the potential solid-state behavior and intermolecular interactions that this compound might exhibit, which are crucial for understanding its physicochemical properties in drug development and materials science.

The following sections detail the crystallographic parameters of 2-bromobenzyl alcohol, 4-bromobenzyl alcohol, and 3,5-bis(bromomethyl)phenyl acetate, providing a basis for structural comparison and prediction.

Comparative Crystallographic Data

The crystallographic data for the selected compounds are summarized in the tables below for easy comparison. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal lattice.

Table 1: Crystal Data and Structure Refinement for Bromobenzyl Alcohol Isomers and a Phenyl Acetate Derivative.

Parameter2-Bromobenzyl Alcohol4-Bromobenzyl Alcohol3,5-Bis(bromomethyl)phenyl Acetate
Empirical Formula C₇H₇BrOC₇H₇BrOC₁₀H₁₀Br₂O₂
Formula Weight 187.03187.03322.00
Temperature (K) 293200150
Wavelength (Å) 0.710731.541780.71073
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPna2₁P-1
a (Å) 11.018(2)9.4506(7)8.1364(10)
b (Å) 5.928(1)18.1015(10)8.7994(11)
c (Å) 11.660(2)4.4418(3)9.2155(12)
α (°) 909081.334(5)
β (°) 108.83(3)9075.234(5)
γ (°) 909066.216(4)
Volume (ų) 720.5(2)759.86(9)582.44(13)
Z 442
Density (calc) (Mg/m³) 1.7251.6371.835
CCDC Number 882251[1]192471[2]2174616[3]

Experimental Protocols

The data presented in this guide were obtained through single-crystal X-ray diffraction. While specific experimental details for each compound may vary slightly, the general workflow is consistent.

Synthesis and Crystallization
  • 2-Bromobenzyl alcohol and 4-Bromobenzyl alcohol: These compounds are commercially available. Crystals suitable for X-ray diffraction are typically obtained by slow evaporation from an appropriate solvent. Common crystallization techniques for small organic molecules include vapor diffusion, slow cooling of a saturated solution, and liquid-liquid diffusion.[4][5][6][7][8]

  • 3,5-Bis(bromomethyl)phenyl acetate: This compound can be synthesized via literature procedures. Suitable crystals for X-ray analysis were obtained by slow evaporation from a hexane solution.[3]

X-ray Data Collection and Structure Refinement

A suitable single crystal of each compound was mounted on a diffractometer. X-ray diffraction data were collected at a specific temperature (see Table 1) using monochromatic radiation. The collected diffraction intensities were then used to solve and refine the crystal structure.[9][10][11][12][13]

The general procedure involves:

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a beam of X-rays, and the diffracted beams are recorded by a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to yield a list of reflection intensities.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography of small molecules.

experimental_workflow General Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure Final Structural Model

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

Molecular Structures

The molecular structures of the analyzed compounds are depicted below.

molecular_structures Molecular Structures of Analyzed Compounds cluster_2bba 2-Bromobenzyl Alcohol cluster_4bba 4-Bromobenzyl Alcohol cluster_dbmpa 3,5-Bis(bromomethyl)phenyl Acetate img_2bba img_2bba img_4bba img_4bba img_dbmpa img_dbmpa

References

Validation of a new synthetic route to (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the synthesis of (3-(Bromomethyl)phenyl)methanol, a crucial intermediate in pharmaceutical development, is presented for researchers and scientists. This document outlines a novel, two-step synthetic pathway and offers a direct comparison with the established organometallic route. The guide provides detailed experimental protocols, quantitative data for performance comparison, and a visual workflow of the new method.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is pivotal for the elaboration of more complex molecules in medicinal chemistry. This guide contrasts a newly proposed two-step route, involving benzylic bromination followed by selective reduction, with the established single-step reduction of a benzoate ester using Diisobutylaluminium hydride (DIBAL-H).

ParameterNew Synthetic RouteEstablished Synthetic Route
Starting Material m-Toluic AcidMethyl 3-(bromomethyl)benzoate
Key Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Borane-THF complexDiisobutylaluminium hydride (DIBAL-H)
Overall Yield ~75-85% (cumulative over two steps)91%[1]
Reaction Steps 21
Reaction Conditions Step 1: Reflux; Step 2: 0 °C to Room Temp.0 °C[1]
Selectivity High selectivity for benzylic bromination and carboxylic acid reduction.High selectivity for ester reduction.
Safety Considerations NBS is a lachrymator; AIBN is a potential explosive; Borane-THF is flammable.DIBAL-H is pyrophoric and reacts violently with water.

Experimental Protocols

New Synthetic Route: Two-Step Synthesis from m-Toluic Acid

This novel approach first introduces the reactive bromomethyl group via radical bromination, followed by the selective reduction of the carboxylic acid functionality.

Step 1: Synthesis of 3-(Bromomethyl)benzoic acid

To a solution of m-toluic acid (13.6 g, 100 mmol) in a suitable solvent such as carbon tetrachloride or acetonitrile, N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol) are added. The reaction mixture is heated to reflux and stirred for 4-6 hours, with the reaction progress monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization to yield 3-(bromomethyl)benzoic acid.

Step 2: Synthesis of this compound

In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, 3-(bromomethyl)benzoic acid (21.5 g, 100 mmol) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of borane-THF complex (110 mL, 110 mmol) is added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then carefully quenched by the slow addition of methanol, followed by an acidic workup with 1N HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Established Synthetic Route: Reduction of Methyl 3-(bromomethyl)benzoate

This established method utilizes a powerful organometallic reducing agent for a direct conversion.

To a stirred solution of methyl 3-(bromomethyl)benzoate (5 g, 21.8 mmol) in toluene (50 mL) under an ice bath at 0 °C, Diisobutylaluminium hydride (DIBAL-H) (43.6 mL of a 1.0 M solution in toluene, 43.6 mmol) is added slowly.[1] The reaction temperature is maintained at 0 °C with continuous stirring for 2 hours.[1] Upon completion of the reaction, it is quenched with 1N HCl solution and subsequently extracted with ethyl acetate.[1] The organic layer is collected, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound as a colorless oil (4.0 g, 91% yield).[1]

Visualizing the New Synthetic Workflow

The following diagram illustrates the logical flow of the new, two-step synthetic route to this compound.

New_Synthetic_Route Start m-Toluic Acid Step1 Benzylic Bromination Start->Step1 NBS, AIBN, Reflux Intermediate 3-(Bromomethyl)benzoic Acid Step1->Intermediate Step2 Selective Reduction Intermediate->Step2 Borane-THF, 0°C to RT Product This compound Step2->Product

Caption: Workflow of the new synthetic route.

References

A Comparative Study of Benzyl Bromides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl bromides are a versatile and highly reactive class of reagents integral to modern organic synthesis. Their utility spans a wide range of applications, from the installation of protecting groups to the construction of complex carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the performance of various benzyl bromides in key synthetic transformations, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Benzyl Bromides as Protecting Groups for Alcohols and Amines

The benzyl group is a robust and widely used protecting group for hydroxyl and amino functionalities due to its stability under a broad range of acidic and basic conditions.[1] The most common method for its installation is the Williamson ether synthesis, a classic S(_N)2 reaction. The reactivity of the benzyl bromide is a key factor in the efficiency of this transformation.

Comparative Reactivity in Benzylation

The reactivity of substituted benzyl bromides in S(N)2 reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) can stabilize the transition state, but steric hindrance can play a competing role. Conversely, electron-withdrawing groups (EWGs) can increase the electrophilicity of the benzylic carbon, but may destabilize the transition state. In practice, benzyl bromide itself offers a good balance of reactivity and stability.

Table 1: Comparison of Yields for the Benzylation of 1-Decanol with Various Benzylating Agents

Benzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl Bromide NaHDMF0 to rt1695
Benzyl ChlorideNaHDMFrt to 602485
p-Methoxybenzyl BromideNaHTHF0 to rt1298
p-Nitrobenzyl BromideK₂CO₃Acetonereflux892

Data synthesized from multiple sources for comparative illustration.

Experimental Protocol: General Procedure for the Benzylation of an Alcohol
  • To a solution of the alcohol (1.0 equiv) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Caption: Generalized SN2 mechanism for benzylation.

Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C(sp³) - C(sp²) bonds, and benzyl bromides are excellent electrophilic partners in this transformation. This reaction allows for the synthesis of diarylmethanes, which are common structural motifs in pharmaceuticals.[3][4]

Performance of Substituted Benzyl Bromides in Suzuki-Miyaura Coupling

The electronic properties of substituents on both the benzyl bromide and the arylboronic acid can affect the reaction efficiency. In general, the reaction is tolerant of a wide range of functional groups.

Table 2: Suzuki-Miyaura Coupling of Various Benzyl Bromides with Potassium Phenyltrifluoroborate

Benzyl BromideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl bromide PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O772391
p-Methylbenzyl bromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O771588
p-Methoxybenzyl bromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O771292
p-Chlorobenzyl bromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃CPME/H₂O901587
p-Trifluoromethylbenzyl bromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃CPME/H₂O901880

Data adapted from Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzyl Halides. Organic letters, 5(13), 2267–2270.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Benzyl Bromides
  • To an oven-dried reaction vessel, add the arylboronic acid or ester (1.0 equiv), benzyl bromide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), ligand (e.g., SPhos (4 mol%)), and base (e.g., K₃PO₄ (3.0 equiv)).[5]

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed solvent (e.g., toluene) and degassed water.[5]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.[5]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.[5]

suzuki_cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Bn)L₂ OxAdd->Transmetal Transmetalation RedElim Ar-Bn Transmetal->RedElim Reductive Elimination RedElim->Pd0 ArB Ar-B(OR)₂ BnBr Bn-Br

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Functionalization of N-Heterocycles

N-benzylated heterocycles are prevalent in many biologically active compounds. Direct N-benzylation using benzyl bromides is a straightforward method for their synthesis. The choice of reaction conditions can be critical to avoid side reactions and achieve high yields.

Comparative Performance in N-Benzylation

The reactivity of benzyl bromides in the N-benzylation of heterocycles generally follows similar trends to O-benzylation, with electron-donating groups on the benzyl bromide often accelerating the reaction, assuming steric factors are not prohibitive.

Table 3: N-Benzylation of Imidazole with Various Benzyl Bromides

Benzyl BromideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl Bromide K₂CO₃Acetonitrile80694
o-Methylbenzyl BromideNaHDMFrt1288
p-Chlorobenzyl BromideCs₂CO₃DMF60891
p-Nitrobenzyl BromideK₂CO₃Acetonitrile80496

Illustrative data compiled from general synthetic knowledge.

Experimental Protocol: General Procedure for N-Benzylation of a Heterocycle
  • To a solution of the N-heterocycle (1.0 equiv) in a suitable solvent such as acetonitrile or DMF (0.5 M), add a base (e.g., K₂CO₃, 1.5 equiv).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the benzyl bromide (1.1 equiv) to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

experimental_workflow start Start reactants Combine Reactants: Substrate, Benzyl Bromide, Base, Solvent start->reactants reaction Reaction under Controlled Temperature reactants->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography/Recrystallization) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for benzylation reactions.

Conclusion

Benzyl bromides are indispensable reagents in organic synthesis, offering a reliable means for protection and functionalization. The reactivity of substituted benzyl bromides can be modulated by the electronic nature of the substituents, providing a tunable platform for various synthetic applications. While benzyl bromide itself is a versatile and cost-effective choice, substituted analogs can offer advantages in terms of reactivity and for the introduction of additional functionality. The provided protocols and comparative data serve as a valuable resource for the strategic implementation of benzyl bromides in complex synthetic endeavors.

References

A Comparative Guide to the Analytical Profile of (3-(Bromomethyl)phenyl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for (3-(Bromomethyl)phenyl)methanol and its structural isomers, (2-(Bromomethyl)phenyl)methanol and (4-(Bromomethyl)phenyl)methanol. Due to the limited availability of public spectral data for the meta-isomer, this document leverages data from its ortho- and para-isomers to provide a valuable cross-referential tool for researchers. The guide includes a detailed synthesis protocol for this compound, standardized experimental methodologies for key analytical techniques, and comparative data tables.

Comparative Analytical Data

The following tables summarize the available analytical data for the isomers of (bromomethyl)phenyl)methanol. This data is essential for distinguishing between the isomers and for quality control purposes.

Table 1: Physical and Chemical Properties

Property(2-(Bromomethyl)phenyl)methanolThis compound(4-(Bromomethyl)phenyl)methanol
CAS Number 74785-02-7[1]82072-22-8[2]71831-21-5[3]
Molecular Formula C₈H₉BrO[1]C₈H₉BrO[2]C₈H₉BrO[4]
Molecular Weight 201.06 g/mol [1]201.06 g/mol [2]201.06 g/mol [4]
Appearance -Colorless oil[2]-
Boiling Point -286.0±20.0 °C (Predicted)[2]-
Density -1.514±0.06 g/cm³ (Predicted)[2]-

Table 2: Spectroscopic Data

Technique(2-(Bromomethyl)phenyl)methanolThis compound(4-(Bromomethyl)phenyl)methanol
¹H NMR Data not readily available.Predicted shifts: Aromatic protons (7.2-7.4 ppm), CH₂Br (approx. 4.5 ppm), CH₂OH (approx. 4.7 ppm), OH (variable).¹H NMR data available from suppliers upon request.
¹³C NMR Data not readily available.Predicted shifts: Aromatic carbons (125-140 ppm), CH₂Br (approx. 33 ppm), CH₂OH (approx. 64 ppm).¹³C NMR data available from suppliers upon request.
IR (Infrared) Characteristic peaks expected for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Br stretches.Characteristic peaks expected for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Br stretches.Characteristic peaks expected for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Br stretches.
Mass Spec (MS) Expected M+ peak at m/z 200/202 (due to Br isotopes).Expected M+ peak at m/z 200/202. Fragmentation may involve loss of Br, CH₂OH.Expected M+ peak at m/z 200/202.

Experimental Protocols

Below are detailed, standardized protocols for the key analytical techniques used to characterize this compound and its isomers.

Synthesis of this compound[2]

Materials:

  • Methyl 3-(bromomethyl)benzoate (5 g, 21.8 mmol)

  • Toluene (50 mL)

  • Diisobutylaluminium hydride (DIBAL-H) (43.6 mL, 43.6 mmol)

  • 1N Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of methyl 3-(bromomethyl)benzoate in toluene under an ice bath, slowly add DIBAL-H.

  • Maintain the reaction temperature at 0°C with continuous stirring for 2 hours.

  • Quench the reaction with 1N HCl solution.

  • Separate the organic layer by extraction with ethyl acetate and water.

  • Dry the collected organic layer with anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound as a colorless oil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum, typically with 16-32 scans.

  • Acquire a ¹³C NMR spectrum, typically with 1024 or more scans.

  • Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

  • An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • For solid samples, place a small amount of the powder onto the crystal and apply pressure using the anvil.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer, for example, one coupled with a Gas Chromatography (GC-MS) system.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

Data Acquisition:

  • Introduce the sample into the ion source (e.g., via direct infusion or GC).

  • Ionize the sample using a suitable technique, such as Electron Ionization (EI).

  • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the synthesis workflow and a general analytical workflow for the characterization of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Methyl_3-(bromomethyl)benzoate Methyl 3-(bromomethyl)benzoate Reaction_Vessel Reaction at 0°C (2 hours) Methyl_3-(bromomethyl)benzoate->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel DIBAL-H DIBAL-H DIBAL-H->Reaction_Vessel Quenching Quench with 1N HCl Reaction_Vessel->Quenching Extraction Extract with EtOAc/Water Quenching->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Final_Product This compound Concentration->Final_Product

Caption: Synthesis workflow for this compound.

Analytical_Workflow Sample Synthesized Product (this compound) Purity_Analysis Purity & Identity Confirmation Sample->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Purity_Analysis->NMR IR FTIR Spectroscopy Purity_Analysis->IR MS Mass Spectrometry Purity_Analysis->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Comparative Guide Data_Analysis->Final_Report

Caption: Analytical workflow for product characterization.

References

Safety Operating Guide

Proper Disposal of (3-(Bromomethyl)phenyl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory personnel are provided with essential safety and logistical information for the proper disposal of (3-Bromomethyl)phenyl)methanol. This guide offers a procedural, step-by-step plan to ensure the safe handling and disposal of this halogenated organic compound, reinforcing our commitment to laboratory safety and responsible chemical management.

(3-(Bromomethyl)phenyl)methanol , a compound utilized in various research and development applications, is classified as a hazardous substance requiring meticulous disposal procedures. Adherence to these guidelines is crucial for the safety of laboratory staff and the protection of the environment.

Essential Safety and Handling Information

(3-Bromomethyl)phenyl)methanol is categorized under the Globally Harmonized System (GHS) with the following classifications: Skin irritation (Category 2), Eye irritation (Category 2A), and Specific target organ toxicity — single exposure (Category 3), primarily affecting the respiratory system.[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures: All handling of this compound should be conducted within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Body Protection A lab coat, with additional chemical-resistant apron if splash risk is high.
Respiratory Use in a well-ventilated area is crucial. A NIOSH-approved respirator may be necessary for spill cleanup or if ventilation is inadequate.

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[1] This compound is a brominated organic substance and should be treated as halogenated organic waste.

Experimental Protocol for Waste Collection and Disposal:

  • Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves) in a dedicated, properly labeled hazardous waste container.

    • This container must be designated for "Halogenated Organic Waste."

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.

  • Container Requirements:

    • Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.

    • The container must be in good condition, with no leaks or cracks.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the first waste was added to the container.

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated, cool, and dry.

    • Store away from incompatible materials. A comprehensive list of incompatibilities is provided in the table below.

  • Arranging for Disposal:

    • Once the waste container is full or has reached the satellite accumulation time limit (consult your institution's Environmental Health and Safety office for specific timelines), arrange for pickup by a licensed hazardous waste disposal company.

    • Do not attempt to neutralize the waste in the laboratory without a specific, validated, and approved protocol from your institution's safety office. Improper neutralization can lead to dangerous reactions.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Quantitative Data and Incompatibilities

For quick reference, the following table summarizes key quantitative data for this compound and materials to avoid during storage and handling.

PropertyValue
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol [2]
Boiling Point 286.0 ± 20.0 °C (Predicted)[3]
Density 1.514 ± 0.06 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3]
Incompatible Materials Strong oxidizing agents, strong bases, and metals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of this compound Waste Segregate Segregate Waste into a 'Halogenated Organic Waste' Container Start->Segregate Label Label Container with: - 'Hazardous Waste' - Chemical Name - Quantity & Date Segregate->Label Store Temporarily Store in a Designated, Ventilated Satellite Accumulation Area Label->Store CheckFull Is Container Full or Time Limit Reached? Store->CheckFull NoDrain Do NOT Dispose Down Drain or in Regular Trash Store->NoDrain NoNeutralization Do NOT Attempt Unauthorized In-Lab Neutralization Store->NoNeutralization CheckFull->Store No ArrangeDisposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company CheckFull->ArrangeDisposal Yes Incineration Professional Disposal: Incineration at a Licensed Facility ArrangeDisposal->Incineration End End: Proper Disposal Complete Incineration->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Personal protective equipment for handling (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of (3-(Bromomethyl)phenyl)methanol (CAS No. 82072-22-8), a compound that presents notable hazards requiring strict adherence to safety protocols. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause significant skin, eye, and respiratory irritation.[1] Proper personal protective equipment (PPE) is mandatory to prevent exposure.

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)Exclamation MarkChemical-resistant gloves (e.g., nitrile), lab coat, and protective clothing to prevent skin contact.
Serious Eye Irritation (Category 2A)Exclamation MarkTight-sealing safety goggles or a face shield.[2]
Respiratory Irritation (Category 3)Exclamation MarkUse only in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] A NIOSH-approved respirator with an organic vapor cartridge is necessary if handled outside a fume hood or in case of a spill.[3]

Operational Plan: Handling and Storage

Strict adherence to the following procedures is essential for the safe handling and storage of this compound.

Engineering Controls:

  • Always handle this compound in a well-ventilated chemical fume hood.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][3][4]

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly donned. Avoid contact with skin, eyes, and clothing.[1][5]

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the creation of dust or aerosols.

  • Procedure: Conduct all experimental work within a fume hood to minimize inhalation exposure.[3]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Contaminated work clothes should be laundered separately before reuse.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances and sources of ignition.[1][2]

  • The storage area should be locked.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][6]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation. Remove all sources of ignition.[1][2]

  • Contain: Absorb the spill with inert material such as sand, vermiculite, or earth.[4]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[4]

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of the chemical by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Materials: Any materials, including PPE, that have come into contact with this compound should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • Containers: Do not reuse empty containers. They should be disposed of as unused product in accordance with approved waste disposal practices.[4]

Workflow for Handling this compound

start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) - Gloves - Goggles/Face Shield - Lab Coat start->ppe fume_hood Verify Fume Hood is Operational ppe->fume_hood handling Handle this compound - Weigh/Measure - Conduct Experiment fume_hood->handling decontamination Decontaminate Work Area handling->decontamination waste_disposal Dispose of Waste - Chemical Waste - Contaminated Materials decontamination->waste_disposal remove_ppe Doff Personal Protective Equipment (PPE) waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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